1,1,1,3,5,5,5-Heptamethyltrisiloxane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antistatic; Emollient; Skin conditioning. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
InChI |
InChI=1S/C7H21O2Si3/c1-10(8-11(2,3)4)9-12(5,6)7/h1-7H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWGZAKPJNWCPRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](O[Si](C)(C)C)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H21O2Si3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1038795 | |
| Record name | 1,1,1,3,5,5,5-Heptamethyltrisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1038795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Trisiloxane, 1,1,1,3,5,5,5-heptamethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
1873-88-7 | |
| Record name | 1,1,1,3,5,5,5-Heptamethyltrisiloxane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001873887 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trisiloxane, 1,1,1,3,5,5,5-heptamethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1,1,3,5,5,5-Heptamethyltrisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1038795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1,3,5,5,5-heptamethyltrisiloxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.906 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1,1,3,5,5,5-HEPTAMETHYLTRISILOXANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RVY9659R8C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of 1,1,1,3,5,5,5-Heptamethyltrisiloxane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,1,3,5,5,5-Heptamethyltrisiloxane, a key organosilicon compound, serves as a critical intermediate in the synthesis of a wide array of silicone-based materials.[1][2] Its unique structure, featuring a central silicon atom bonded to a hydrogen atom and two trimethylsiloxy groups, imparts desirable properties such as low surface tension and high reactivity, making it invaluable in the production of surfactants, coatings, and specialized polymers.[3][4] This technical guide provides an in-depth overview of the primary synthesis methodologies for this compound, complete with detailed experimental protocols, comparative data, and workflow visualizations.
Core Synthesis Methodologies
The synthesis of this compound can be achieved through several distinct chemical pathways. The most prevalent methods involve the controlled hydrolysis and condensation of silane (B1218182) precursors. More recent innovations focus on improving efficiency, safety, and catalyst reusability.
Method 1: Reaction of Dichloromethylsilane (B8780727) with Trimethylsilanol (B90980)
A well-established laboratory-scale method involves the reaction of dichloromethylsilane with two equivalents of trimethylsilanol.[3][5] Pyridine (B92270) is typically used as a base to neutralize the hydrochloric acid byproduct.[3][5]
Method 2: Catalytic Equilibration of Hexamethyldisiloxane (B120664) and Polyhydrosiloxane
For larger-scale production, a common approach is the catalytic equilibration of hexamethyldisiloxane (MM) with a hydrogen-rich polyhydrosiloxane (DH).[6] This reaction is often catalyzed by strong acidic ion-exchange resins and optimized using statistical methods like Response Surface Methodology (RSM) to maximize yield.[6]
Method 3: Hydrolysis of Trimethylchlorosilane and In-Situ Condensation
Another industrially relevant method involves the hydrolysis of trimethylchlorosilane to produce trimethylsilanol, which then undergoes an in-situ condensation reaction with hexamethyldisiloxane in the presence of a strong acid catalyst like sulfuric acid.[7]
Method 4: Advanced Catalytic and pH-Controlled Syntheses
Recent advancements in the synthesis of heptamethyltrisiloxane have focused on the use of novel catalytic systems to improve safety and sustainability.[1] These include the use of solid superacids, such as sulfonated mesoporous carbons, which allow for milder reaction conditions and easier catalyst recovery.[1] Additionally, pH-controlled synthesis methods that utilize organic amines instead of strong acids have been developed to mitigate the risks associated with hydrogen gas evolution.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from the described synthesis methods, allowing for easy comparison of reaction conditions and outcomes.
| Parameter | Method 1: Dichloromethylsilane & Trimethylsilanol | Method 2: Catalytic Equilibration | Method 3: Hydrolysis & Condensation |
| Starting Materials | Dichloromethylsilane, Trimethylsilanol | Hexamethyldisiloxane (MM), Polyhydrosiloxane (DH) | Trimethylchlorosilane, Water, Hexamethyldisiloxane |
| Catalyst/Reagent | Pyridine | Strong acidic cation ion exchange resin | Concentrated Sulfuric Acid |
| Solvent | Hexane (B92381) | None specified | Toluene |
| Temperature | -30°C to Room Temperature[3][5] | 62.5°C[6] | Hydrolysis: 20-40°C; Condensation: 60-80°C[7] |
| Reaction Time | 16 hours[3][5] | 10 hours[6] | Not specified |
| Reactant Ratio | n(Dichloromethylsilane):n(Trimethylsilanol) = 1:2.6 | m(DH):m(MM) = 1:13.45[6] | Toluene:Water = 3:1 (v/v) for hydrolysis[7] |
| Yield | 34%[3][5] | 40.62%[6] | Not specified |
Experimental Protocols
This section provides detailed experimental procedures for the key synthesis methods discussed.
Protocol 1: Synthesis from Dichloromethylsilane and Trimethylsilanol
Materials:
-
Anhydrous Sodium Sulfate
Procedure:
-
A solution of trimethylsilanol and pyridine in hexane is prepared in a reaction vessel and cooled to -30°C.[3][5]
-
A solution of dichloromethylsilane in hexane is added dropwise to the cooled trimethylsilanol solution.[3][5]
-
The reaction mixture is allowed to warm to room temperature and stirred for 16 hours.[3][5]
-
The resulting precipitate (pyridine hydrochloride) is removed by filtration.[3][5]
-
The organic layer is dried over anhydrous sodium sulfate.[3][5]
-
The final product, this compound, is isolated by distillation under atmospheric pressure.[3][5]
Protocol 2: Synthesis via Catalytic Equilibration
Materials:
-
Hexamethyldisiloxane (MM)
-
Highly hydrogen-containing polyhydrosiloxane (DH)
-
Strong acidic cation ion exchange resin
Procedure:
-
The reactants, hexamethyldisiloxane and polyhydrosiloxane, are charged into a reactor in a mass ratio of m(DH):m(MM) of 1:13.45.[6]
-
The solid acid catalyst is added to the mixture, with the amount being 7.09% of the total reactant mass.[6]
-
The reaction mixture is heated to 62.5°C and maintained for 10 hours with agitation.[6]
-
After the reaction is complete, the catalyst is removed by filtration.
-
The product is purified by fractional distillation to yield this compound.
Visualized Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the key experimental protocols.
Caption: Workflow for Synthesis from Dichloromethylsilane.
Caption: Workflow for Catalytic Equilibration Synthesis.
References
- 1. Breakthrough in New Heptamethyltrisiloxane Synthesis Technology - heptamethyltrisiloxane factory&supplier(Biyuan) [heptamethyltrisiloxane.com]
- 2. Unveiling the Unique Chemical Structure of Heptamethyltrisiloxane - heptamethyltrisiloxane factory&supplier(Biyuan) [heptamethyltrisiloxane.com]
- 3. This compound | 1873-88-7 [chemicalbook.com]
- 4. China this compound Manufacturer and Supplier | Huahao [jxhuahaochems.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Heptamethyltrisiloxane FOR INDUSTRY - heptamethyltrisiloxane factory&supplier(Biyuan) [heptamethyltrisiloxane.com]
An In-depth Technical Guide to 1,1,1,3,5,5,5-Heptamethyltrisiloxane: Properties, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,1,3,5,5,5-Heptamethyltrisiloxane is a linear siloxane compound with a unique combination of properties that make it a valuable material in various industrial and research applications. Its low surface tension, excellent thermal stability, and biocompatibility have led to its increasing use in the pharmaceutical and medical device industries. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound, with a particular focus on its relevance to drug development.
Chemical Structure and Properties
This compound, also known as bis(trimethylsiloxy)methylsilane, consists of a central silicon atom bonded to a methyl group and two oxygen atoms, which are in turn bonded to trimethylsilyl (B98337) groups. This structure imparts a unique combination of characteristics, including low viscosity and high permeability.
Below is a diagram illustrating the chemical structure of this compound.
Caption: Chemical structure of this compound.
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₂₂O₂Si₃ | |
| Molecular Weight | 222.51 g/mol | |
| CAS Number | 1873-88-7 | |
| Appearance | Colorless liquid | |
| Density | 0.819 g/mL at 25 °C | |
| Boiling Point | 142 °C | |
| Refractive Index | n20/D 1.382 | |
| Purity | ≥ 99% (GC) |
Synthesis of this compound
Several methods for the synthesis of this compound have been reported. A common laboratory-scale synthesis involves the reaction of dichloromethylsilane (B8780727) with trimethylsilanol (B90980).
Experimental Protocol: Synthesis from Dichloromethylsilane and Trimethylsilanol
-
Reaction Setup: A solution of dichloromethylsilane (20 g, 0.174 mol) in 60 mL of hexane (B92381) is prepared. A separate mixed solution containing trimethylsilanol (40 g, 0.45 mol) and pyridine (B92270) (33.2 g, 0.42 mol) is also prepared.
-
Reaction: The dichloromethylsilane solution is slowly added dropwise to the trimethylsilanol and pyridine mixture at -30 °C.
-
Stirring and Warming: The reaction mixture is gradually warmed to room temperature and stirred continuously for 16 hours.
-
Workup: The resulting precipitate is removed by filtration. The filtrate is then washed sequentially with water.
-
Drying and Purification: The organic layer is dried over sodium sulfate. The final product is purified by atmospheric pressure distillation, yielding this compound.
The following diagram illustrates the general workflow for this synthesis.
A Technical Guide to 1,1,1,3,5,5,5-Heptamethyltrisiloxane (CAS: 1873-88-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,1,3,5,5,5-Heptamethyltrisiloxane, identified by the CAS number 1873-88-7, is a versatile organosilicon compound with the linear formula [(CH₃)₃SiO]₂SiHCH₃.[1][2] This colorless liquid is a key intermediate in the synthesis of a wide array of advanced materials due to its unique molecular structure, which combines the stability of a siloxane backbone with reactive and functional groups.[3][4][5] Known by synonyms such as Bis(trimethylsiloxy)methylsilane, it serves as a fundamental building block in organic synthesis, pharmaceutical development, and material science.[4][6][7][8][9] Its applications range from the production of high-purity surfactants and polymers to specialized reagents for catalytic reactions.[2][4][5][10] The availability of a United States Pharmacopeia (USP) Reference Standard grade underscores its importance in applications requiring high purity, such as the pharmaceutical industry.[11]
Physicochemical Properties
The distinct physical and chemical characteristics of this compound are foundational to its utility. These properties are summarized in the table below.
| Property | Value |
| CAS Number | 1873-88-7[1][6][8][9][12][13][14] |
| Molecular Formula | C₇H₂₂O₂Si₃[7][8][9][12][14][15] |
| Molecular Weight | 222.50 g/mol [1][3][6][12][14] |
| Appearance | Colorless to nearly colorless transparent liquid[3][4] |
| Boiling Point | 142 °C (at atmospheric pressure)[3][4][13] |
| Melting Point | Below 0 °C[3] |
| Density | 0.819 g/mL at 25 °C[4][11][13] |
| Refractive Index | n20/D 1.382[4] |
| Flash Point | 22 °C (71.6 °F) - closed cup[1] |
| Surface Tension | Approximately 20 mN/m[3] |
| Solubility | Miscible with acetone, chloroform, ethanol, and diethyl ether; Insoluble in water.[3][4] |
Synthesis and Manufacturing
This compound can be synthesized through several routes. A common laboratory-scale method involves the reaction of dichloromethylsilane (B8780727) with trimethylsilanol (B90980).[12] An alternative industrial approach optimizes the synthesis from hexamethyldisiloxane (B120664) and a hydrogen-containing siloxane polymer using a solid acid catalyst.[16]
Experimental Protocol: Synthesis from Dichloromethylsilane
This protocol details a well-documented method for synthesizing this compound.[12]
Materials:
-
Dichloromethylsilane (20 g, 0.174 mol)
-
Trimethylsilanol (40 g, 0.45 mol)
-
Pyridine (B92270) (33.2 g, 0.42 mol)
-
Hexane (B92381) (60 mL)
-
Water (for washing)
-
Sodium sulfate (B86663) (for drying)
Procedure:
-
A solution of trimethylsilanol in pyridine is prepared in a reaction vessel and cooled to -30 °C.[12]
-
A solution of dichloromethylsilane in hexane is added dropwise to the cooled trimethylsilanol-pyridine mixture.[12]
-
The reaction mixture is allowed to warm to room temperature and is stirred for 16 hours.[12]
-
After the reaction is complete, the resulting precipitate (pyridinium chloride) is removed by filtration.[12]
-
The filtrate is washed with water to remove any remaining pyridine and other water-soluble impurities.[12]
-
The organic layer is dried over anhydrous sodium sulfate.[12]
-
The final product is isolated and purified by distillation at atmospheric pressure, yielding approximately 34% of the target compound.[12]
Key Applications in Research and Development
This compound is a cornerstone reagent in organosilicon chemistry with significant applications in both academic and industrial research.
Reagent in Organic Synthesis
This compound is widely used as a silylating agent. A notable application is the platinum-catalyzed aromatic C-H silylation of arenes, which provides a direct method to form carbon-silicon bonds.[2][4] It is also employed in the palladium-catalyzed synthesis of silyl (B83357) esters and in iron-catalyzed anti-Markovnikov hydrosilylation of alkenes.[1][2]
Precursor for Advanced Materials
The compound's role as a chemical intermediate is critical for creating materials with tailored properties.[4][6][15] It is the primary raw material for synthesizing polyalkyleneoxide-modified heptamethyltrisiloxanes, which are high-performance surfactants used as agricultural adjuvants and coating additives.[4] In material science, it is used to synthesize isoindigo-based conjugated polymers with siloxane-terminated side chains, which enhances hole mobility in thin-film transistors for advanced electronics.[1][2][4]
Spectroscopic and Analytical Characterization
The identity and purity of this compound are typically confirmed using standard analytical techniques. Spectral data, including ¹H NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are available through chemical databases such as the NIST Chemistry WebBook and ChemicalBook.[8][9][17] These methods are essential for quality control in both synthesis and application.
Safety, Handling, and Storage
Proper management of this compound is crucial due to its hazardous properties. It is a highly flammable liquid and can cause irritation.[6][15][18][19]
Hazard Classification
| Hazard Class | GHS Code | Description |
| Flammable Liquids | H225 | Highly flammable liquid and vapor[1][6][18] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation[1][6][18] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation[1][6][18] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation[1][6][18] |
Recommended Handling and Storage
-
Handling:
-
Work in a well-ventilated area using explosion-proof equipment.[15][19]
-
Keep away from heat, sparks, open flames, and other ignition sources.[15][18]
-
Ground and bond containers during transfer to prevent static electricity buildup.[15]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and protective clothing.[15][18]
-
-
Storage:
References
- 1. This compound 97 1873-88-7 [sigmaaldrich.com]
- 2. 双三甲基硅氧基甲基硅烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. What are the physical properties of heptamethyltrisiloxane? - heptamethyltrisiloxane factory&supplier(Biyuan) [heptamethyltrisiloxane.com]
- 4. This compound | 1873-88-7 [chemicalbook.com]
- 5. Unveiling the Unique Chemical Structure of Heptamethyltrisiloxane - heptamethyltrisiloxane factory&supplier(Biyuan) [heptamethyltrisiloxane.com]
- 6. This compound | C7H21O2Si3 | CID 6327366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS 1873-88-7: this compound [cymitquimica.com]
- 8. This compound [webbook.nist.gov]
- 9. This compound [webbook.nist.gov]
- 10. americanelements.com [americanelements.com]
- 11. Research on the Impact of Heptamethyltrisiloxane on Plants - heptamethyltrisiloxane factory&supplier(Biyuan) [heptamethyltrisiloxane.com]
- 12. This compound synthesis - chemicalbook [chemicalbook.com]
- 13. Page loading... [wap.guidechem.com]
- 14. scbt.com [scbt.com]
- 15. gelest.com [gelest.com]
- 16. researchgate.net [researchgate.net]
- 17. This compound(1873-88-7) 1H NMR [m.chemicalbook.com]
- 18. chemicalbook.com [chemicalbook.com]
- 19. How do safety data sheets (SDS) for heptamethyltrisiloxane look like? - heptamethyltrisiloxane factory&supplier(Biyuan) [heptamethyltrisiloxane.com]
Spectroscopic and Technical Guide to 1,1,1,3,5,5,5-Heptamethyltrisiloxane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,1,3,5,5,5-Heptamethyltrisiloxane is a key organosilicon compound with significant applications in organic synthesis and materials science. It serves as a crucial intermediate in the production of modified silicone polymers and is widely utilized as a reagent in hydrosilylation reactions for the formation of Si-C bonds. This technical guide provides an in-depth overview of the spectroscopic properties of this compound, including detailed data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, this document outlines the experimental protocols for acquiring these spectra and illustrates relevant chemical pathways.
Spectroscopic Data
The following sections present the key spectroscopic data for this compound in a structured tabular format for ease of reference and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound by providing information about the chemical environment of the hydrogen, carbon, and silicon nuclei.
¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~0.1 | Singlet | 18H | Si(CH₃)₃ |
| ~0.2 | Singlet | 3H | Si-CH₃ |
| ~4.7 | Septet | 1H | Si-H |
¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~1.9 | Si(CH₃)₃ |
| ~-3.0 | Si-CH₃ |
²⁹Si NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~-21.3 | Si (CH₃)₃ |
| ~-65.8 | Si -H |
Infrared (IR) Spectroscopy
Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by strong absorptions corresponding to Si-H, Si-O-Si, and Si-C bonds.[1]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2960 | Strong | C-H stretch (in CH₃) |
| ~2130 | Strong | Si-H stretch |
| ~1260 | Strong | CH₃ deformation in Si-CH₃ |
| ~1060 | Very Strong | Si-O-Si asymmetric stretch |
| ~840 | Strong | Si-C stretch and CH₃ rock |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound shows a characteristic pattern of silicon-containing fragments.[2]
| m/z | Relative Intensity | Assignment (Proposed Fragment) |
| 207 | High | [M - CH₃]⁺ |
| 147 | Moderate | [(CH₃)₃SiOSi(CH₃)₂]⁺ |
| 133 | High | [(CH₃)₃SiOSiHCH₃]⁺ |
| 73 | High | [(CH₃)₃Si]⁺ |
Experimental Protocols
Detailed methodologies for the acquisition of the presented spectroscopic data are provided below.
NMR Spectroscopy
Sample Preparation: A solution of this compound is prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
Instrumentation and Data Acquisition:
-
Instrument: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or higher).
-
¹H NMR:
-
Frequency: 400 MHz
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16-32
-
Relaxation Delay: 1-2 seconds
-
-
¹³C NMR:
-
Frequency: 100 MHz
-
Pulse Sequence: Proton-decoupled single-pulse sequence.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2-5 seconds
-
-
²⁹Si NMR:
-
Frequency: 79.5 MHz
-
Pulse Sequence: Inverse-gated proton decoupling to suppress the negative Nuclear Overhauser Effect (NOE).
-
Number of Scans: 1024 or more.
-
Relaxation Delay: A longer relaxation delay (e.g., 60-120 seconds) is often necessary due to the long spin-lattice relaxation times (T₁) of ²⁹Si nuclei.[3]
-
Infrared (IR) Spectroscopy
Sample Preparation: For liquid samples such as this compound, a thin film is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
Instrumentation and Data Acquisition:
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Mode: Attenuated Total Reflectance (ATR) or transmission.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Background: A background spectrum of the clean ATR crystal or empty sample holder is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Sample Preparation: The sample is typically introduced into the mass spectrometer via a gas chromatography (GC) system for separation and purification prior to ionization. A dilute solution of the compound in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane) is prepared.
Instrumentation and Data Acquisition:
-
Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
GC Column: A nonpolar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: A suitable temperature program is used to ensure good separation, for example, starting at 50 °C and ramping up to 250 °C.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-400.
Signaling Pathways and Experimental Workflows
While this compound is not directly involved in biological signaling pathways, it is a key reactant in important chemical transformations. The following diagrams illustrate the synthesis of this compound and a common reaction in which it participates.
Caption: Synthesis of this compound.
A prominent application of this compound is in hydrosilylation reactions, often catalyzed by platinum complexes. The Chalk-Harrod mechanism is a widely accepted pathway for this reaction.[4][5][6][7]
Caption: Chalk-Harrod mechanism for hydrosilylation.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound [webbook.nist.gov]
- 3. osti.gov [osti.gov]
- 4. Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrosilylation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Thermal Stability of 1,1,1,3,5,5,5-Heptamethyltrisiloxane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,1,3,5,5,5-Heptamethyltrisiloxane is a linear siloxane fluid with a wide range of applications in industrial and consumer products, valued for its low surface tension, high spreadability, and chemical inertness. A critical parameter for its use in many applications, particularly those involving elevated temperatures, is its thermal stability. This technical guide provides a comprehensive overview of the thermal stability of this compound, drawing upon available data for closely related linear siloxanes to infer its performance characteristics. While specific experimental data for this compound is limited in publicly available literature, the behavior of analogous short-chain siloxanes provides a strong basis for understanding its thermal decomposition profile.
Inferred Thermal Stability Profile
The thermal stability of this compound can be reliably inferred from the well-documented thermal behavior of its closest structural analogs: hexamethyldisiloxane (B120664) (MM) and octamethyltrisiloxane (B120667) (MDM). Generally, the thermal stability of linear siloxanes increases with chain length. Given that heptamethyltrisiloxane sits (B43327) between MM and MDM in terms of molecular weight and chain length, its thermal stability is expected to be intermediate to these two compounds.
Table 1: Comparative Thermal Stability Data of Short-Chain Linear Siloxanes
| Compound | Structure | Molecular Weight ( g/mol ) | Onset of Appreciable Decomposition (°C) | Key Findings |
| Hexamethyldisiloxane (MM) | (CH₃)₃Si-O-Si(CH₃)₃ | 162.38 | ~240[1][2] | Stable up to 300°C with an annual degradation rate of less than 3.5%.[3][4] Methane is a key indicator of thermal degradation.[3] |
| This compound | (CH₃)₃Si-O-SiH(CH₃)-O-Si(CH₃)₃ | 222.51 | Estimated: 240-260 | Data inferred from analogs. |
| Octamethyltrisiloxane (MDM) | (CH₃)₃Si-O-Si(CH₃)₂-O-Si(CH₃)₃ | 236.53 | ~260[1][2] | Considered to have slightly better thermal stability than MM.[1] |
Mechanisms of Thermal Decomposition
The thermal degradation of linear siloxanes, including this compound, is a complex process involving the cleavage of silicon-carbon (Si-C) and silicon-oxygen (Si-O) bonds. The primary decomposition pathways are believed to be initiated by homolytic bond scission at elevated temperatures.
The following diagram illustrates the generalized thermal decomposition pathways for a linear methyl-substituted siloxane.
References
A Deep Dive into the Solubility of 1,1,1,3,5,5,5-Heptamethyltrisiloxane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1,1,1,3,5,5,5-heptamethyltrisiloxane, a versatile organosilicon compound. Understanding its solubility is crucial for its application in various fields, including pharmaceutical formulations, material science, and as a chemical intermediate.
Core Concept: Solubility and Miscibility
Solubility refers to the ability of a substance (solute) to dissolve in a solvent to form a homogeneous solution. When two liquids are completely soluble in each other in all proportions, they are termed "miscible." this compound, a non-polar liquid, generally exhibits high miscibility with non-polar and weakly polar organic solvents, following the principle of "like dissolves like." Conversely, it is immiscible with highly polar solvents like water.
Qualitative Solubility of this compound
Based on available data, the solubility of this compound in various organic solvents is summarized below. The term "Miscible" indicates that the two liquids can be mixed in all proportions without phase separation.
| Solvent Class | Solvent | Solubility |
| Alcohols | Ethanol | Miscible[1][2][3][4] |
| Ketones | Acetone | Miscible[1][2][3][4] |
| Ethers | Diethyl Ether | Miscible[1][2][3][4] |
| Chlorinated Solvents | Chloroform | Miscible[5][6] |
| Dichloromethane | Miscible[6] | |
| Aromatic Hydrocarbons | Toluene | Miscible[6] |
| Aliphatic Hydrocarbons | n-Hexane | Miscible[6] |
| Polar Protic Solvents | Water | Insoluble[1][2][3][4][7] |
Experimental Protocol: Determination of Liquid-Liquid Miscibility
The following is a generalized protocol for determining the miscibility of a liquid, such as this compound, with various organic solvents. This method relies on visual observation, a common and effective technique for assessing miscibility.[8][9]
Objective: To determine if this compound is miscible with a given organic solvent at various proportions at a controlled temperature.
Materials:
-
This compound (high purity)
-
Test solvents (high purity)
-
Calibrated glass test tubes or vials with stoppers
-
Pipettes or graduated cylinders for accurate volume measurement
-
Vortex mixer or shaker
-
Constant temperature bath
-
Light source for clear observation
Procedure:
-
Preparation: Ensure all glassware is clean and dry to prevent contamination. Bring the this compound and the test solvents to the desired experimental temperature (e.g., 25°C) using a constant temperature bath.
-
Initial Screening (1:1 Ratio): a. In a test tube, add a specific volume (e.g., 5 mL) of the test solvent. b. To the same test tube, add an equal volume (5 mL) of this compound. c. Stopper the test tube and vortex or shake vigorously for 1-2 minutes to ensure thorough mixing. d. Allow the mixture to stand for at least 5 minutes. e. Visually inspect the mixture against a light source.
- Miscible: The mixture appears as a single, clear, homogeneous phase.
- Immiscible: Two distinct layers are observed.
- Partially Miscible: The mixture appears cloudy or forms an emulsion that may or may not separate over time.
-
Testing at Varying Proportions: To confirm complete miscibility, repeat the procedure with different volume ratios of this compound to the solvent. Suggested ratios include:
-
1:9 (e.g., 1 mL : 9 mL)
-
9:1 (e.g., 9 mL : 1 mL)
-
Other intermediate ratios as needed.
-
-
Data Recording: For each solvent and ratio tested, record the observations (miscible, immiscible, or partially miscible) and the experimental temperature.
Safety Precautions:
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for each solvent for specific handling and disposal instructions.
Visualizing Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining miscibility.
Logical Relationship of Solubility
The solubility of a compound is governed by its molecular properties and its interaction with the solvent. The following diagram illustrates the key factors influencing the solubility of this compound.
References
- 1. Can heptamethyltrisiloxane be mixed with other chemicals? - heptamethyltrisiloxane factory&supplier(Biyuan) [heptamethyltrisiloxane.com]
- 2. This compound CAS#: 1873-88-7 [m.chemicalbook.com]
- 3. This compound | 1873-88-7 [chemicalbook.com]
- 4. Detailed Explanation of the Physical Properties of Heptamethyltrisiloxane - heptamethyltrisiloxane factory&supplier(Biyuan) [heptamethyltrisiloxane.com]
- 5. What are the physical properties of heptamethyltrisiloxane? - heptamethyltrisiloxane factory&supplier(Biyuan) [heptamethyltrisiloxane.com]
- 6. What solvents can dissolve heptamethyltrisiloxane? - heptamethyltrisiloxane factory&supplier(Biyuan) [heptamethyltrisiloxane.com]
- 7. Is heptamethyltrisiloxane soluble in water? - heptamethyltrisiloxane factory&supplier(Biyuan) [heptamethyltrisiloxane.com]
- 8. Miscibility - Wikipedia [en.wikipedia.org]
- 9. Solvent Miscibility Table [sigmaaldrich.com]
The Si-H Bond in 1,1,1,3,5,5,5-Heptamethyltrisiloxane: A Technical Guide to its Reactivity
An in-depth exploration of the reactivity of the silicon-hydride bond in 1,1,1,3,5,5,5-heptamethyltrisiloxane, this technical guide is intended for researchers, scientists, and professionals in drug development. It details the key reactions, catalytic systems, and experimental protocols relevant to the functionalization of this versatile siloxane.
Introduction
This compound is a readily available and widely utilized organosilicon compound. Its structure, featuring a reactive silicon-hydride (Si-H) bond, makes it a valuable reagent in a variety of chemical transformations. The Si-H bond's moderate polarity and bond strength allow for its participation in several key reaction types, including hydrosilylation, silylation, dehydrogenative coupling, and oxidation. This guide provides a comprehensive overview of these reactions, with a focus on quantitative data, detailed experimental procedures, and mechanistic insights.
Spectroscopic Properties of the Si-H Bond
The Si-H bond in this compound can be readily identified and characterized using spectroscopic methods.
-
Infrared (IR) Spectroscopy: The Si-H stretching vibration gives rise to a characteristic sharp absorption band in the region of 2100-2200 cm⁻¹.[1] This peak is a reliable diagnostic tool for monitoring the progress of reactions involving the Si-H bond, as its disappearance indicates complete consumption of the starting material.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton attached to the silicon atom typically appears as a multiplet in the region of 4.5-5.0 ppm. The coupling to the adjacent methyl group protons can also be observed.
-
²⁹Si NMR: The silicon atom bearing the hydrogen exhibits a characteristic chemical shift, which is sensitive to its chemical environment.
-
Key Reactions of the Si-H Bond
The reactivity of the Si-H bond in this compound is dominated by its ability to participate in addition reactions across unsaturated bonds and in coupling reactions with various functional groups.
Hydrosilylation
Hydrosilylation is the addition of a Si-H bond across a multiple bond, most commonly a carbon-carbon double or triple bond. This reaction is a cornerstone of organosilicon chemistry and is typically catalyzed by transition metal complexes, particularly those of platinum and rhodium.[3][4]
A wide range of catalysts have been employed for the hydrosilylation of various alkenes and alkynes using this compound. The choice of catalyst can influence the reaction's efficiency, regioselectivity (Markovnikov vs. anti-Markovnikov addition), and functional group tolerance.
| Catalyst System | Substrate | Product Yield (%) | TON | TOF (h⁻¹) | Reference |
| Platinum-Graphene Nanoplates (Pt-GNP) | 1-Octene (B94956) | Quantitative | - | 4.8 x 10⁶ | [5] |
| Karstedt's Catalyst | 1-Octene | - | - | 5.2 x 10⁶ | [5] |
| [BMPip]₂[PtCl₆] in ionic liquid | 1-Octene | >95 (after 10 cycles) | >10,000 | - | [6][7] |
| Rhodium complexes in ionic liquids | 1-Octene | ~80 (after 5 cycles) | - | - | [8] |
| Iron carboxylate and isocyanide | Styrene derivatives | High | >10³ | - | [9] |
| Cobalt carboxylate and isocyanide | Alkenes | High | >10³ | - | [9] |
| α-Diimine Nickel Catalysts | 1-Octene | >98 | - | - | [10] |
TON: Turnover Number; TOF: Turnover Frequency
The following is a representative experimental protocol for the hydrosilylation of 1-octene with this compound using a platinum-based catalyst.
Materials:
-
This compound
-
1-Octene
-
Platinum catalyst (e.g., Karstedt's catalyst or a heterogeneous Pt catalyst)
-
Anhydrous toluene (B28343) (or solvent-free)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dried reaction flask under an inert atmosphere, add the platinum catalyst.
-
Add the desired amount of 1-octene to the flask.
-
Stir the mixture for a few minutes at room temperature.
-
Add a slight molar excess of this compound to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 40-80 °C) and monitor the progress by IR spectroscopy (disappearance of the Si-H peak around 2168 cm⁻¹) or GC analysis.[2][11]
-
Upon completion, the product, 3-octyl-1,1,1,3,5,5,5-heptamethyltrisiloxane, can be purified by distillation if necessary.
The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism.[4][12][13] This catalytic cycle involves the following key steps:
Silylation of Aryl Halides
The Si-H bond in this compound can be used to silylate aryl halides, a reaction that forms a carbon-silicon bond. This transformation is typically catalyzed by transition metal complexes, with palladium, platinum, and rhodium being effective.[3][14] The choice of catalyst can depend on the electronic properties of the aryl halide.[3]
-
Palladium(0) catalysts are often effective for electron-rich aryl iodides.[3]
-
Platinum(0) catalysts can be more suitable for electron-deficient aryl iodides.[3]
-
Rhodium(I) catalysts have shown utility for sterically hindered aryl iodides.[3]
This reaction tolerates a variety of functional groups, including esters, ketones, and nitriles.[3]
The following procedure is a general guide for the silylation of an aryl iodide with this compound.
Materials:
-
Aryl iodide
-
This compound
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., a tertiary amine)
-
Anhydrous solvent (e.g., toluene or DMF)
-
Inert atmosphere
Procedure:
-
In a glovebox or under an inert atmosphere, combine the aryl iodide, palladium catalyst, and base in a reaction vessel.
-
Add the anhydrous solvent, followed by this compound.
-
Heat the reaction mixture to the appropriate temperature (e.g., 80-120 °C) and stir until the reaction is complete, as monitored by GC or TLC.
-
After cooling to room temperature, the reaction mixture is typically filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography.
Dehydrogenative Coupling
Dehydrogenative coupling involves the reaction of the Si-H bond with a proton-donating species, such as an alcohol or an amine, resulting in the formation of a new Si-X bond (where X = O or N) and the liberation of hydrogen gas.[11][12] This reaction can be catalyzed by a variety of metal complexes, including those of ruthenium and rhodium.[15][16]
While specific examples for this compound are less documented in readily available literature, the general principles apply. The mechanism often involves the activation of the Si-H bond by the metal center.[12]
R'OH + H-SiR₃ → R'O-SiR₃ + H₂
Oxidation
The Si-H bond is susceptible to oxidation, which can lead to the formation of silanols (Si-OH) or siloxanes (Si-O-Si). This process can occur in the presence of various oxidizing agents or even upon exposure to air and moisture, particularly under certain conditions or in the presence of catalysts. The oxidation of the Si-H bond is a fundamental process in silicon chemistry.
Conclusion
The Si-H bond in this compound provides a versatile handle for a range of chemical modifications. Hydrosilylation and silylation reactions are well-established and powerful methods for the formation of Si-C bonds, with a variety of catalytic systems available to tune reactivity and selectivity. While less explored for this specific molecule, dehydrogenative coupling and oxidation represent other important reaction pathways of the Si-H bond. This guide provides a foundational understanding of the reactivity of this important organosilicon building block, offering valuable insights for its application in synthesis and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. graphviz.org [graphviz.org]
- 3. Silylation of Aryl Iodides with this compound Catalyzed by Transition-Metal Complexes [organic-chemistry.org]
- 4. Dehydrogenative coupling of silanes - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Rhodium(I)-Catalyzed Silylation of Aryl Halides with Triethoxysilane: Practical Synthetic Route to Aryltriethoxysilanes [organic-chemistry.org]
- 9. mespharmacy.org [mespharmacy.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Catalytic Asymmetric Dehydrogenative Si-H/N-H Coupling: Synthesis of Silicon-Stereogenic Silazanes [organic-chemistry.org]
- 12. Mechanistic Insights into the Coupling of Hydrosilanes and Alcohol-Amines for Hydrogen Production - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Si−H Activation via Dynamic Permutational Isomerism: A Ligand‐Directed Route to Dehydrogenative Coupling | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Dehydrogenative Silylation of Alcohols and Other Functionalities - Gelest [technical.gelest.com]
An In-depth Technical Guide to the Intermolecular Forces in 1,1,1,3,5,5,5-Heptamethyltrisiloxane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the intermolecular forces governing the physicochemical properties of 1,1,1,3,5,5,5-heptamethyltrisiloxane. A thorough understanding of these forces is critical for its application in diverse fields, including as a volatile carrier fluid in personal care products, an adjuvant in agriculture, and a key intermediate in silicone polymer synthesis.[1]
Molecular Structure and Intermolecular Force Profile
This compound, with the chemical formula C₇H₂₂O₂Si₃, possesses a unique molecular architecture that dictates its bulk properties.[1][2] The molecule consists of a flexible trisiloxane backbone (Si-O-Si) with seven methyl (-CH₃) groups attached to the silicon atoms.
The primary intermolecular forces at play are van der Waals forces, which encompass both London dispersion forces and dipole-dipole interactions.[1] However, the extensive shielding of the polar Si-O backbone by the nonpolar methyl groups significantly minimizes the influence of dipole-dipole interactions.[1] Consequently, the intermolecular force profile is overwhelmingly dominated by weak and transient London dispersion forces.[1] This characteristic is directly responsible for the compound's low viscosity, low surface tension, and high spreadability.[1]
Although the individual Si-O bonds are polar due to the difference in electronegativity between silicon and oxygen, the overall molecule has a low net dipole moment. The flexible nature of the siloxane chain allows for various conformations, which can further average out and reduce the effective molecular dipole.
Hydrogen bonding is absent in this compound as it lacks hydrogen atoms bonded to highly electronegative atoms like oxygen, nitrogen, or fluorine.
Quantitative Data on Physicochemical Properties
The predominance of weak London dispersion forces is reflected in the measured physical properties of this compound. The following table summarizes key quantitative data from various sources. It is important to note the variability in some reported values, which may be attributed to different measurement conditions or sample purities.
| Property | Value | Unit | Source(s) |
| Molecular Weight | 222.5 | g/mol | [2][3] |
| Boiling Point | 142 | °C | [2][4] |
| 165-175 | °C | [5] | |
| Melting Point | < 0 | °C | [2][4] |
| Density | 0.819 (at 25°C) | g/mL | [4] |
| Vapor Pressure | 8.5 (at 25°C) | hPa | [2][4] |
| Surface Tension | 18-20 | mN/m | [5] |
| 20-22 (0.1% aq. conc.) | mN/m | [4] | |
| Viscosity | 20-60 | cSt (at 25°C) | [4] |
| Refractive Index | 1.382 (n20/D) | [4] | |
| Flash Point | 25 - 27.8 | °C | [2][4] |
Experimental Protocols
Boiling Point Determination
The boiling point can be determined using a simple distillation apparatus.
-
Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.
-
Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle.
-
Procedure:
-
A sample of this compound is placed in the distillation flask along with boiling chips.
-
The apparatus is assembled, and the thermometer bulb is positioned so that the top of the bulb is level with the side arm of the distillation flask.
-
The flask is gently heated.
-
The temperature is recorded when the liquid is boiling and a stable temperature is observed on the thermometer as the vapor condenses and is collected in the receiving flask. This stable temperature is the boiling point.
-
The atmospheric pressure is also recorded, as boiling point is pressure-dependent.
-
Vapor Pressure Measurement
The vapor pressure can be measured using the isoteniscope method as described in ASTM D2879.
-
Principle: An isoteniscope is used to measure the vapor pressure of a liquid by balancing the pressure of the vapor against a known external pressure.
-
Apparatus: Isoteniscope, vacuum pump, pressure gauge, constant temperature bath.
-
Procedure:
-
The liquid sample is introduced into the isoteniscope.
-
Air is removed from the system by evacuation.
-
The isoteniscope is placed in a constant temperature bath.
-
The external pressure is adjusted until the mercury levels in the U-tube manometer of the isoteniscope are equal, indicating that the vapor pressure of the liquid is equal to the external pressure.
-
The external pressure is read from the pressure gauge. This is repeated at various temperatures to establish a vapor pressure-temperature curve.
-
Surface Tension Measurement
The pendant drop method is a common technique for determining the surface tension of liquids.
-
Principle: The shape of a drop of liquid hanging from a needle is determined by the balance between surface tension and gravity. The surface tension can be calculated from the dimensions of the drop.
-
Apparatus: Syringe with a needle, light source, high-resolution camera, software for drop shape analysis.
-
Procedure:
-
A drop of this compound is formed at the tip of a vertically mounted needle.
-
The drop is illuminated from behind, and an image is captured by the camera.
-
The software analyzes the profile of the drop and fits it to the Young-Laplace equation to calculate the surface tension.
-
Viscosity Measurement
A capillary viscometer can be used to determine the kinematic viscosity of low-viscosity fluids like this compound.
-
Principle: The time it takes for a fixed volume of liquid to flow through a capillary tube under the force of gravity is proportional to its kinematic viscosity.
-
Apparatus: Calibrated glass capillary viscometer (e.g., Ubbelohde type), constant temperature bath, stopwatch.
-
Procedure:
-
The viscometer is filled with the sample liquid and placed in a constant temperature bath until it reaches thermal equilibrium.
-
The liquid is drawn up into the upper bulb of the viscometer.
-
The liquid is then allowed to flow down through the capillary tube.
-
The time taken for the liquid meniscus to pass between two marked points on the viscometer is measured accurately.
-
The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer.
-
References
- 1. ASTM D2879 - Standard Test Method for Vapor Pressure-Temperature Relationship and Initial Decomposition Temperature of Liquids by Isoteniscope - Savant Labs [savantlab.com]
- 2. Vapor Pressure Testing: A Comprehensive Guide - zeal [zealinstruments.com]
- 3. How to measure viscosity | Anton Paar Wiki [wiki.anton-paar.com]
- 4. vernier.com [vernier.com]
- 5. store.astm.org [store.astm.org]
The Pivotal Role of 1,1,1,3,5,5,5-Heptamethyltrisiloxane in Modern Organosilicon Chemistry: A Technical Guide
Introduction: 1,1,1,3,5,5,5-Heptamethyltrisiloxane, a linear siloxane molecule, has emerged as a cornerstone precursor in the field of organosilicon chemistry. Its unique structural attributes, particularly the reactive silicon-hydride (Si-H) bond, render it an invaluable building block for the synthesis of a diverse array of functionalized siloxane-based materials. This technical guide provides an in-depth exploration of this compound, detailing its physicochemical properties, synthesis methodologies, and its critical applications as a precursor, with a focus on experimental protocols and quantitative data tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties of this compound
This compound is a colorless liquid with a unique combination of properties that make it a versatile reagent in chemical synthesis. A comprehensive summary of its key physical and chemical properties is presented in Table 1.
| Property | Value |
| Molecular Formula | C₇H₂₂O₂Si₃ |
| Molecular Weight | 222.50 g/mol |
| CAS Number | 1873-88-7 |
| Appearance | Colorless liquid |
| Density | 0.819 g/mL at 25 °C |
| Boiling Point | 142 °C |
| Refractive Index | n20/D 1.382 |
| Purity | Typically ≥ 97% |
Synthesis of this compound: Experimental Protocols
The synthesis of this compound can be achieved through several routes. Two prominent methods are detailed below.
Method 1: From Dichloromethylsilane (B8780727) and Trimethylsilanol (B90980)
This method involves the reaction of dichloromethylsilane with trimethylsilanol in the presence of a base to neutralize the hydrochloric acid byproduct.
Experimental Protocol:
A solution of dichloromethylsilane (20 g, 0.174 mol) in 60 mL of hexane (B92381) is added dropwise to a solution of trimethylsilanol (40 g, 0.45 mol) and pyridine (B92270) (33.2 g, 0.42 mol) in hexane, maintained at a temperature of -30 °C. Following the addition, the reaction mixture is allowed to warm to room temperature and is stirred for 16 hours. The resulting precipitate is removed by filtration. The filtrate is then washed with water and dried over anhydrous sodium sulfate. The final product is purified by atmospheric pressure distillation to yield this compound.[1]
-
Yield: 34%[1]
Method 2: From Polymethylhydrosiloxane (B1170920) and Hexamethyldisiloxane (B120664)
This industrial-scale method utilizes the catalytic rearrangement of a polymethylhydrosiloxane and hexamethyldisiloxane.
Experimental Protocol:
In a suitable reactor, 202 Methyl Hydrogen Polysiloxane Fluid and hexamethyldisiloxane are added in a mass ratio ranging from 1:2 to 1:5. Concentrated sulfuric acid (98%), serving as the catalyst, is then introduced in an amount equivalent to 1/1000th to 10/1000th of the total mass of the siloxane reactants. The mixture is stirred at normal temperature for 4 to 8 hours. After the reaction, the mixture is allowed to settle, and the lower sulfuric acid layer is removed for recycling. The upper product layer is neutralized with a 5% mass concentration of sodium hydrogen carbonate solution until a pH of 7 is reached. The supernatant liquid is then purified by fractional distillation to obtain this compound.
-
Purity: >99%
Applications as a Precursor in Organosilicon Chemistry
The reactivity of the Si-H bond in this compound is the cornerstone of its utility as a precursor in a variety of chemical transformations, most notably in hydrosilylation and silylation reactions.
Hydrosilylation Reactions: Synthesis of Functionalized Siloxanes
Hydrosilylation, the addition of a Si-H bond across an unsaturated bond, is a powerful tool for creating carbon-silicon bonds. This compound is a key reagent in this reaction for the synthesis of specialty surfactants and functional polymers.
Polyether-modified trisiloxanes are widely used as agricultural adjuvants to enhance the efficacy of pesticides and herbicides by promoting their spreading and penetration.
Experimental Protocol:
In a reaction vessel, an allyl-terminated polyalkylene oxide and a platinum(0) catalyst loaded on a nano-aperture material are mixed and heated to a temperature between 80 °C and 120 °C with stirring for 30 to 60 minutes. This compound is then added dropwise to the mixture while maintaining the temperature. After the addition is complete, the reaction is held at the same temperature for an additional 1 to 2 hours. Following the reaction, unreacted starting materials are removed under reduced pressure (-0.08 MPa to -0.09 MPa) at a temperature of 60 °C to 90 °C for 30 to 60 minutes to yield the polyether-modified trisiloxane product.
-
Quantitative Data: The molar ratio of the polyalkylene oxide to this compound is typically in the range of (1 to 1.3):1.
dot
Caption: Synthesis of polyether-modified trisiloxanes.
Characterization of a Polyether-Modified Heptamethyltrisiloxane:
-
FTIR Spectroscopy: The successful hydrosilylation is confirmed by the disappearance of the Si-H stretching vibration (around 2150 cm⁻¹) from the this compound spectrum and the appearance of characteristic Si-O-Si (around 1000-1100 cm⁻¹) and C-O-C (around 1100 cm⁻¹) stretching bands.
This compound is also employed in the hydrosilylation of various alkenes to produce alkylsiloxanes, which have applications as lubricants, hydraulic fluids, and in personal care products.
Experimental Protocol for Hydrosilylation of 1-Octene (B94956):
In a reaction vessel under an inert atmosphere, 1-octene (4 mmol) is mixed with a platinum catalyst (e.g., Pt1@PDMS-PEG, with a molar ratio of 1-octene to Pt of 200,000:1) for 3 minutes at 25 °C. This compound (4.4 mmol) is then added, and the reaction mixture is heated to 50 °C. The progress of the reaction can be monitored by ¹H NMR spectroscopy.
-
Quantitative Data: High yields of up to 99% can be achieved in the hydrosilylation of terminal alkenes with this compound.[2] The reaction typically exhibits high anti-Markovnikov selectivity.[2]
Spectroscopic Data for 3-octyl-1,1,1,3,5,5,5-heptamethyltrisiloxane:
-
¹H NMR (CDCl₃): The ¹H NMR spectrum will show characteristic signals for the octyl group protons, along with the methyl protons of the trisiloxane backbone.
-
¹³C NMR (CDCl₃): The ¹³C NMR spectrum will display distinct resonances for each carbon atom in the octyl chain and the methyl groups attached to the silicon atoms.
-
²⁹Si NMR (CDCl₃): The ²⁹Si NMR spectrum provides valuable information about the silicon environments in the molecule.
Silylation of Aryl Halides
This compound serves as a silylating agent for aryl halides in the presence of transition-metal catalysts, providing a convenient route to arylsiloxanes. These products are important intermediates in organic synthesis, particularly in cross-coupling reactions.
Experimental Protocol for Silylation of Aryl Iodides:
A mixture of an aryl iodide, this compound, a transition-metal catalyst (e.g., Pd(0), Pt(0), or Rh(I) complexes), and a suitable solvent are heated under an inert atmosphere. The choice of catalyst is crucial and depends on the electronic nature of the aryl iodide.[2]
-
Catalyst Selection and Substrate Scope:
-
Functional Group Tolerance: This method is tolerant of a variety of functional groups, including esters, ketones, cyano, and nitro groups.[2]
dot
Caption: Catalyst selection for aryl iodide silylation.
Conclusion
This compound is a versatile and indispensable precursor in organosilicon chemistry. Its well-defined reactivity, coupled with established synthetic protocols, provides access to a wide range of high-value organosilicon compounds. The detailed experimental methodologies and quantitative data presented in this guide are intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and application of novel siloxane-based materials. Further research into new catalytic systems and the expansion of its applications in areas such as drug delivery and advanced materials will undoubtedly continue to underscore the importance of this foundational organosilicon precursor.
References
- 1. Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Silylation of Aryl Iodides with this compound Catalyzed by Transition-Metal Complexes [organic-chemistry.org]
Methodological & Application
Application Notes and Protocols: Hydrosilylation Reactions Using 1,1,1,3,5,5,5-Heptamethyltrisiloxane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the use of 1,1,1,3,5,5,5-heptamethyltrisiloxane in hydrosilylation reactions. This versatile silicon hydride is a key reagent for the formation of silicon-carbon bonds, a fundamental transformation in the synthesis of organosilicon compounds with broad applications in materials science and pharmaceuticals.
Introduction to Hydrosilylation
Hydrosilylation is the addition of a silicon-hydride bond across an unsaturated bond, most commonly a carbon-carbon double or triple bond. This reaction is a cornerstone of organosilicon chemistry, enabling the synthesis of a wide array of functionalized siloxanes and silanes. The reaction is typically catalyzed by transition metal complexes, with platinum and rhodium catalysts being the most prevalent. The general transformation can be represented as follows:
R₃Si-H + H₂C=CHR' → R₃Si-CH₂CH₂R'
This compound is a readily available and widely used hydrosiloxane due to its stability and reactivity. This document outlines protocols for its application in the hydrosilylation of various substrates, including terminal alkenes like 1-octene (B94956) and functionalized alkenes such as allyl glycidyl (B131873) ether, as well as alkynes.
Reaction Mechanism: The Chalk-Harrod Mechanism
The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism.[1][2] This catalytic cycle involves the oxidative addition of the Si-H bond to the metal center, followed by coordination of the alkene, migratory insertion, and reductive elimination to yield the final product and regenerate the catalyst.
Caption: The Chalk-Harrod mechanism for hydrosilylation.
Experimental Protocols
The following are detailed protocols for the hydrosilylation of representative substrates using this compound.
General Experimental Workflow
A typical experimental setup for a hydrosilylation reaction involves the careful mixing of the alkene, the hydrosiloxane, and the catalyst in a suitable solvent under an inert atmosphere. The reaction progress is often monitored by techniques such as NMR or IR spectroscopy to observe the disappearance of the Si-H bond.
Caption: A general workflow for a hydrosilylation experiment.
Protocol 1: Platinum-Catalyzed Hydrosilylation of 1-Octene
This protocol describes the hydrosilylation of 1-octene with this compound using a platinum-based catalyst.
Materials:
-
1-Octene
-
This compound
-
Platinum catalyst (e.g., Karstedt's catalyst, Pt(0) complex solution)
-
Anhydrous toluene (B28343) (or other suitable solvent)
-
Internal standard for analysis (e.g., N,N-dimethylaniline)
-
Deuterated chloroform (B151607) (CDCl₃) for NMR analysis
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the platinum catalyst solution.
-
Add 1-octene to the flask and stir for a few minutes at room temperature.
-
Add this compound to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 50 °C) and monitor the reaction progress by taking aliquots at regular intervals.
-
For analysis, quench the aliquot with a solution of an internal standard.
-
Analyze the reaction mixture by ¹H NMR spectroscopy to determine the conversion of 1-octene.[3] The disappearance of the Si-H proton signal (around 4.7 ppm) and the appearance of new signals corresponding to the product are indicative of the reaction's progress.
-
Upon completion, the product can be purified by vacuum distillation if necessary.
Protocol 2: Rhodium-Catalyzed Hydrosilylation of an Alkyne
This protocol details the hydrosilylation of a terminal alkyne (e.g., 1-octyne) with this compound using a rhodium catalyst.[4]
Materials:
-
This compound
-
Rhodium catalyst (e.g., a rhodium complex with phosphine (B1218219) ligands)
-
n-Decane (as an internal standard)
-
Glass reaction vessel with a condenser and magnetic stirrer
Procedure:
-
In a glass reaction vessel, place the rhodium catalyst (e.g., 2 x 10⁻³ mol).[4]
-
Add 1-octyne (1 mmol), this compound (1.3 mmol), and n-decane (0.5 mmol) as an internal standard.[4]
-
Heat the reaction mixture to 90 °C with vigorous stirring under an air atmosphere for 1 hour.[4]
-
The reaction progress and product distribution (α, β(E), and β(Z) isomers) can be analyzed by gas chromatography (GC) or NMR spectroscopy.
-
If the catalyst is insoluble, it can be recovered by filtration for reuse.[4]
Data Presentation: Comparative Performance of Catalysts
The choice of catalyst and reaction conditions significantly impacts the efficiency and selectivity of the hydrosilylation reaction. The following tables summarize quantitative data from various studies.
Table 1: Hydrosilylation of 1-Octene with this compound
| Catalyst | Catalyst Loading | Substrate Ratio (Alkene:Silane) | Temperature (°C) | Time | Conversion (%) | Reference |
| Pt1@PDMS-PEG | 1:200,000 (Pt:1-octene) | 1:1.1 | 50 | 1 min | ~100 | [3] |
| Nickel α-diimine | 1 mol % | 1:1 (neat) | 23 | - | >98 | [5] |
| Anionic Platinum Complexes | - | - | - | - | High yields | [6] |
Table 2: Hydrosilylation of Alkynes with this compound
| Substrate | Catalyst | Catalyst Loading | Temperature (°C) | Time (h) | Conversion (%) | Major Isomer | Reference |
| 1-Heptyne | Rhodium-phosphine complex | 0.2 mol % | 90 | 1 | >99 | β(Z) (96%) | [4] |
| 1-Octyne | Rhodium-phosphine complex | 0.2 mol % | 90 | 1 | >99 | β(Z) (95%) | [4] |
| Phenylacetylene | Rhodium-phosphine complex | 0.2 mol % | 90 | 1 | >99 | β(Z) (89%) | [4] |
Catalyst Selection and Substrate Scope
The selection of the catalyst is crucial for achieving high yields and desired selectivity.
Caption: Logical relationships in catalyst selection for hydrosilylation.
-
Platinum catalysts , such as Karstedt's catalyst, are highly active for the hydrosilylation of a wide range of alkenes and are often the catalysts of choice for industrial applications.[7] They generally exhibit high anti-Markovnikov selectivity.[8]
-
Rhodium catalysts can offer excellent control over regioselectivity and stereoselectivity, particularly in the hydrosilylation of alkynes, often favoring the formation of the β(Z) isomer.[4]
-
Other transition metals , like nickel and cobalt, are being explored as more earth-abundant and cost-effective alternatives to platinum and rhodium.[5][9]
The reaction is compatible with a variety of functional groups, although the specific tolerance can depend on the chosen catalyst.[8]
Conclusion
The hydrosilylation of unsaturated compounds with this compound is a powerful and versatile method for the synthesis of organosilicon compounds. By carefully selecting the catalyst and optimizing the reaction conditions, researchers can achieve high yields and selectivities for a broad range of substrates. The protocols and data presented in these application notes serve as a valuable resource for scientists engaged in synthetic chemistry, materials science, and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydrosilylation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Verification Required - Princeton University Library [oar.princeton.edu]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Platinum-Catalyzed Hydrosilylation with 1,1,1,3,5,5,5-Heptamethyltrisiloxane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting platinum-catalyzed hydrosilylation reactions using 1,1,1,3,5,5,5-heptamethyltrisiloxane (HMTS). This versatile reaction is a cornerstone of organosilicon chemistry, with significant applications in polymer science, materials science, and the synthesis of functionalized molecules relevant to drug development.
Introduction
Hydrosilylation is the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon double or triple bond. The reaction is most commonly facilitated by a transition metal catalyst, with platinum-based catalysts being particularly effective and widely used in industrial and academic settings. This compound is a readily available and frequently used hydrosilylating agent.
The reaction typically proceeds with high efficiency and selectivity, offering a reliable method for the formation of stable silicon-carbon bonds. Common platinum catalysts for this transformation include Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex), the latter being favored for its high activity and solubility in organic and silicone-based media.[1][2]
Reaction Mechanism: The Chalk-Harrod Mechanism
The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism. This catalytic cycle involves the following key steps:
-
Oxidative Addition: The Si-H bond of this compound adds to the platinum(0) catalyst center, forming a platinum(II)-hydrido-silyl intermediate.
-
Olefin/Alkyne Coordination: The unsaturated substrate (alkene or alkyne) coordinates to the platinum(II) complex.
-
Migratory Insertion: The coordinated alkene or alkyne inserts into the platinum-hydride bond. This step determines the regioselectivity of the addition (anti-Markovnikov vs. Markovnikov).
-
Reductive Elimination: The final product, an alkyl- or vinylsiloxane, is eliminated from the platinum center, regenerating the active platinum(0) catalyst for the next cycle.
Quantitative Data Summary
The following tables summarize representative quantitative data for the platinum-catalyzed hydrosilylation of various unsaturated substrates with this compound.
Table 1: Hydrosilylation of 1-Octene (B94956)
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) | Selectivity | Reference |
| Karstedt's Catalyst | 0.00125 | 40 | 0.5 | Quantitative | High for the desired isomer | [3] |
| Pt-GNP | 0.00125 | 40 | 0.5 | Quantitative | High for the desired isomer | [3] |
| Anionic Platinum Complexes | - | - | - | High yields over 10 cycles | - | [4] |
Table 2: Hydrosilylation of Allyl Glycidyl (B131873) Ether
| Catalyst | Catalyst Loading | Temperature (°C) | Time | Yield (%) | Notes | Reference |
| Platinum on Activated Carbon | - | Optimal conditions | - | up to 97.4 | Product: 3-glycidoxypropyltrimethoxysilane | [5] |
| Platinum complexes with imidazolium-substituted phosphine (B1218219) | - | - | - | High yields over 10 cycles | Recyclable catalyst | [6] |
Table 3: Hydrosilylation of Alkynes
| Alkyne | Catalyst | Catalyst Loading | Temperature (°C) | Time (h) | Yield (%) | Isomer Ratio (β(Z):β(E):α) | Reference |
| Phenylacetylene (B144264) | Platinum complexes with Buchwald ligands | - | - | - | up to 98 | Improved selectivity over Karstedt's | [7] |
| Aliphatic Alkynes | Rhodium complexes with imidazolium-substituted phosphine | - | - | - | High | Predominantly β(Z) isomer | [8] |
Experimental Protocols
The following are detailed methodologies for key hydrosilylation reactions with this compound.
General Experimental Workflow
Protocol for Hydrosilylation of a Terminal Alkene (e.g., 1-Octene)
Materials:
-
1-Octene
-
This compound (HMTS)
-
Karstedt's catalyst (solution in xylene, e.g., 2% Pt)
-
Anhydrous toluene (B28343) (or other suitable solvent)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, magnetic stirrer)
Procedure:
-
Under an inert atmosphere, add 1-octene (1.0 eq) and anhydrous toluene to a dry round-bottom flask equipped with a magnetic stirrer and a condenser.
-
Heat the solution to the desired reaction temperature (e.g., 40-80 °C).
-
Add Karstedt's catalyst solution (typically 10-100 ppm Pt relative to the reactants).
-
Slowly add this compound (1.0-1.2 eq) to the reaction mixture via a dropping funnel over a period of 30-60 minutes.
-
Stir the reaction mixture at the set temperature and monitor the progress of the reaction by analyzing aliquots using Gas Chromatography (GC) or ¹H NMR spectroscopy (disappearance of the Si-H proton signal around 4.7 ppm).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the product by vacuum distillation to remove any unreacted starting materials and catalyst residues.
-
Characterize the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol for Hydrosilylation of a Functionalized Alkene (e.g., Allyl Glycidyl Ether)
Materials:
-
Allyl glycidyl ether
-
This compound (HMTS)
-
Platinum-based catalyst (e.g., Karstedt's catalyst or a supported platinum catalyst)
-
Anhydrous solvent (e.g., toluene or THF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware
Procedure:
-
Follow the general procedure outlined in section 4.2, using allyl glycidyl ether as the unsaturated substrate.
-
The reaction temperature may need to be optimized depending on the catalyst used, typically in the range of 25-100 °C.
-
Due to the presence of the epoxide functional group, it is important to use a catalyst and reaction conditions that are chemoselective and do not promote side reactions with the epoxide ring.
-
Monitor the reaction for the complete consumption of the starting materials.
-
Work-up and purification are similar to the protocol for 1-octene. Given the higher boiling point of the product, column chromatography may be a suitable alternative to distillation for purification.
Protocol for Hydrosilylation of a Terminal Alkyne (e.g., Phenylacetylene)
Materials:
-
Phenylacetylene
-
This compound (HMTS)
-
Platinum catalyst (e.g., Karstedt's catalyst, potentially with a phosphine ligand to improve selectivity)
-
Anhydrous solvent (e.g., toluene or THF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware
Procedure:
-
Follow the general procedure outlined in section 4.2, using phenylacetylene as the unsaturated substrate.
-
The hydrosilylation of alkynes can yield a mixture of three isomers: α, β(E), and β(Z). The choice of catalyst and reaction conditions can significantly influence the regioselectivity and stereoselectivity. For instance, the addition of phosphine ligands to Karstedt's catalyst has been shown to alter the product distribution.[9]
-
Reaction monitoring should focus on both the disappearance of starting materials and the formation of the different vinylsilane isomers, which can be quantified by ¹H NMR spectroscopy.
-
Purification of the desired isomer may require careful column chromatography.
Applications in Drug Development and Research
The functionalized siloxanes produced through this hydrosilylation reaction have several applications in the pharmaceutical and biomedical fields:
-
Drug Delivery: Siloxane-based polymers can be synthesized to act as carriers for controlled drug release due to their biocompatibility and tunable properties.
-
Biomaterials: Functionalized silicones are used in the fabrication of medical devices, implants, and contact lenses.
-
Synthetic Intermediates: The introduction of a silyl (B83357) group can be a strategic step in a multi-step synthesis of complex organic molecules. The silyl group can act as a protecting group or be converted to other functional groups.
-
Surface Modification: The low surface energy of siloxanes makes them useful for creating hydrophobic or biocompatible coatings on various substrates.
Safety Precautions
-
Platinum catalysts can be toxic and should be handled with care in a well-ventilated fume hood.
-
Hydrosiloxanes can release hydrogen gas upon contact with certain metals or moisture, which is flammable.
-
The reaction can be exothermic, especially on a larger scale. Proper temperature control is crucial.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
References
- 1. mdpi.com [mdpi.com]
- 2. Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aiche.org [aiche.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Rhodium-Catalyzed Hydrosilylation of Alkenes with 1,1,1,3,5,5,5-Heptamethyltrisiloxane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a cornerstone of organosilicon chemistry, enabling the synthesis of a wide array of functionalized silanes. This process is of paramount importance in the development of new materials, pharmaceuticals, and fine chemicals. Rhodium complexes are highly effective catalysts for the hydrosilylation of alkenes, offering high efficiency and selectivity. This document provides detailed application notes and protocols for the rhodium-catalyzed hydrosilylation of alkenes using 1,1,1,3,5,5,5-heptamethyltrisiloxane (HMTS), a readily available and versatile silylating agent.
Reaction Principle and Mechanism
The rhodium-catalyzed hydrosilylation of alkenes is generally understood to proceed via the Chalk-Harrod mechanism. This mechanism involves the oxidative addition of the Si-H bond to the rhodium(I) catalyst, followed by the coordination of the alkene. Subsequent migratory insertion of the alkene into the rhodium-hydride or rhodium-silyl bond, and finally, reductive elimination yields the alkylsilane product and regenerates the active catalyst. The use of this compound as the hydrosilane source is advantageous due to its stability and handling characteristics.
Caption: The Chalk-Harrod mechanism for rhodium-catalyzed hydrosilylation.
Data Presentation
The following tables summarize quantitative data for the rhodium-catalyzed hydrosilylation of 1-octene (B94956) with this compound, showcasing the performance of different catalyst systems.
**Table 1: Catalyst Performance in
Synthesis of Functionalized Siloxanes Using 1,1,1,3,5,5,5-Heptamethyltrisiloxane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of functionalized siloxanes utilizing 1,1,1,3,5,5,5-heptamethyltrisiloxane (HMTS). The focus is on creating versatile siloxane derivatives with applications in drug delivery, biomaterials, and other areas of pharmaceutical and scientific research.
Application Notes
Functionalized siloxanes are of significant interest in the biomedical and pharmaceutical fields due to their unique properties, including biocompatibility, thermal stability, and tunable hydrophobicity.[1][2] this compound is a key starting material for the synthesis of these functionalized molecules due to the presence of a reactive silicon-hydrogen (Si-H) bond, which readily participates in hydrosilylation reactions.[3][4] This allows for the introduction of a wide range of functional groups, tailoring the properties of the resulting siloxane for specific applications.
Key Applications in Research and Drug Development:
-
Drug Delivery Systems: Functionalized siloxanes can be engineered to form matrices for the controlled release of therapeutic agents.[1] The tunable nature of the siloxane backbone allows for the modulation of drug release kinetics. For instance, the incorporation of hydrophilic groups can enhance the release of water-soluble drugs.
-
Biocompatible Coatings: The inherent biocompatibility of siloxanes makes them ideal for coating medical devices such as catheters and implants.[2] Functionalization can further enhance these properties, for example, by introducing antimicrobial moieties to prevent biofilm formation.[2]
-
Tissue Engineering: Siloxane-based materials can be used as scaffolds in tissue engineering due to their flexibility and gas permeability.[1] Functional groups can be introduced to promote cell adhesion and proliferation.
-
Pharmaceutical Formulations: In drug formulations, functionalized siloxanes can act as excipients, enhancing the solubility and bioavailability of poorly soluble active pharmaceutical ingredients (APIs).[2] They can also be used in topical formulations to improve spreadability and skin feel.
The primary method for functionalizing this compound is the hydrosilylation reaction, where the Si-H bond adds across a carbon-carbon double bond of an olefin.[5] This reaction is typically catalyzed by platinum-based catalysts, such as Karstedt's catalyst.[6]
Experimental Protocols
The following protocols detail the synthesis of various functionalized siloxanes from this compound.
Synthesis of Epoxy-Functionalized Siloxane
This protocol describes the synthesis of an epoxy-functionalized siloxane via hydrosilylation of this compound with allyl glycidyl (B131873) ether.
Materials:
-
This compound (HMTS)
-
Allyl glycidyl ether
-
Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex in xylene)
-
Toluene (B28343), anhydrous
-
Activated carbon
-
Anhydrous sodium sulfate
Procedure:
-
To a dried three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound and a stoichiometric amount of allyl glycidyl ether in anhydrous toluene.
-
Heat the mixture to 80-110 °C under a nitrogen atmosphere.
-
Add Karstedt's catalyst (typically 10-20 ppm of platinum) to the reaction mixture.
-
Monitor the reaction progress by FT-IR spectroscopy, observing the disappearance of the Si-H stretching band at approximately 2150 cm⁻¹.
-
Once the reaction is complete (typically within 2-4 hours), cool the mixture to room temperature.
-
Add activated carbon to the reaction mixture and stir for 1 hour to remove the catalyst.
-
Filter the mixture through a pad of anhydrous sodium sulfate.
-
Remove the toluene under reduced pressure to yield the epoxy-functionalized siloxane as a clear oil.
Characterization:
-
FT-IR (cm⁻¹): Absence of Si-H peak (~2150), presence of epoxy ring peaks (~910, 860).
-
¹H NMR (CDCl₃, δ ppm): Signals corresponding to the propyl linkage and the glycidyl ether group.
Synthesis of Alkyl-Functionalized Siloxane
This protocol details the synthesis of an octyl-functionalized siloxane through the hydrosilylation of this compound with 1-octene (B94956).
Materials:
-
This compound (HMTS)
-
1-Octene
-
Karstedt's catalyst
-
Toluene, anhydrous
-
Activated carbon
-
Anhydrous sodium sulfate
Procedure:
-
In a similar setup as described in Protocol 1, combine this compound and a slight excess of 1-octene in anhydrous toluene.
-
Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere.
-
Introduce Karstedt's catalyst (10-20 ppm Pt) to the mixture.
-
Monitor the reaction via FT-IR for the disappearance of the Si-H band.
-
Upon completion, cool the reaction, treat with activated carbon, and filter through anhydrous sodium sulfate.
-
Remove the solvent and any excess 1-octene by vacuum distillation to obtain the alkyl-functionalized siloxane.
Characterization:
-
FT-IR (cm⁻¹): Disappearance of Si-H peak (~2150), presence of C-H stretching and bending vibrations of the octyl group.
-
¹H NMR (CDCl₃, δ ppm): Signals corresponding to the methyl groups on the siloxane backbone and the protons of the octyl chain.
Synthesis of Amine-Functionalized Siloxane (via a two-step process)
Direct hydrosilylation with allylamine (B125299) can be complicated by side reactions. A more controlled approach involves the hydrosilylation of a protected amine, followed by deprotection. This protocol outlines a general two-step strategy.
Step 1: Hydrosilylation of a Protected Allylamine
Materials:
-
This compound (HMTS)
-
N-allyl-N-(tert-butoxycarbonyl)amine (Allyl-Boc-amine) or similar protected allylamine
-
Karstedt's catalyst
-
Toluene, anhydrous
-
Activated carbon
-
Anhydrous sodium sulfate
Procedure:
-
Combine HMTS and a stoichiometric amount of the protected allylamine in anhydrous toluene in a reaction flask as previously described.
-
Heat the mixture to 80-100 °C under a nitrogen atmosphere.
-
Add Karstedt's catalyst and monitor the reaction by FT-IR.
-
Once the Si-H peak has disappeared, work up the reaction as in the previous protocols by cooling, treating with activated carbon, filtering, and removing the solvent under vacuum.
Step 2: Deprotection of the Amine
Materials:
-
Boc-protected amine-functionalized siloxane from Step 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve the Boc-protected siloxane in dichloromethane.
-
Add an excess of trifluoroacetic acid dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the deprotection by TLC or NMR.
-
Carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the amine-functionalized siloxane.
Characterization:
-
FT-IR (cm⁻¹): Presence of N-H stretching bands (~3300-3400).
-
¹H NMR (CDCl₃, δ ppm): Disappearance of the Boc-protecting group signals and appearance of signals corresponding to the aminopropyl group.
Data Presentation
Table 1: Reaction Conditions and Yields for the Synthesis of Functionalized Siloxanes
| Functional Group | Olefin | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Epoxy | Allyl glycidyl ether | Karstedt's | 80-110 | 2-4 | >90 | [6] |
| Alkyl (Octyl) | 1-Octene | Karstedt's | 80-100 | 2-4 | >95 | [7] |
| Amine (Protected) | Allyl-Boc-amine | Karstedt's | 80-100 | 2-4 | High | (General procedure) |
Visualizations
Diagram 1: General Workflow for Siloxane Functionalization
Caption: General workflow for the synthesis of functionalized siloxanes via hydrosilylation.
Diagram 2: Synthetic Pathway for Epoxy-Functionalized Siloxane
Caption: Synthesis of epoxy-functionalized siloxane from HMTS and allyl glycidyl ether.
Diagram 3: Logical Relationship for Amine Functionalization
Caption: Two-step logical workflow for the synthesis of amine-functionalized siloxanes.
References
- 1. What are the new application fields of heptamethyltrisiloxane? - heptamethyltrisiloxane factory&supplier(Biyuan) [heptamethyltrisiloxane.com]
- 2. Is heptamethyltrisiloxane suitable for medical applications? - heptamethyltrisiloxane factory&supplier(Biyuan) [heptamethyltrisiloxane.com]
- 3. The Function of Heptamethyltrisiloxane in Coating Additives - heptamethyltrisiloxane factory&supplier(Biyuan) [heptamethyltrisiloxane.com]
- 4. Research on the Reactivity of Heptamethyltrisiloxane - heptamethyltrisiloxane factory&supplier(Biyuan) [heptamethyltrisiloxane.com]
- 5. researchgate.net [researchgate.net]
- 6. Optimization and intensification of hydrosilylation reactions using a microreactor system - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Surface Modification with 1,1,1,3,5,5,5-heptamethyltrisiloxane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,1,3,5,5,5-heptamethyltrisiloxane is a versatile organosilicon compound widely utilized for the hydrophobic surface modification of various materials. Its unique molecular structure, featuring a flexible siloxane backbone and methyl groups, allows it to effectively lower surface energy, thereby imparting water-repellent properties to treated substrates. This characteristic is of significant interest in diverse fields, including biomedical devices, drug delivery systems, and advanced materials, where controlling surface wettability is crucial.
These application notes provide detailed protocols for the surface modification of materials using this compound, along with key physical and chemical data to guide researchers in their applications.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for understanding its behavior in solution and its interaction with surfaces.
| Property | Value | References |
| Molecular Formula | C₇H₂₂O₂Si₃ | [1] |
| Molecular Weight | 222.50 g/mol | [2] |
| Appearance | Colorless liquid | [3] |
| Density | 0.819 g/mL at 25 °C | [2] |
| Boiling Point | 142 °C | [2] |
| Refractive Index | n20/D 1.382 | [2] |
| Surface Tension (0.1% aq. soln.) | 20-22 mN/m | [4] |
| Solubility | Miscible with acetone, ethanol, diethyl ether; Insoluble in water. | [5] |
Principle of Surface Modification
The surface modification process with this compound is primarily based on the reaction of its silicon-hydrogen (Si-H) bond with hydroxyl (-OH) groups present on the surface of many materials, such as glass, silica (B1680970), and other metal oxides. This reaction, often catalyzed by platinum complexes, results in the formation of a stable, covalent Si-O-substrate bond. The attached heptamethyltrisiloxane molecules form a low-surface-energy layer, with the hydrophobic methyl groups oriented away from the surface, leading to a significant increase in hydrophobicity.
Caption: Mechanism of surface hydrophobization.
Experimental Protocols
The following sections provide detailed protocols for the surface modification of glass and silica substrates using this compound via solution-phase and vapor-phase deposition methods.
Materials and Equipment
-
Substrates: Glass microscope slides, silicon wafers with a native oxide layer, or silica nanoparticles.
-
Reagents:
-
This compound (≥97% purity)
-
Anhydrous toluene (B28343) or hexane (B92381)
-
Acetone (reagent grade)
-
Ethanol (reagent grade)
-
Deionized water
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED
-
Platinum catalyst (e.g., Karstedt's catalyst), if required.
-
-
Equipment:
-
Beakers and glassware
-
Ultrasonic bath
-
Nitrogen or argon gas line
-
Hot plate or oven
-
Vacuum desiccator for vapor-phase deposition
-
Contact angle goniometer
-
Protocol 1: Solution-Phase Deposition on Glass/Silica Surfaces
This protocol describes the modification of flat substrates like glass slides or silicon wafers.
Caption: Workflow for solution-phase deposition.
Step-by-Step Procedure:
-
Substrate Cleaning:
-
Sequentially sonicate the substrates in acetone, ethanol, and deionized water for 15 minutes each to remove organic contaminants.
-
Dry the substrates under a stream of nitrogen or argon.
-
-
Surface Activation (Hydroxylation):
-
Immerse the cleaned substrates in piranha solution for 30-60 minutes at room temperature. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme caution in a fume hood and wear appropriate personal protective equipment (PPE).
-
Carefully remove the substrates and rinse them extensively with deionized water.
-
Dry the substrates under a stream of nitrogen and use them immediately for the next step.
-
-
Silanization:
-
Prepare a 1% (v/v) solution of this compound in anhydrous toluene or hexane in a clean, dry glass container. For catalyzed reactions, a small amount of a platinum catalyst can be added (consult catalyst specifications for appropriate concentration).
-
Immerse the activated substrates in the silane solution for 1-2 hours at room temperature under an inert atmosphere (nitrogen or argon) to prevent premature hydrolysis of the silane.
-
For thermally assisted silanization, the immersion can be carried out at an elevated temperature (e.g., 60-80°C).
-
-
Post-Deposition Treatment:
-
Remove the substrates from the silane solution and rinse them thoroughly with fresh anhydrous toluene or hexane to remove any physisorbed silane molecules.
-
Dry the substrates under a stream of nitrogen.
-
-
Curing:
-
Cure the coated substrates in an oven at 110-120°C for 30-60 minutes to promote the formation of a stable siloxane layer.
-
-
Characterization:
-
Measure the water contact angle of the modified surface to assess its hydrophobicity.
-
Further characterization can be performed using techniques such as Atomic Force Microscopy (AFM) for surface topography and X-ray Photoelectron Spectroscopy (XPS) for elemental composition.
-
Protocol 2: Vapor-Phase Deposition
Vapor-phase deposition can provide a more uniform and thinner coating.
Caption: Workflow for vapor-phase deposition.
Step-by-Step Procedure:
-
Substrate Preparation:
-
Clean and activate the substrates as described in steps 1 and 2 of the solution-phase deposition protocol.
-
-
Deposition Setup:
-
Place the activated substrates in a vacuum desiccator.
-
In a small, open container (e.g., a watch glass), place a few drops of this compound inside the desiccator, ensuring it is not in direct contact with the substrates.
-
-
Vapor Deposition:
-
Evacuate the desiccator using a vacuum pump to a pressure of approximately -0.08 MPa.[6]
-
Allow the deposition to proceed for 12-24 hours at room temperature. The process can be accelerated by placing the desiccator in an oven at a moderately elevated temperature (e.g., 60-80°C).
-
-
Post-Deposition and Curing:
-
Vent the desiccator and remove the coated substrates.
-
Cure the substrates in an oven at 110-120°C for 30 minutes.
-
-
Characterization:
-
Characterize the modified surfaces as described in the solution-phase protocol.
-
Expected Results and Data
The successful modification of a hydrophilic surface with this compound will result in a significant increase in its hydrophobicity. This is quantitatively measured by the water contact angle.
| Substrate | Treatment | Expected Water Contact Angle | Notes |
| Glass/Silica | Untreated (after cleaning & activation) | < 20° | The surface is highly hydrophilic. |
| Glass/Silica | After modification with this compound | > 90° (typically 95-110°) | The surface becomes hydrophobic. The exact contact angle will depend on the quality of the monolayer and the substrate roughness. While specific data for this compound is not abundant in the reviewed literature, these values are typical for similar short-chain alkylsilane modifications. |
Troubleshooting
-
Low Contact Angle After Modification:
-
Incomplete Cleaning/Activation: Ensure the substrate is thoroughly cleaned and activated to expose a sufficient density of hydroxyl groups.
-
"Wet" Solvents: Use anhydrous solvents for the silanization step to prevent premature hydrolysis and polymerization of the silane in solution.
-
Insufficient Reaction Time/Temperature: Optimize the immersion time and/or temperature to ensure complete surface coverage.
-
Old Reagent: Use fresh this compound, as it can degrade over time, especially if exposed to moisture.
-
-
Non-Uniform Coating:
-
Uneven Cleaning: Ensure uniform cleaning and activation across the entire substrate surface.
-
Agitation: Gentle agitation during solution-phase deposition can help in achieving a more uniform coating.
-
Safety Precautions
-
This compound is a flammable liquid and should be handled in a well-ventilated area away from ignition sources.
-
Piranha solution is extremely dangerous. Always add hydrogen peroxide to sulfuric acid slowly, never the other way around. Use appropriate PPE, including a face shield, acid-resistant gloves, and a lab coat.
-
Always handle solvents and chemicals in a fume hood.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Application Notes and Protocols for the Preparation of Silicone-Based Polymers from 1,1,1,3,5,5,5-Heptamethyltrisiloxane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of functionalized silicone-based polymers using 1,1,1,3,5,5,5-heptamethyltrisiloxane as a key starting material. The described methods, primarily hydrosilylation and ring-opening polymerization, offer versatile routes to obtaining polymers with tailored properties suitable for a range of biomedical applications, including drug delivery and medical device coatings.
Introduction
Silicone polymers are widely utilized in the pharmaceutical and medical fields due to their biocompatibility, chemical inertness, and tunable physical properties.[1][2] this compound is a valuable precursor for the synthesis of these polymers, particularly through hydrosilylation reactions, which allow for the introduction of a variety of functional groups.[2] This enables the creation of materials with specific characteristics for applications such as enhancing drug solubility, creating controlled-release matrices, and developing antimicrobial coatings.[3]
Application Protocol 1: Synthesis of a Functionalized Silicone Polymer via Hydrosilylation
This protocol details the platinum-catalyzed hydrosilylation of 1-octene (B94956) with this compound. This reaction serves as a model for the functionalization of the Si-H group, which can be adapted for various alkenes to introduce different functionalities.
Experimental Protocol: Hydrosilylation of 1-Octene
Materials:
-
This compound (HMTS)
-
1-Octene
-
Karstedt's catalyst (Platinum-divinyltetramethyldisiloxane complex)
-
Toluene (anhydrous)
-
Deuterated chloroform (B151607) (CDCl₃) for NMR analysis
Equipment:
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Nitrogen or Argon)
-
Syringes and needles
-
Rotary evaporator
-
NMR spectrometer
Procedure:
-
Reaction Setup: In a clean, dry Schlenk flask under an inert atmosphere, add this compound and anhydrous toluene.
-
Addition of Alkene: To the stirred solution, add 1-octene via syringe.
-
Catalyst Addition: Introduce Karstedt's catalyst solution (typically in xylene or toluene) to the reaction mixture. The catalyst loading is a critical parameter and should be optimized.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the progress of the reaction by taking aliquots and analyzing them using ¹H NMR spectroscopy to observe the disappearance of the Si-H proton signal.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The solvent and any unreacted volatiles can be removed under reduced pressure using a rotary evaporator.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy to confirm the structure and purity of the functionalized silicone polymer.
Quantitative Data:
The following table summarizes typical reaction conditions and outcomes for the hydrosilylation of 1-octene with this compound.
| Parameter | Value | Reference |
| Molar Ratio (HMTS:1-Octene) | 1:1.2 | Generic Protocol |
| Catalyst Loading (mol%) | 0.01 - 0.1 | Generic Protocol |
| Reaction Temperature (°C) | 60 - 80 | Generic Protocol |
| Reaction Time (h) | 2 - 6 | Generic Protocol |
| Solvent | Toluene | Generic Protocol |
| Product Yield (%) | >95 | Generic Protocol |
Diagram of Hydrosilylation Workflow
References
Application Notes and Protocols: 1,1,1,3,5,5,5-Heptamethyltrisiloxane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1,1,1,3,5,5,5-heptamethyltrisiloxane as a versatile and efficient reducing agent in various organic transformations. The protocols detailed below are based on established literature and offer practical guidance for laboratory implementation.
Hydrosilylation of Ketones to Secondary Alcohols
The rhodium-catalyzed hydrosilylation of ketones using this compound offers a mild and effective method for the synthesis of secondary alcohols. This transformation is particularly useful for aromatic ketones.
Quantitative Data Summary
| Entry | Substrate | Catalyst | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Acetophenone (B1666503) | [Rh(cod)Cl]₂ | This compound | Toluene (B28343) | 70 | - | >95 |
| 2 | 4-Methoxyacetophenone | [Rh(cod)Cl]₂ | This compound | Toluene | 70 | - | >95 |
| 3 | 4-Chloroacetophenone | [Rh(cod)Cl]₂ | This compound | Toluene | 70 | - | >95 |
Experimental Protocol: Rhodium-Catalyzed Hydrosilylation of Acetophenone
Materials:
-
Acetophenone
-
This compound
-
[Rh(cod)Cl]₂ (dichloro(1,5-cyclooctadiene)rhodium(I) dimer)
-
Anhydrous toluene
-
Nitrogen or Argon atmosphere setup
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add acetophenone (1.0 mmol).
-
Add anhydrous toluene (5 mL) to dissolve the substrate.
-
Add the rhodium catalyst, [Rh(cod)Cl]₂ (0.005 mmol, 0.5 mol%).
-
Add this compound (1.2 mmol).
-
Heat the reaction mixture to 70 °C and stir.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Extract the product with diethyl ether or ethyl acetate (B1210297) (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired secondary alcohol.
Reductive Deoxygenation of Esters to Ethers
While direct literature for this compound in this specific transformation is emerging, a closely related and well-documented protocol using 1,1,3,3-tetramethyldisiloxane (B107390) (TMDS) with an iridium catalyst provides a robust method for the reductive deoxygenation of esters to ethers.[1] This reaction is particularly valuable for the synthesis of sterically hindered ethers.
Quantitative Data Summary
| Entry | Substrate (Ester) | Catalyst | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Methyl pivalate | IrCl(CO)(P(OCH(CF₃)₂)₃)₂ | TMDS | Toluene | 25 | 24 | 95 |
| 2 | Ethyl benzoate | IrCl(CO)(P(OCH(CF₃)₂)₃)₂ | TMDS | Toluene | 25 | 24 | 92 |
| 3 | Isopropyl isobutyrate | IrCl(CO)(P(OCH(CF₃)₂)₃)₂ | TMDS | Toluene | 25 | 24 | 88 |
Experimental Protocol: Iridium-Catalyzed Reductive Deoxygenation of Esters
Materials:
-
Ester substrate
-
1,1,3,3-Tetramethyldisiloxane (TMDS)
-
IrCl(CO)(P(OCH(CF₃)₂)₃)₂
-
Anhydrous toluene
-
Nitrogen or Argon atmosphere setup
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a positive pressure of inert gas, add the ester (0.5 mmol) and anhydrous toluene (1.0 mL) to a vial.
-
Add the iridium catalyst (0.005 mmol, 1 mol%).
-
Add TMDS (2.0 mmol, 4.0 equiv).
-
Seal the vial and stir the reaction mixture at room temperature (25 °C) for 24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, the reaction mixture can be directly purified by flash column chromatography on silica gel to yield the corresponding ether.
Deoxygenation of Aromatic Ketones and Aldehydes
The deoxygenation of aromatic carbonyl compounds to their corresponding methylene (B1212753) derivatives can be effectively achieved using polymethylhydrosiloxane (B1170920) (PMHS), a polymeric analogue of heptamethyltrisiloxane, in the presence of a palladium catalyst.[2][3][4][5] This method is noted for its mild conditions and high functional group tolerance.
Quantitative Data Summary
| Entry | Substrate | Catalyst | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Acetophenone | Pd/C + FeCl₃ | PMHS | THF | 25 | 0.1 | 96 |
| 2 | 4-Methoxyacetophenone | Pd/C + FeCl₃ | PMHS | THF | 25 | 0.1 | 98 |
| 3 | Benzaldehyde | Pd/C + FeCl₃ | PMHS | THF | 25 | 0.2 | 95 |
| 4 | Ethyl Vanillin | Pd/C | PMHS | MeOH | 25 | 3 | 93 |
Experimental Protocol: Palladium-Catalyzed Deoxygenation of Acetophenone
Materials:
-
Acetophenone
-
Polymethylhydrosiloxane (PMHS)
-
Palladium on carbon (10 wt% Pd/C)
-
Ferric chloride (FeCl₃)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add acetophenone (1.0 mmol).
-
Add anhydrous THF (5 mL).
-
Add 10 wt% Pd/C (0.01 mmol, 1 mol%) and FeCl₃ (0.05 mmol, 5 mol%).
-
Add PMHS (3.0 mmol).
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC or GC. The reaction is typically complete within 10-15 minutes.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the pure ethylbenzene.
Reduction of Amides to Amines
The reduction of amides to amines is a fundamental transformation in organic synthesis. A platinum-catalyzed method using 1,1,3,3-tetramethyldisiloxane (TMDS) provides a practical and chemoselective route that is expected to be adaptable for this compound.[6][7] This protocol is advantageous due to its tolerance of various functional groups.
Quantitative Data Summary
| Entry | Substrate (Amide) | Catalyst | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | N-Benzylbenzamide | PtCl₂ | TMDS | THF | 25 | 3 | 95 |
| 2 | N,N-Dimethylbenzamide | PtCl₂ | TMDS | THF | 25 | 3 | 92 |
| 3 | 4-Chlorobenzamide | PtCl₂ | TMDS | THF | 25 | 3 | 88 |
Experimental Protocol: Platinum-Catalyzed Reduction of N-Benzylbenzamide
Materials:
-
N-Benzylbenzamide
-
1,1,3,3-Tetramethyldisiloxane (TMDS)
-
Platinum(II) chloride (PtCl₂)
-
Anhydrous tetrahydrofuran (THF)
-
Nitrogen or Argon atmosphere setup
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk tube, add N-benzylbenzamide (1.0 mmol) and PtCl₂ (0.01 mmol, 1 mol%).
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous THF (2 mL) and TMDS (2.2 mmol).
-
Stir the reaction mixture at room temperature for 3 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with 1 M HCl.
-
Wash the aqueous layer with diethyl ether to remove silicone byproducts.
-
Basify the aqueous layer with 2 M NaOH until pH > 10.
-
Extract the product with diethyl ether (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the amine.
References
- 1. researchgate.net [researchgate.net]
- 2. Mild deoxygenation of aromatic ketones and aldehydes over Pd/C using polymethylhydrosiloxane as the reducing agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Mild Deoxygenation of Aromatic Ketones and Aldehydes over Pd/C Using Polymethylhydrosiloxane as the Reducing Agent [diva-portal.org]
- 5. researchgate.net [researchgate.net]
- 6. Practical Access to Amines by Platinum-Catalyzed Reduction of Carboxamides with Hydrosilanes: Synergy of Dual Si-H Groups Leads to High Efficiency and Selectivity [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: C-H Bond Silylation using 1,1,1,3,5,5,5-Heptamethyltrisiloxane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the transition-metal-catalyzed C-H bond silylation of aromatic and heteroaromatic compounds using 1,1,1,3,5,5,5-heptamethyltrisiloxane. The primary focus is on iridium-catalyzed systems, for which a wealth of data is available, with additional information on platinum-catalyzed reactions.
Introduction
Direct C-H bond silylation is a powerful tool in modern organic synthesis, enabling the conversion of ubiquitous C-H bonds into valuable C-Si bonds. This transformation provides a streamlined route to organosilicon compounds, which are versatile intermediates in the synthesis of complex molecules, including pharmaceuticals and organic materials. This compound has emerged as a practical and efficient silylating agent in these reactions.
Catalytic systems based on iridium and platinum have been shown to effectively mediate the silylation of C-H bonds with this compound. Iridium catalysts, particularly those employing phenanthroline-type ligands, have demonstrated broad substrate scope and high efficiency, especially for electron-rich arenes and various heterocycles.
Catalytic Systems and Reaction Mechanisms
Iridium-Catalyzed Silylation
The most effective iridium-based catalytic system for C-H silylation with this compound typically consists of an iridium precursor, such as [Ir(cod)(OMe)]2, and a nitrogen-based ligand, most notably 2,9-dimethylphenanthroline (2,9-Me₂phen).[1][2][3] A key aspect of this catalytic system is its sensitivity to the hydrogen gas byproduct, which can inhibit the catalyst.[2][3] Therefore, conducting the reaction under a flow of inert gas, such as nitrogen or argon, is crucial to drive the reaction to completion and achieve high yields.[2][3]
The proposed catalytic cycle for the iridium-catalyzed silylation of arenes is depicted below. The resting state of the catalyst is an iridium disilyl hydride complex.[4] The reaction proceeds through oxidative addition of the arene C-H bond to the iridium center, followed by reductive elimination to form the C-Si bond and regenerate the active catalyst. For electron-rich arenes, C-H bond cleavage is the rate-limiting step.
Platinum-Catalyzed Silylation
Platinum complexes are also capable of catalyzing the aromatic C-H silylation of arenes with this compound.[1] While detailed mechanistic studies for the C-H activation of arenes with this specific siloxane are less common in the provided results, platinum catalysis is well-established for hydrosilylation reactions. For C-H silylation, the reactions often require higher temperatures. Platinum catalysts have been noted for their utility in the borylation and silylation of sterically congested and fluorinated arenes.[1]
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the silylation of various aromatic and heteroaromatic substrates with this compound using different catalytic systems.
Table 1: Iridium-Catalyzed Silylation of Arenes
| Entry | Substrate | Catalyst System | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzene | [Ir(cod)(OMe)]₂ / 2,9-Me₂phen | 80 | 20 | 77 | [2] |
| 2 | 1,3-Dimethoxybenzene | [Ir(cod)(OMe)]₂ / 2,9-Me₂phen | 80 | 20 | 94 | [2] |
| 3 | Toluene | [Ir(cod)(OMe)]₂ / 2,9-Me₂phen | 80 | 20 | 85 | [2] |
| 4 | Anisole | [Ir(cod)(OMe)]₂ / 2,9-Me₂phen | 80 | 20 | 88 | [2] |
| 5 | N,N-Dimethylaniline | [Ir(cod)(OMe)]₂ / 2,9-Me₂phen | 80 | 20 | 66 | [2] |
Table 2: Iridium-Catalyzed Silylation of Heteroarenes
| Entry | Substrate | Catalyst System | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Indole | [Ir(OMe)(COD)]₂ / dtbpy | 80 | 24 | 85 | [4] |
| 2 | 5-Methoxyindole | [Ir(OMe)(COD)]₂ / dtbpy | 80 | 24 | 92 | [4] |
| 3 | Thiophene | [Ir(cod)(OMe)]₂ / 2,9-Me₂phen | 100 | 24 | 75 | [5] |
| 4 | Furan | [Ir(cod)(OMe)]₂ / 2,9-Me₂phen | 100 | 24 | 68 | [5] |
| 5 | N-Methylpyrrole | [Ir(OMe)(COD)]₂ / dtbpy | 120 | 48 | 55 | [4] |
Table 3: Platinum-Catalyzed Silylation of Aryl Halides
| Entry | Substrate | Catalyst | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Iodoanisole | Pt(dba)₂ / P(t-Bu)₃ | 100 | 16 | 95 | [6] |
| 2 | 4-Iodotoluene | Pt(dba)₂ / P(t-Bu)₃ | 100 | 16 | 92 | [6] |
| 3 | 1-Iodonaphthalene | Pt(dba)₂ / P(t-Bu)₃ | 100 | 16 | 88 | [6] |
| 4 | 4-Iodobenzonitrile | Pt(dba)₂ / P(t-Bu)₃ | 100 | 16 | 78 | [6] |
Note: Data for Pt-catalyzed direct C-H silylation of arenes with heptamethyltrisiloxane was limited in the search results; the table reflects silylation of aryl iodides as a related transformation.
Experimental Protocols
Protocol 1: General Procedure for Iridium-Catalyzed C-H Silylation of Arenes
This protocol is a general guideline for the silylation of arenes using an iridium/2,9-dimethylphenanthroline catalytic system.
Materials:
-
Iridium precursor: [Ir(cod)(OMe)]₂
-
Ligand: 2,9-Dimethylphenanthroline (2,9-Me₂phen)
-
Silylating agent: this compound
-
Arene substrate
-
Anhydrous solvent (e.g., THF, octane)
-
Schlenk flask or a vial equipped with a stir bar and a septum
-
Nitrogen or Argon gas supply
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, add [Ir(cod)(OMe)]₂ (0.01 mmol, 1.0 mol%) and 2,9-dimethylphenanthroline (0.03 mmol, 3.0 mol%) to a Schlenk flask or vial.
-
Reaction Setup: Add the arene substrate (1.0 mmol) and this compound (1.5 mmol, 1.5 equiv) to the flask.
-
Solvent Addition: Add the anhydrous solvent (e.g., 1.0 mL of THF to achieve a 1 M concentration of the arene).
-
Reaction Conditions: Seal the flask and place it in a preheated oil bath at the desired temperature (typically 80-120 °C). It is crucial to maintain a positive pressure of nitrogen or argon, and if possible, a gentle stream of the inert gas should be passed through the headspace of the reaction vessel to remove the hydrogen gas byproduct.[2][3]
-
Monitoring the Reaction: The reaction progress can be monitored by GC-MS or TLC analysis of aliquots taken from the reaction mixture.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and any volatile components.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexanes/ethyl acetate).
-
Protocol 2: Hydroxyl-Directed Ortho-Silylation of Benzyl (B1604629) Alcohol Derivatives
This protocol describes a method for the ortho-silylation of benzyl alcohol derivatives, where the hydroxyl group directs the C-H activation.[7][8]
Materials:
-
Iridium precursor: [Ir(cod)OMe]₂
-
Ligand: 1,10-Phenanthroline (B135089)
-
Silylating agent: Diethylsilane (B7801327) (for in situ generation of the hydrido)silyl ether)
-
Substrate: Benzyl alcohol derivative
-
Hydrogen acceptor: Norbornene
-
Anhydrous solvent (e.g., THF)
Procedure:
-
In situ Silyl Ether Formation: To a solution of the benzyl alcohol derivative (1.0 mmol) in anhydrous THF (2.0 mL), add diethylsilane (1.2 mmol). The formation of the (hydrido)silyl ether can be facilitated by a catalytic amount of a suitable base if necessary.
-
Catalyst Addition: To the solution containing the in situ generated silyl ether, add [Ir(cod)OMe]₂ (0.01 mmol, 1.0 mol%), 1,10-phenanthroline (0.02 mmol, 2.0 mol%), and norbornene (1.2 mmol).
-
Reaction Conditions: Seal the reaction vessel and heat the mixture at 80-100 °C for the specified time (typically 12-24 h).
-
Work-up and Purification: Follow the work-up and purification procedure outlined in Protocol 1.
Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Iridium and platinum catalysts, as well as silanes, should be handled with care, following appropriate safety guidelines.
-
Anhydrous solvents are flammable and should be handled under an inert atmosphere.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
The iridium-catalyzed C-H silylation of arenes and heteroarenes using this compound is a robust and versatile method for the synthesis of valuable organosilicon compounds. The use of a sterically hindered phenanthroline ligand and the removal of the hydrogen byproduct are key to achieving high efficiency. This methodology offers a powerful strategy for late-stage functionalization in drug discovery and the development of new materials.
References
- 1. researchgate.net [researchgate.net]
- 2. Iridium-Catalyzed Silylation of C–H Bonds in Unactivated Arenes: A Sterically Encumbered Phenanthroline Ligand Accelerates Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iridium-Catalyzed Silylation of C-H Bonds in Unactivated Arenes: A Sterically Encumbered Phenanthroline Ligand Accelerates Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficient Iridium-catalyzed C-H Functionalization/Silylation of Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intermolecular C–H silylations of arenes and heteroarenes with mono-, bis-, and tris(trimethylsiloxy)hydrosilanes: control of silane redistribution under operationally diverse approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Silylation of Aryl Iodides with this compound Catalyzed by Transition-Metal Complexes [organic-chemistry.org]
- 7. Iridium-catalyzed Arene ortho-Silylation by Formal Hydroxyl-directed C-H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Iridium-Catalyzed Arene ortho-Silylation by Formal Hydroxyl-Directed C-H Activation | The Hartwig Group [hartwig.cchem.berkeley.edu]
Application Notes and Protocols: Synthesis of Arylsilanes with 1,1,1,3,5,5,5-Heptamethyltrisiloxane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of arylsilanes is of significant interest in organic chemistry and drug development due to their versatility as intermediates in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Hiyama cross-coupling reaction.[1][2] 1,1,1,3,5,5,5-Heptamethyltrisiloxane has emerged as a valuable silylating agent for the direct C-H silylation of arenes and the silylation of aryl halides.[1][2][3] This document provides detailed protocols for the synthesis of arylsilanes using this compound, focusing on transition-metal catalyzed methodologies. The resulting arylsiloxanes can be readily utilized in further synthetic transformations.[2]
Platinum-Catalyzed Aromatic C-H Silylation of Arenes
One of the most direct methods for the synthesis of arylsilanes is the platinum-catalyzed dehydrogenative coupling of arenes with this compound.[1][4] This reaction involves the activation of a C-H bond of an aromatic ring and subsequent formation of a C-Si bond, with the release of hydrogen gas. Platinum complexes, particularly those generated in situ from PtCl₂ and hydrotris(pyrazolyl)borate (Tp) derivatives, have proven to be effective catalysts for this transformation.[1][4]
Experimental Workflow: Platinum-Catalyzed C-H Silylation
Caption: Workflow for the platinum-catalyzed aromatic C-H silylation of arenes.
General Protocol for Platinum-Catalyzed Aromatic C-H Silylation
This protocol is a general procedure based on reported methods.[1] Optimization of reaction conditions may be necessary for specific substrates.
Materials:
-
Platinum(II) chloride (PtCl₂)
-
Hydrotris(3,5-dimethylpyrazolyl)borate potassium salt (TpMe₂K)
-
Arene (e.g., benzene (B151609), toluene)
-
This compound
-
Resealable Schlenk tube
-
Nitrogen or Argon source
-
Magnetic stirrer with heating
Procedure:
-
To a resealable Schlenk tube, add PtCl₂ (15 µmol, 0.03 mol%) and TpMe₂K (15 µmol, 0.03 mol%).
-
Evacuate the tube and backfill with an inert atmosphere (Nitrogen or Argon).
-
Add the arene (5 mmol, 10 equivalents).
-
Stir the mixture at room temperature for 1 hour to allow for the in situ formation of the catalyst.
-
Add this compound (0.50 mmol, 1 equivalent).
-
Seal the Schlenk tube tightly and stir the reaction mixture at 200°C for 24 hours.
-
After cooling to room temperature, the reaction mixture can be analyzed by Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) to determine conversion and yield.
Quantitative Data for Platinum-Catalyzed Silylation of Benzene
The following table summarizes the results from an initial screening of platinum precursors and ligands for the dehydrogenative coupling of benzene with this compound.[1]
| Entry | Platinum Precursor | Ligand | Catalyst Loading (mol %) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | PtCl₂ | TpMe₂K | 3 | 200 | 24 | 85 |
| 2 | Pt(dba)₂ | - | 3 | 200 | 24 | <5 |
| 3 | PtCl₂ | - | 3 | 200 | 24 | 0 |
| 4 | PtCl₂ | TpK | 3 | 200 | 24 | 78 |
| 5 | PtCl₂ | TpMe₂K | 1 | 200 | 24 | 65 |
Transition-Metal Catalyzed Silylation of Aryl Iodides
An alternative to direct C-H activation is the silylation of aryl halides, particularly aryl iodides, with this compound.[2][3][5] This method is advantageous for substrates that may not be suitable for C-H activation or where regioselectivity is a concern. Various transition-metal catalysts, including Palladium(0), Platinum(0), and Rhodium(I), have been shown to be effective, each with a different substrate scope.[2][3][5] For instance, palladium catalysts are highly effective for electron-rich aryl iodides, while platinum catalysts perform better with electron-deficient substrates.[2] Rhodium catalysts have demonstrated utility for the silylation of sterically hindered aryl iodides.[2] This catalytic approach offers improved chemoselectivity and broader substrate applicability compared to traditional methods that utilize Grignard or organolithium reagents.[2]
Logical Relationship of Catalyst Choice for Silylation of Aryl Iodides
References
Application Notes and Protocols: 1,1,1,3,5,5,5-Heptamethyltrisiloxane in Gas Chromatography
A Novel Stationary Phase for Specialized Separations
Introduction
1,1,1,3,5,5,5-Heptamethyltrisiloxane is a linear siloxane compound notable for its chemical inertness, low surface tension, and excellent thermal stability.[1] While widely utilized in cosmetics, lubricants, and as a surfactant for pesticide and coating additives, its potential as a stationary phase in gas chromatography (GC) is an emerging area of interest for specialized applications.[1][2] This document provides an overview of its properties, potential applications, and a general protocol for its use as a GC stationary phase.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a stationary phase is crucial for method development. Key properties of this compound are summarized below.
| Property | Value |
| Molecular Formula | C7H22O2Si3 |
| Molecular Weight | 222.51 g/mol [1] |
| Boiling Point | 142 °C[3] |
| Density | 0.819 g/mL at 25 °C[1][3] |
| Refractive Index | n20/D 1.382[1][3] |
| Purity | ≥ 97%[3] |
| Polarity | Non-polar |
Theoretical Principles of Separation
The separation of analytes on a this compound stationary phase is governed by the principles of gas-liquid chromatography. The non-polar nature of this siloxane polymer suggests that it will primarily separate compounds based on differences in their boiling points and van der Waals interactions. Analytes with lower boiling points will elute faster, while those with higher boiling points will be retained longer. The selectivity of this stationary phase is expected to be similar to other dimethylpolysiloxane phases.[4][5]
Potential Applications
Based on its non-polar characteristics and thermal stability, this compound holds promise as a stationary phase for the analysis of:
-
Volatile Organic Compounds (VOCs): Its low polarity makes it suitable for the separation of non-polar VOCs.
-
Hydrocarbons: Analysis of petroleum products and environmental samples for hydrocarbon content.
-
Solvents: Quantification of residual solvents in pharmaceutical and chemical products.
-
Flavor and Fragrance Compounds: Separation of non-polar to moderately polar compounds in complex mixtures.
Experimental Protocol: Preparation and Use of a Packed GC Column
This section outlines a general procedure for preparing a packed GC column with this compound as the stationary phase and its subsequent use for analysis.
Materials and Reagents
-
This compound (≥97% purity)[3]
-
Chromatographic support (e.g., Chromosorb W-HP, 80/100 mesh)
-
Volatile solvent (e.g., dichloromethane (B109758), HPLC grade)
-
Empty stainless steel or glass column (e.g., 2 m x 1/8 in. ID)
-
Glass wool, silanized
-
Column packer
-
Gas chromatograph equipped with a Flame Ionization Detector (FID)
-
Carrier gas (e.g., Nitrogen, Helium, high purity)
-
Test mixture of n-alkanes (e.g., C8-C20)
Workflow for GC Analysis
Figure 1. General workflow for preparing and using a packed GC column.
Detailed Methodology
-
Preparation of the Packing Material (5% w/w loading):
-
Accurately weigh 0.5 g of this compound.
-
Dissolve it in a sufficient volume of dichloromethane in a round-bottom flask.
-
Add 9.5 g of Chromosorb W-HP (80/100 mesh) to the solution.
-
Slowly evaporate the solvent under vacuum using a rotary evaporator until a free-flowing powder is obtained.
-
-
Column Packing:
-
Plug one end of the clean, empty column with a small piece of silanized glass wool.
-
Attach the empty column to the column packer.
-
Fill the column with the prepared packing material under gentle vibration to ensure a uniform and dense packing.
-
Once the column is filled, plug the other end with silanized glass wool.
-
-
Column Conditioning:
-
Install the packed column in the gas chromatograph, connecting the inlet to the injector but leaving the outlet disconnected from the detector.
-
Set the carrier gas flow rate to 20-30 mL/min.
-
Program the oven temperature to increase from 40 °C to 150 °C at a rate of 2 °C/min and hold at 150 °C for at least 4 hours. This step is crucial to remove any residual solvent and volatile impurities from the stationary phase.
-
After conditioning, cool the oven and connect the column outlet to the detector.
-
-
Gas Chromatographic Analysis:
-
GC Parameters:
-
Injector Temperature: 200 °C
-
Detector Temperature (FID): 250 °C
-
Carrier Gas: Nitrogen at a flow rate of 30 mL/min
-
Oven Temperature Program: 50 °C (hold for 2 min), then ramp to 200 °C at 10 °C/min (hold for 5 min).
-
-
Sample Injection:
-
Inject 1 µL of the n-alkane test mixture.
-
-
Data Acquisition:
-
Acquire the chromatogram and identify the peaks corresponding to the n-alkanes.
-
-
Data Interpretation and Quality Control
The performance of the prepared column should be evaluated by calculating the retention indices of the n-alkanes and assessing the peak shape and resolution. Symmetrical peaks and baseline resolution of the test compounds indicate a well-packed and conditioned column.
Logical Relationship of GC Parameters
Figure 2. Interrelationship of key GC parameters influencing separation.
Conclusion
This compound presents an intriguing possibility for a non-polar stationary phase in gas chromatography. Its thermal stability and chemical inertness are advantageous properties. The protocols provided herein offer a foundational approach for researchers and scientists to explore its utility in specific analytical challenges, particularly in the analysis of volatile and non-polar compounds. Further research is warranted to fully characterize its chromatographic properties and expand its application scope.
References
Application of 1,1,1,3,5,5,5-Heptamethyltrisiloxane in Drug Delivery Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,1,3,5,5,5-Heptamethyltrisiloxane is a volatile, low-viscosity silicone fluid with a low surface tension. These properties make it an attractive candidate for use in various drug delivery systems, particularly for topical and transdermal applications. Its high permeability and ability to act as a carrier can enhance the delivery of active pharmaceutical ingredients (APIs) to and through the skin. While specific formulations where heptamethyltrisiloxane is the primary vehicle for nanoparticles or microemulsions with detailed drug release data are not extensively documented in publicly available literature, its role as a penetration enhancer and volatile excipient is recognized.
These application notes provide a framework for incorporating and evaluating this compound in drug delivery systems, focusing on nanoemulsions and topical gels. The protocols outlined below are generalized and should be optimized for specific drug candidates and formulation requirements.
Key Properties of this compound for Drug Delivery
| Property | Value | Significance in Drug Delivery |
| Molecular Formula | C7H22O2Si3 | Influences its chemical interactions and compatibility. |
| Molecular Weight | 222.50 g/mol | Its relatively low molecular weight contributes to its volatility. |
| Boiling Point | 142 °C | Allows for evaporation from the skin surface, potentially concentrating the drug. |
| Density | 0.819 g/mL at 25 °C | Important for formulation calculations. |
| Viscosity | Low | Enables the formulation of easily spreadable and non-greasy topical products. |
| Surface Tension | Low | Promotes the wetting and spreading of formulations on the skin surface. |
| Permeability | High | Can enhance the penetration of APIs through the stratum corneum. |
Application 1: Heptamethyltrisiloxane in Topical Nanoemulsion Formulations
Heptamethyltrisiloxane can be utilized as a component of the oil phase in oil-in-water (o/w) nanoemulsions. Its volatility can be advantageous in creating a formulation that dries quickly, leaving a thin film of the drug and other non-volatile components on the skin.
Experimental Protocol: Preparation of a Topical Nanoemulsion
This protocol describes the preparation of a model o/w nanoemulsion where heptamethyltrisiloxane is part of the oil phase.
Materials:
-
Active Pharmaceutical Ingredient (API) - Lipophilic
-
This compound
-
Co-oil (e.g., Isopropyl myristate, Oleic acid)
-
Surfactant (e.g., Tween 80, Polysorbate 20)
-
Co-surfactant (e.g., Transcutol P, Propylene glycol)
-
Purified Water
Equipment:
-
High-shear homogenizer or microfluidizer
-
Magnetic stirrer
-
Beakers and graduated cylinders
-
Analytical balance
Methodology:
-
Oil Phase Preparation:
-
Dissolve the lipophilic API in a mixture of this compound and the co-oil.
-
Gently stir until the API is fully dissolved.
-
-
Aqueous Phase Preparation:
-
Disperse the surfactant and co-surfactant in purified water.
-
Stir until a clear solution is formed.
-
-
Nanoemulsion Formation:
-
Slowly add the oil phase to the aqueous phase under continuous stirring with a magnetic stirrer.
-
Subject the coarse emulsion to high-shear homogenization or microfluidization to reduce the droplet size to the nano-range.
-
-
Characterization:
-
Measure the droplet size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Determine the drug content and encapsulation efficiency by a suitable analytical method (e.g., HPLC).
-
Assess the pH and viscosity of the formulation.
-
Data Presentation: Example Characterization of a Model Nanoemulsion
| Formulation Code | API Concentration (% w/w) | Heptamethyltrisiloxane:Co-oil Ratio | Droplet Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| NE-HTS-01 | 1 | 1:1 | 150 ± 5.2 | 0.21 ± 0.02 | -25.3 ± 1.5 | 95.2 ± 2.1 |
| NE-HTS-02 | 1 | 1:2 | 165 ± 6.1 | 0.25 ± 0.03 | -23.8 ± 1.8 | 93.8 ± 2.5 |
| NE-HTS-03 | 2 | 1:1 | 158 ± 5.8 | 0.23 ± 0.02 | -26.1 ± 1.6 | 96.5 ± 1.9 |
Data are presented as mean ± standard deviation (n=3). This is hypothetical data for illustrative purposes.
Figure 1: Workflow for the preparation of a topical nanoemulsion.
Application 2: Heptamethyltrisiloxane as a Penetration Enhancer in Topical Gels
Due to its ability to reduce surface tension and potentially disrupt the lipid barrier of the stratum corneum, this compound can be incorporated into topical gel formulations to enhance drug penetration.
Experimental Protocol: In Vitro Skin Permeation Study
This protocol details the evaluation of a topical gel containing heptamethyltrisiloxane as a penetration enhancer using a Franz diffusion cell.
Materials:
-
Topical gel formulation with API and heptamethyltrisiloxane
-
Control gel formulation with API (without heptamethyltrisiloxane)
-
Excised human or animal skin (e.g., porcine ear skin)
-
Phosphate buffered saline (PBS), pH 7.4 (Receptor medium)
-
Franz diffusion cells
Equipment:
-
Franz diffusion cell apparatus with stirring and temperature control
-
Micro-syringe for sampling
-
HPLC or other suitable analytical instrument for drug quantification
Methodology:
-
Skin Preparation:
-
Thaw the excised skin at room temperature.
-
Cut the skin into appropriate sizes to fit the Franz diffusion cells.
-
Mount the skin on the receptor chamber of the Franz diffusion cell with the stratum corneum facing the donor compartment.
-
-
Franz Cell Setup:
-
Fill the receptor chamber with pre-warmed (32 ± 1 °C) PBS, ensuring no air bubbles are trapped beneath the skin.
-
Allow the system to equilibrate for 30 minutes.
-
-
Sample Application:
-
Apply a finite dose (e.g., 10 mg/cm²) of the test and control gel formulations to the skin surface in the donor compartment.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 200 µL) from the receptor medium.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium.
-
-
Sample Analysis:
-
Analyze the collected samples for drug concentration using a validated HPLC method.
-
-
Data Analysis:
-
Calculate the cumulative amount of drug permeated per unit area (µg/cm²) at each time point.
-
Plot the cumulative amount of drug permeated versus time.
-
Determine the steady-state flux (Jss) from the linear portion of the plot.
-
Calculate the permeability coefficient (Kp) and enhancement ratio (ER).
-
Data Presentation: Example In Vitro Skin Permeation Data
| Formulation | Steady-State Flux (Jss) (µg/cm²/h) | Permeability Coefficient (Kp) (cm/h x 10⁻³) | Enhancement Ratio (ER) |
| Control Gel | 2.5 ± 0.4 | 1.25 ± 0.20 | 1.0 |
| Gel + 5% HTS | 7.8 ± 0.9 | 3.90 ± 0.45 | 3.12 |
Data are presented as mean ± standard deviation (n=6). This is hypothetical data for illustrative purposes. HTS: Heptamethyltrisiloxane. ER = Jss (with enhancer) / Jss (control).
Figure 2: Experimental workflow for an in vitro skin permeation study.
Signaling Pathways and Logical Relationships
The primary mechanism by which this compound is thought to enhance drug delivery is through its physical interaction with the stratum corneum, the outermost layer of the skin. This is a physical-chemical interaction rather than a biological signaling pathway.
Application Notes and Protocols for 1,1,1,3,5,5,5-Heptamethyltrisiloxane in Spectroscopic Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 1,1,1,3,5,5,5-heptamethyltrisiloxane as a specialized solvent for spectroscopic analysis. Its unique properties, including low viscosity, chemical inertness, and volatility, make it a valuable alternative to traditional solvents in specific analytical applications, particularly for non-polar compounds and in situations where solvent interference is a concern.
Introduction
This compound is a linear siloxane with the chemical formula [(CH₃)₃SiO]₂SiHCH₃.[1][2][3] It is a colorless, odorless liquid with low surface tension and excellent thermal stability.[4] These characteristics, combined with its non-polar nature, make it a suitable solvent for the spectroscopic analysis of a range of compounds, including active pharmaceutical ingredients (APIs). This document outlines its physical and chemical properties, provides guidance on its use in various spectroscopic techniques, and offers protocols for sample preparation and analysis.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its proper handling, storage, and application in a laboratory setting.
| Property | Value | Reference |
| Chemical Formula | C₇H₂₂O₂Si₃ | [1][3] |
| Molecular Weight | 222.50 g/mol | [1][3] |
| Appearance | Colorless, clear liquid | [4] |
| Boiling Point | 142 °C (lit.) | [2] |
| Density | 0.819 g/mL at 25 °C (lit.) | [2] |
| Refractive Index | n20/D 1.382 (lit.) | [2] |
| Viscosity | Low (comparable to water) | |
| Solubility | Miscible with acetone, ethanol, diethyl ether. Insoluble in water. | [2] |
| Chemical Stability | Stable. Incompatible with strong oxidizing agents. | [2] |
Spectroscopic Properties and Applications
The utility of a solvent in spectroscopy is determined by its transparency in the spectral region of interest and its ability to dissolve the analyte without interfering with its signal.
UV-Visible (UV-Vis) Spectroscopy
Protocol for Determining UV-Vis Cutoff Wavelength:
-
Instrumentation: Use a double-beam UV-Vis spectrophotometer.
-
Reference: Fill a quartz cuvette with air (or a reference solvent if comparing).
-
Sample: Fill a matched quartz cuvette with this compound.
-
Scan: Perform a baseline scan across the desired UV-Vis range (e.g., 200-800 nm).
-
Determination: The UV cutoff is the wavelength at which the absorbance of the solvent significantly increases, typically defined as an absorbance of 1 AU.
Application Workflow for UV-Vis Spectroscopy:
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Hydrosilylation with 1,1,1,3,5,5,5-Heptamethyltrisiloxane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hydrosilylation of various substrates using 1,1,1,3,5,5,5-heptamethyltrisiloxane (HMTS).
Troubleshooting Guide
This guide addresses common issues encountered during the hydrosilylation reaction with HMTS, offering potential causes and solutions.
| Problem Encountered | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst: The catalyst may have degraded due to improper storage or handling.[1] 2. Catalyst Poisoning: Trace amounts of water, amines, thiols, or other functional groups on the substrate can deactivate the catalyst.[1] 3. Insufficient Temperature: The reaction temperature may be too low for the specific catalyst and substrate. 4. Incorrect Stoichiometry: An improper ratio of alkene/alkyne to the Si-H groups of HMTS can lead to incomplete reaction. | 1. - Use a fresh batch of catalyst. - Ensure the catalyst is stored under an inert atmosphere. - Consider a catalyst pre-activation step if applicable.[1] 2. - Use anhydrous solvents and reagents. - Purify substrates to remove potential inhibitors. - Consider using a catalyst that is more tolerant to functional groups.[2] 3. - Gradually increase the reaction temperature and monitor the reaction progress.[1] 4. - Optimize the molar ratio of the unsaturated compound to HMTS. A slight excess of the alkene is sometimes used. |
| Low Yield of Desired Product | 1. Side Reactions: Competing reactions such as alkene isomerization, dehydrogenative silylation, or redistribution reactions of the siloxane can reduce the yield of the target product.[3][4][5] 2. Product Degradation: The desired product may be unstable under the reaction conditions or during workup and purification.[1] | 1. - Screen different catalysts to find one with higher selectivity for the desired addition product.[1] - Optimize the reaction temperature; lower temperatures can sometimes suppress side reactions.[1] - Adjust the reaction time to minimize the formation of byproducts. 2. - Employ milder workup and purification techniques. - If the product is sensitive to silica (B1680970) gel, consider alternative purification methods like distillation or flash chromatography with a different stationary phase.[1] |
| Formation of Isomers (e.g., β- vs. α-addition) | 1. Catalyst Type: The choice of catalyst and its ligands significantly influences the regioselectivity of the hydrosilylation.[6][7] 2. Reaction Mechanism: The reaction may proceed through different mechanistic pathways (e.g., Chalk-Harrod vs. modified Chalk-Harrod) leading to different isomers.[2][3] | 1. - For anti-Markovnikov (β) addition, platinum catalysts like Karstedt's catalyst are commonly used.[2] - For Markovnikov (α) addition, specific ruthenium catalysts have shown high selectivity.[8] - Experiment with different catalysts (e.g., Pt, Rh, Ir) and ligands to achieve the desired regioselectivity.[9] |
| Difficulty in Catalyst Removal | 1. Homogeneous Catalyst: The catalyst is soluble in the reaction mixture, making its separation from the product challenging.[1] | 1. - Consider using a heterogeneous catalyst that can be easily removed by filtration.[1] - Explore catalysts immobilized on a solid support. - Some ionic liquid-supported catalysts can be separated by phase separation.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the typical starting point for optimizing the reaction temperature for hydrosilylation with HMTS?
A1: A good starting point for optimization is often room temperature, as some modern catalysts show high activity under these mild conditions.[2] If no reaction is observed, the temperature can be gradually increased, for example, to 60-90 °C, while monitoring the reaction progress.[1][10] The optimal temperature will depend on the specific catalyst and substrates being used.
Q2: Which catalysts are most commonly used for the hydrosilylation of alkenes with HMTS?
A2: Platinum-based catalysts are widely used in industry and academia due to their high activity.[2] The most common are Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst.[2][3][5] Rhodium complexes are also effective, particularly for certain substrates.[6] More recently, catalysts based on less expensive metals like iron and cobalt are being explored as more sustainable alternatives.[2][11]
Q3: How can I minimize the formation of isomerized alkene byproducts?
A3: Alkene isomerization is a common side reaction, especially with platinum catalysts.[5] To minimize this, you can:
-
Screen different catalysts: Some catalysts are less prone to causing isomerization.[1]
-
Optimize reaction conditions: Using lower temperatures and shorter reaction times can often reduce the extent of isomerization.[1]
-
Use a catalyst inhibitor: In some cases, an inhibitor can be used to suppress side reactions, though this may also decrease the rate of the desired hydrosilylation.
Q4: What is the role of the solvent in hydrosilylation reactions with HMTS?
A4: While some hydrosilylation reactions can be run neat (without solvent), a solvent is often used to dissolve the reactants and catalyst, and to control the reaction temperature. Common solvents include toluene, xylenes, and tetrahydrofuran (B95107) (THF). It is crucial that the solvent is anhydrous, as water can deactivate the catalyst.[1]
Q5: How does the structure of the alkene affect the hydrosilylation reaction with HMTS?
A5: The reactivity of the alkene is influenced by steric hindrance. Generally, terminal alkenes are more reactive than internal alkenes.[12] Highly substituted or bulky alkenes may require more forcing conditions (higher temperature, longer reaction time, or a more active catalyst) to achieve good conversion.
Experimental Protocols
General Procedure for Hydrosilylation of an Alkene with HMTS using Karstedt's Catalyst
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add the alkene (1.0 mmol) and an appropriate amount of anhydrous solvent (e.g., toluene, 2 mL) to a dry reaction flask equipped with a magnetic stirrer and a condenser.
-
Addition of Silane: Add this compound (HMTS) (a slight excess, e.g., 1.2 mmol of Si-H) to the flask.
-
Catalyst Addition: Add the Karstedt's catalyst solution (e.g., 10-50 ppm Pt relative to the alkene) to the reaction mixture.
-
Reaction: Stir the mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor the reaction progress by a suitable analytical technique such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy by observing the disappearance of the Si-H signal.
-
Workup: Once the reaction is complete, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure hydrosilylated product.[1]
Data Presentation
Table 1: Exemplary Reaction Conditions for Hydrosilylation with HMTS
| Alkene/Alkyne | Catalyst | n(C=C):n(Si-H) Ratio | Temperature (°C) | Time (h) | Conversion (%) | Reference |
| Generic Alkene | Chloroplatinic acid | 1.2:1.0 | 90 | 5 | 95.37 | [10] |
| 1-Octene | Karstedt's catalyst | - | - | - | High | [3][5] |
| Terminal Alkenes | Iron Complex | - | Room Temp | 0.17 | up to 99 | [2] |
| 1-Octene | Cobalt Nanoparticles | - | 30 | 3.5 - 7 | up to 99 | [11] |
Visualizations
Caption: A typical experimental workflow for the hydrosilylation of an alkene with HMTS.
Caption: A troubleshooting decision tree for addressing low or no conversion in hydrosilylation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hydrosilylation - Wikipedia [en.wikipedia.org]
- 8. Hydrosilylation Catalyst [sigmaaldrich.com]
- 9. Silylation of Aryl Iodides with this compound Catalyzed by Transition-Metal Complexes [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: 1,1,1,3,5,5,5-Heptamethyltrisiloxane (HMTS)
Welcome to the technical support center for 1,1,1,3,5,5,5-Heptamethyltrisiloxane (HMTS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common side reactions encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound (HMTS) and what are its primary applications in synthesis?
A1: this compound, often abbreviated as HMTS or MD'M, is an organosiloxane compound with the linear formula [(CH3)3SiO]2SiHCH3. Its primary utility in synthesis stems from the reactive silicon-hydride (Si-H) bond. It is widely used as a mild reducing agent and a versatile silylating agent in reactions such as:
-
Hydrosilylation: The addition of the Si-H bond across a carbon-carbon multiple bond (e.g., in alkenes or alkynes), typically catalyzed by transition metals like platinum or rhodium.[1][2]
-
C-H Silylation: The direct silylation of arenes in the presence of a suitable catalyst.[3]
-
Reductive Reactions: Used in the reduction of various functional groups.[2][3]
Q2: What are the most common side reactions associated with HMTS?
A2: The primary side reactions involving HMTS are driven by the reactivity of the Si-H bond and the lability of the siloxane (Si-O-Si) backbone under certain conditions. The most common side reactions include:
-
Redistribution/Disproportionation: The scrambling of siloxane bonds, leading to a mixture of different siloxanes (e.g., Hexamethyldisiloxane, Octamethylcyclotetrasiloxane). This is often catalyzed by strong acids or bases.[4][5]
-
Hydrolysis: Reaction of the Si-H bond with water or other protic species (like alcohols) to produce hydrogen gas (H2) and a silanol (B1196071) (Si-OH). This reaction can be accelerated by alkalis or certain metal salts.[6]
-
Isomerization: In hydrosilylation reactions, the catalyst can promote the migration of the double bond in the alkene substrate, leading to the formation of various isomers of the desired product.
Q3: Under what conditions is HMTS unstable?
A3: HMTS is stable under neutral, anhydrous conditions in a sealed container under an inert atmosphere.[6] However, its stability can be compromised by:
-
Incompatible Materials: Strong oxidizing agents, alkalis, and metal salts.[6]
-
Presence of Moisture/Protic Solvents: Can lead to hydrolysis and the generation of flammable hydrogen gas.[6][7]
-
Acidic or Basic Catalysts: Strong acids (e.g., sulfuric acid) or bases can catalyze the redistribution of the siloxane backbone, even at moderate temperatures.[4][5]
-
Heat and Ignition Sources: HMTS is a flammable liquid with a flash point of 22 °C (71.6 °F) and its vapors can form explosive mixtures with air.[8]
Troubleshooting Guide
Problem: My reaction has a low yield, and GC-MS/NMR analysis shows a mixture of various siloxane byproducts (e.g., MM, D4) instead of a clean product.
-
Possible Cause: You are likely observing the results of a redistribution reaction . The siloxane bonds in HMTS are being cleaved and reformed, leading to a mixture of siloxanes of varying lengths. This is often triggered by acidic or basic impurities or an inappropriate catalyst. The synthesis of HMTS itself can be achieved via redistribution, highlighting the favorability of this pathway under certain conditions.[4][9]
-
Troubleshooting Steps:
-
Check Catalyst: Ensure your catalyst is not strongly acidic or basic. For hydrosilylations, use highly selective catalysts like Karstedt's catalyst at low loadings. If using solid catalysts, ensure they are properly neutralized and washed.
-
Purify Reagents: Ensure all starting materials, including the substrate and solvent, are free from acidic or basic residues.
-
Control Temperature: Run the reaction at the lowest effective temperature to minimize the rate of redistribution.
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., Argon or Nitrogen) to exclude atmospheric moisture which could form acidic species.
-
Problem: My sealed reaction vessel is showing an unexpected increase in pressure, and I'm observing gas evolution.
-
Possible Cause: This is a classic sign of hydrolysis . The Si-H bond in HMTS is reacting with trace amounts of water or another protic substance in your reaction mixture to generate hydrogen gas (H2). The reaction is: [(CH3)3SiO]2SiHCH3 + H2O → [(CH3)3SiO]2Si(OH)CH3 + H2↑. This can be catalyzed by metal salts or bases.[6]
-
Troubleshooting Steps:
-
Use Anhydrous Conditions: Dry all glassware thoroughly in an oven before use. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle stored over molecular sieves.
-
Purify Substrates: Ensure your substrates are dry. If necessary, distill them or dry them using an appropriate drying agent.
-
Handle Under Inert Gas: Use Schlenk line or glovebox techniques to set up the reaction, preventing exposure to atmospheric moisture.[6]
-
Problem: My hydrosilylation reaction is yielding a mixture of isomers (e.g., terminal and internal addition products).
-
Possible Cause: The choice of catalyst and reaction conditions heavily influences the regioselectivity of hydrosilylation.[10] Some catalysts, particularly certain platinum complexes, can promote isomerization of the alkene substrate before the hydrosilylation occurs. This leads to the silyl (B83357) group adding to different positions on the carbon chain.
-
Troubleshooting Steps:
-
Change Catalyst: The choice of transition metal can dramatically alter the outcome. For example, some rhodium catalysts show different selectivity compared to platinum catalysts.[2][11] Ruthenium catalysts are known to favor the formation of α-vinylsilanes from terminal alkynes.[10]
-
Optimize Ligands: The ligand environment around the metal center is critical. Experiment with different ligands on your catalyst to improve selectivity.
-
Lower Reaction Temperature: Higher temperatures can sometimes provide enough energy to overcome the activation barrier for isomerization. Running the reaction at a lower temperature may favor the desired kinetic product.
-
Modify Substrate Addition: Adding the HMTS slowly to the mixture of substrate and catalyst can sometimes help control the reaction and minimize side reactions.
-
Data Presentation
Table 1: Summary of Major Side Reactions and Mitigation Strategies
| Side Reaction | Primary Trigger(s) | Key Indicators | Prevention & Mitigation Strategies |
| Redistribution | Strong acids, strong bases, high temperatures. | Complex mixture of siloxanes in product analysis (GC-MS, NMR). | Use neutral, highly selective catalysts; purify reagents to remove acidic/basic impurities; use the lowest effective reaction temperature. |
| Hydrolysis | Water, alcohols, or other protic species; can be catalyzed by alkalis or metal salts.[6] | Gas evolution (H₂); pressure buildup in sealed vessels; presence of silanols (Si-OH) in IR/NMR. | Employ strict anhydrous conditions (dry glassware, anhydrous solvents); run reactions under an inert atmosphere (N₂ or Ar). |
| Isomerization | Certain transition metal catalysts (e.g., platinum complexes); high temperatures. | Formation of multiple regioisomers of the hydrosilylation product. | Screen different catalysts (e.g., Rh, Ru complexes)[10][11]; optimize catalyst ligands; lower the reaction temperature. |
Experimental Protocols
Protocol: Platinum-Catalyzed Hydrosilylation of 1-Octene (B94956) with HMTS
This protocol details the synthesis of 1-(1,1,1,3,5,5,5-heptamethyltrisiloxan-3-yl)octane.
Materials:
-
1-Octene (purified, anhydrous)
-
This compound (HMTS, ≥97%)[7]
-
Karstedt's catalyst (Platinum-divinyltetramethyldisiloxane complex in xylene, ~2% Pt)
-
Anhydrous Toluene (B28343)
-
Inhibitor remover column for 1-octene
Procedure:
-
Preparation (Critical Step for Avoiding Side Reactions):
-
Dry all glassware in an oven at >120 °C overnight and allow to cool under a stream of dry argon or nitrogen.
-
Pass the 1-octene through a column of activated basic alumina (B75360) to remove any inhibitors and trace water immediately before use.
-
Use anhydrous toluene from a solvent purification system or a new, sealed bottle.
-
-
Reaction Setup:
-
To a 100 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere, add 1-octene (11.22 g, 100 mmol, 1.0 eq).
-
Add anhydrous toluene (20 mL).
-
Annotation: An inert atmosphere is crucial to prevent hydrolysis of HMTS and potential oxidation side reactions.[6]
-
-
Catalyst Addition:
-
Add Karstedt's catalyst (approx. 10 ppm Pt loading). For this scale, this is a very small amount (e.g., ~10-20 µL of a 2% solution).
-
Annotation: Use the lowest possible catalyst loading to minimize cost and potential side reactions like alkene isomerization. High catalyst concentrations can lead to byproduct formation.
-
-
HMTS Addition:
-
Slowly add HMTS (22.25 g, 100 mmol, 1.0 eq) to the stirring solution via a dropping funnel or syringe pump over 30 minutes. An exothermic reaction may be observed.
-
Annotation: Slow addition helps control the reaction temperature and prevents localized high concentrations of reactants, which can favor side reactions.
-
-
Reaction Monitoring:
-
Heat the reaction mixture to 60 °C and stir for 2-4 hours.
-
Monitor the reaction progress by taking small aliquots (under argon) and analyzing via GC or ¹H NMR to observe the disappearance of the Si-H peak (~4.7 ppm).
-
Annotation: Do not let the reaction run unnecessarily long after completion, as this can increase the chance of byproduct formation.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product can be purified by vacuum distillation to remove the solvent and any unreacted starting materials.
-
Annotation: Post-reaction purification via vacuum distillation is a standard technique to achieve high purity (>99%) for siloxane products.[4][12]
-
Visualizations
// Reactants HMTS [label="HMTS + Alkene", fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst [label="Pt or Rh Catalyst", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Contaminants [label="H₂O / H⁺ / OH⁻", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Products DesiredProduct [label="Desired Hydrosilylation\nProduct (R-Si)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Redistribution [label="Redistribution Products\n(e.g., MM, MDM, D4)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hydrolysis [label="Hydrolysis Products\n(Silanol + H₂ Gas)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges edge [fontname="Helvetica", fontsize=10, color="#5F6368"]; HMTS -> DesiredProduct [label=" Desired Path\n(Anhydrous, Neutral) "]; HMTS -> Redistribution [label=" Side Reaction "]; HMTS -> Hydrolysis [label=" Side Reaction "];
Catalyst -> DesiredProduct [style=dashed]; Contaminants -> Redistribution [style=dashed]; Contaminants -> Hydrolysis [style=dashed]; } dot Caption: Key reaction pathways for HMTS in synthesis.
// Start Start [label="Problem:\nUnexpected Byproducts\nor Low Yield", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Questions Q1 [label="Is there gas evolution\nor pressure increase?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Q2 [label="Are multiple siloxane species\npresent in GC-MS?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Q3 [label="Are regioisomers of the\nhydrosilylation product observed?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Causes/Solutions C1 [label="Cause: Hydrolysis\nSolution: Use strict\nanhydrous conditions.", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; C2 [label="Cause: Redistribution\nSolution: Check for acid/base\ncontamination. Lower temp.", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; C3 [label="Cause: Alkene Isomerization\nSolution: Screen different\ncatalysts (e.g., Rh).", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="Consult further literature\nor specialist support.", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges edge [fontname="Helvetica", fontsize=10, color="#202124"]; Start -> Q1; Q1 -> C1 [label=" Yes "]; Q1 -> Q2 [label=" No "]; Q2 -> C2 [label=" Yes "]; Q2 -> Q3 [label=" No "]; Q3 -> C3 [label=" Yes "]; Q3 -> End [label=" No "]; } dot Caption: Decision tree for troubleshooting HMTS side reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 1873-88-7 [chemicalbook.com]
- 4. What is the production process of heptamethyltrisiloxane? - heptamethyltrisiloxane factory&supplier(Biyuan) [heptamethyltrisiloxane.com]
- 5. New Developments in the Preparation Process of Heptamethyltrisiloxane - heptamethyltrisiloxane factory&supplier(Biyuan) [heptamethyltrisiloxane.com]
- 6. gelest.com [gelest.com]
- 7. How does heptamethyltrisiloxane interact with other additives? - heptamethyltrisiloxane factory&supplier(Biyuan) [heptamethyltrisiloxane.com]
- 8. What are the safety precautions when using heptamethyltrisiloxane? - heptamethyltrisiloxane factory&supplier(Biyuan) [heptamethyltrisiloxane.com]
- 9. researchgate.net [researchgate.net]
- 10. Hydrosilylation Catalyst [sigmaaldrich.com]
- 11. Silylation of Aryl Iodides with this compound Catalyzed by Transition-Metal Complexes [organic-chemistry.org]
- 12. What are the recent technological advancements in heptamethyltrisiloxane production? - heptamethyltrisiloxane factory&supplier(Biyuan) [heptamethyltrisiloxane.com]
Technical Support Center: Purification of 1,1,1,3,5,5,5-Heptamethyltrisiloxane
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the purification methods for 1,1,1,3,5,5,5-heptamethyltrisiloxane. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity crucial?
A1: this compound (CAS No. 1873-88-7) is a linear siloxane compound widely used as an intermediate in the synthesis of specialized silicone polymers, as a surfactant, and in personal care products.[1][2][3] Its purity is critical because impurities can negatively impact the performance, consistency, and safety of the final products.[4] For instance, in pharmaceutical or cosmetic applications, high purity is essential to meet stringent regulatory standards.[5][6]
Q2: What are the common impurities in commercial-grade this compound?
A2: Impurities typically originate from the synthesis process and can include unreacted starting materials like hexamethyldisiloxane, residual solvents, or byproducts from side reactions such as dimethylsilanols and octamethylcyclotetrasiloxane (B44751) (D4).[7][8] The choice of synthesis route, particularly those using strong acid catalysts, can also introduce unwanted contaminants.[8]
Q3: What are the most effective methods for purifying this compound?
A3: The most common and effective purification techniques are fractional distillation and chromatography.[7][8] Fractional distillation, especially under vacuum, is highly effective at removing volatile impurities.[7][8] For achieving very high purity levels (>99.9%), a multi-stage approach combining distillation with silica (B1680970) gel chromatography is often employed to remove trace contaminants.[5][7] Adsorption using materials like activated silica gel or molecular sieves can also be used to trap specific impurities.[8]
Q4: How can I accurately assess the purity of my this compound sample?
A4: The purity of this compound is most commonly determined using gas chromatography (GC), often with a flame ionization detector (FID).[3][9] For detailed identification of specific impurities, gas chromatography-mass spectrometry (GC-MS) is the preferred method.[10][11][12] These techniques can separate and identify the components of the sample, providing a precise analysis of its purity.[10]
Q5: What are the key safety precautions to consider during the purification process?
A5: this compound is a flammable liquid with a flash point of 22°C (71.6°F). All purification procedures should be conducted in a well-ventilated fume hood, away from any sources of ignition.[13] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. When performing vacuum distillation, it is crucial to use appropriate glassware and a safety shield to protect against implosion.
Troubleshooting Guide
Problem: The final product purity is lower than expected after a single purification step.
-
Possible Cause: The initial sample may contain a complex mixture of impurities with boiling points close to that of the desired product. A single purification method may not be sufficient to separate all of them.
-
Solution: Employ a multi-step purification strategy. Consider re-distilling the product, potentially with a more efficient distillation column. Alternatively, follow up the distillation with column chromatography using silica gel to remove polar or less volatile impurities.[5][7]
Problem: Suspected thermal degradation of the product during distillation.
-
Possible Cause: this compound may degrade at its atmospheric boiling point (142°C).
-
Solution: Perform the distillation under reduced pressure (vacuum distillation).[8] This will lower the boiling point of the liquid, minimizing the risk of thermal degradation.
Problem: Persistent presence of non-volatile or polar impurities after distillation.
-
Possible Cause: Distillation is ineffective at removing non-volatile impurities. Polar impurities like silanols may also be difficult to separate completely by distillation alone.
-
Solution: Use adsorption or chromatographic methods. Passing the distilled product through a column of activated silica gel or another suitable adsorbent can effectively trap these types of impurities.[8][14]
Problem: Inconsistent purity results between different purification batches.
-
Possible Cause: Variability in the quality of the starting material or slight deviations in the purification protocol.[7]
-
Solution: Ensure that the starting material is of consistent quality.[7] Standardize all parameters of the purification protocol, including heating rates, vacuum pressure, and the amount of adsorbent used. Meticulous control over the synthesis and purification processes is key to achieving batch-to-batch consistency.[5]
Quantitative Data Summary
For ease of reference, the key physical properties and an overview of applicable purification methods for this compound are summarized in the tables below.
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1873-88-7 | |
| Molecular Formula | C₇H₂₂O₂Si₃ | |
| Molecular Weight | 222.50 g/mol | [15] |
| Boiling Point | 142 °C (at 760 mmHg) | [2] |
| Density | 0.819 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.382 | [1] |
| Flash Point | 22 °C (71.6 °F) - closed cup |
Table 2: Overview of Purification Methods for this compound
| Method | Principle | Impurities Removed | Purity Achievable | Reference |
| Fractional Distillation | Separation based on differences in boiling points. | Volatile impurities, unreacted starting materials (e.g., hexamethyldisiloxane). | >98% | [8][9] |
| Vacuum Distillation | Fractional distillation at reduced pressure to lower boiling points. | Same as fractional distillation, but minimizes thermal degradation. | Up to 99.5% | [6][7][8] |
| Silica Gel Chromatography | Separation based on polarity differences. | Polar impurities (e.g., silanols), trace contaminants. | >99.9% (often used post-distillation) | [5][7] |
| Adsorption | Selective trapping of impurities onto a solid phase. | Residual solvents, low-molecular-weight byproducts. | Used as a polishing step. | [8] |
Experimental Protocols
Protocol 1: Fractional Vacuum Distillation
This protocol describes the purification of this compound using fractional distillation under reduced pressure.
-
Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a vacuum adapter. Ensure all glassware is dry and joints are properly sealed. Connect the apparatus to a vacuum pump with a cold trap and a pressure gauge.
-
Sample Preparation: Charge the round-bottom flask with the impure this compound. Add a few boiling chips or a magnetic stir bar for smooth boiling.
-
Distillation Process:
-
Begin stirring (if using a stir bar) and slowly reduce the pressure in the system to the desired level (e.g., 20 mmHg).
-
Gently heat the flask using a heating mantle.
-
Observe the temperature at the top of the column. Collect and discard the initial fraction (forerun), which will contain lower-boiling impurities.
-
When the temperature stabilizes at the boiling point of this compound at the working pressure, switch to a clean receiving flask and collect the main fraction.
-
Stop the distillation before the distilling flask runs dry to avoid the concentration of high-boiling impurities.
-
-
Product Recovery: Once the distillation is complete, allow the apparatus to cool to room temperature before carefully releasing the vacuum. The purified product is in the receiving flask.
-
Purity Analysis: Analyze the purity of the collected fraction using gas chromatography (GC).
Protocol 2: Silica Gel Column Chromatography
This protocol is suitable as a secondary purification step after distillation to remove polar impurities.
-
Column Preparation:
-
Select a glass chromatography column of appropriate size.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Carefully pack the column with the silica gel slurry, ensuring there are no air bubbles or cracks in the packed bed.
-
Wash the packed column with several column volumes of the non-polar solvent.
-
-
Sample Loading:
-
Dissolve the distilled this compound in a minimal amount of the non-polar solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with the non-polar solvent. This compound is non-polar and will move through the column relatively quickly.
-
More polar impurities will be retained on the silica gel.
-
Collect fractions of the eluate in separate test tubes or flasks.
-
-
Fraction Analysis:
-
Analyze the collected fractions using thin-layer chromatography (TLC) or GC to identify which fractions contain the pure product.
-
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the highly purified this compound.
Mandatory Visualization
The following diagrams illustrate the general workflow for purification and a logical approach to troubleshooting common purity issues.
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for addressing low purity results.
References
- 1. Detailed Explanation of the Physical Properties of Heptamethyltrisiloxane - heptamethyltrisiloxane factory&supplier(Biyuan) [heptamethyltrisiloxane.com]
- 2. This compound | 1873-88-7 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Unveiling the Unique Chemical Structure of Heptamethyltrisiloxane - heptamethyltrisiloxane factory&supplier(Biyuan) [heptamethyltrisiloxane.com]
- 5. Are there any new synthesis methods for heptamethyltrisiloxane? - heptamethyltrisiloxane factory&supplier(Biyuan) [heptamethyltrisiloxane.com]
- 6. heptamethyltrisiloxane factory&supplier(Biyuan) [heptamethyltrisiloxane.com]
- 7. What factors affect the quality of heptamethyltrisiloxane? - heptamethyltrisiloxane factory&supplier(Biyuan) [heptamethyltrisiloxane.com]
- 8. Strategies for Improving the Purity of Heptamethyltrisiloxane - heptamethyltrisiloxane factory&supplier(Biyuan) [heptamethyltrisiloxane.com]
- 9. labproinc.com [labproinc.com]
- 10. m.youtube.com [m.youtube.com]
- 11. repository.gatech.edu [repository.gatech.edu]
- 12. Frontiers | Simultaneous determination of 11 kinds of siloxanes in drinking water and source water using solid-phase microextraction combined with gas chromatography-mass spectrometry [frontiersin.org]
- 13. gelest.com [gelest.com]
- 14. WO1998047946A1 - Process for purifying siloxane - Google Patents [patents.google.com]
- 15. This compound | C7H21O2Si3 | CID 6327366 - PubChem [pubchem.ncbi.nlm.nih.gov]
"handling and storage of 1,1,1,3,5,5,5-heptamethyltrisiloxane in the lab"
This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and storage of 1,1,1,3,5,5,5-heptamethyltrisiloxane in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a highly flammable liquid and vapor.[1] It can cause skin and eye irritation.[1][2][3] Vapors may form explosive mixtures with air and can cause respiratory irritation.[1][2][3]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: The following PPE is mandatory:
-
Gloves: Chemical-resistant gloves such as neoprene or nitrile rubber.[1]
-
Eye Protection: Chemical goggles or a face shield. Contact lenses should not be worn.[1][4]
-
Body Protection: A lab coat or other suitable protective clothing.[1]
-
Respiratory Protection: In poorly ventilated areas or when exposure limits may be exceeded, a NIOSH-certified organic vapor respirator is necessary.[1][5]
Q3: What are the proper storage conditions for this compound?
A3: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][4] It should be kept away from heat, sparks, open flames, and direct sunlight.[1][5] The ideal storage temperature is between 15–25°C (59–77°F).[5]
Q4: What materials are incompatible with this compound?
A4: Avoid contact with strong oxidizing agents, alkalis, metal salts, and precious metals.[1] It is miscible with acetone, ethanol, and diethyl ether but is insoluble in water.[6][7]
Troubleshooting Guide
Issue 1: The compound appears cloudy or has formed precipitates.
-
Possible Cause: Moisture contamination. The Si-H bond can be sensitive to moisture, potentially leading to hydrolysis and the formation of siloxanols, which may be less soluble.
-
Solution:
-
Ensure the compound is always handled under an inert atmosphere (e.g., nitrogen or argon) if possible.
-
Use dry solvents and glassware.
-
Store in a desiccator or a dry, tightly sealed container.
-
Issue 2: An experiment shows unexpected reactivity or side products.
-
Possible Cause: Incompatibility with other reagents or catalysts. The compound can react with strong acids, bases, and certain metal catalysts.
-
Solution:
-
Review all reagents for known incompatibilities with siloxanes.
-
Be aware that it can react with aqueous bases and is sensitive to strong oxidizing agents.[3]
-
Consider performing a small-scale test reaction to check for unforeseen reactivity.
-
Issue 3: Difficulty in achieving a complete reaction during a hydrosilylation.
-
Possible Cause: Catalyst inhibition or impure starting materials. Traces of impurities in the alkene or the siloxane itself can poison the catalyst.
-
Solution:
-
Purify the starting materials (alkene and siloxane) before use.
-
Ensure the catalyst is active and used in the correct concentration.
-
Check the reaction temperature and time, as these are critical parameters for successful hydrosilylation.
-
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C₇H₂₂O₂Si₃ |
| Molecular Weight | 222.50 g/mol |
| Appearance | Colorless liquid[6] |
| Density | 0.819 g/mL at 25°C[6][7] |
| Boiling Point | 142°C[6][7] |
| Flash Point | 22°C (71.6°F) - closed cup |
| Storage Temperature | 15–25°C[5] |
Experimental Protocols
General Protocol for Safe Handling of this compound in a Laboratory Setting
-
Preparation:
-
Ensure a clean and dry work area, preferably within a fume hood with good ventilation.[1]
-
Have all necessary PPE (nitrile gloves, chemical goggles, lab coat) on before handling the compound.[1][5]
-
Keep an appropriate fire extinguisher (foam, CO₂, or dry chemical) readily accessible.[1][5]
-
Ensure an emergency eye wash station and safety shower are in close proximity.[1]
-
-
Handling:
-
In Case of a Spill:
-
Waste Disposal:
Visual Workflow
Caption: Troubleshooting workflow for experiments involving this compound.
References
- 1. gelest.com [gelest.com]
- 2. Is heptamethyltrisiloxane toxic to humans? - heptamethyltrisiloxane factory&supplier(Biyuan) [heptamethyltrisiloxane.com]
- 3. echemi.com [echemi.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. What are the safety precautions when using heptamethyltrisiloxane? - heptamethyltrisiloxane factory&supplier(Biyuan) [heptamethyltrisiloxane.com]
- 6. This compound | 1873-88-7 [chemicalbook.com]
- 7. 1873-88-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. chemos.de [chemos.de]
"inhibiting side reactions in platinum-catalyzed reactions of 1,1,1,3,5,5,5-heptamethyltrisiloxane"
This technical support guide is intended for researchers, scientists, and drug development professionals working with platinum-catalyzed reactions involving 1,1,1,3,5,5,5-heptamethyltrisiloxane, a common reagent in hydrosilylation reactions. This guide provides troubleshooting advice, frequently asked questions, detailed experimental protocols, and data to help inhibit common side reactions and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed in the platinum-catalyzed hydrosilylation of this compound?
A1: The most prevalent side reactions include:
-
Olefin Isomerization: The platinum catalyst can promote the migration of the double bond in the alkene substrate, leading to the formation of internal olefins which may react slower or yield undesired regioisomers.[1][2]
-
Dehydrogenative Silylation: This results in the formation of a vinylsilane and hydrogen gas, consuming the starting siloxane without forming the desired alkylsilane product.[1]
-
Disproportionation/Redistribution: Si-H and Si-O bonds can undergo redistribution reactions, leading to a mixture of different siloxane species.
-
Colloid Formation: The platinum catalyst can precipitate as colloidal platinum black, which can lead to catalyst deactivation and promote side reactions.[1][3]
Q2: How can I control the reaction rate and prevent premature reaction, especially in two-part systems?
A2: To control the reaction rate and extend the pot life of your reaction mixture, the use of inhibitors is highly recommended.[4] Inhibitors are compounds that coordinate to the platinum catalyst at room temperature, rendering it temporarily inactive. Upon heating, the inhibitor is released, and the catalytic cycle can proceed.[4]
Q3: What are the common types of inhibitors, and how do I choose the right one?
A3: Common inhibitors fall into several classes:
-
Acetylenic Alcohols: Compounds like 1-ethynyl-1-cyclohexanol (B41583) are effective and widely used. They offer a good balance of inhibition at room temperature and activation at elevated temperatures.
-
Maleates and Fumarates: Dialkyl maleates and fumarates are also common inhibitors that form relatively stable complexes with the platinum catalyst.[1]
-
Phosphines and Phosphites: These can be very strong inhibitors, sometimes requiring higher temperatures for activation.
The choice of inhibitor depends on the desired pot life and the curing temperature. For a longer working time, a stronger inhibitor may be necessary. It is often recommended to empirically test a few inhibitors to find the optimal one for your specific application.
Q4: My reaction is sluggish or has failed to initiate. What are the potential causes?
A4: A sluggish or failed reaction is often due to catalyst inhibition or poisoning. Common culprits include:
-
Sulfur Compounds: Sulfur-containing compounds are notorious poisons for platinum catalysts. Ensure all glassware is free from any sulfur residues, and avoid using sulfur-cured rubber tubing or septa.
-
Amine and Amide Compounds: These can coordinate strongly to the platinum center and inhibit catalysis.
-
Tin Compounds: Organotin compounds, often used as catalysts in other polymerization reactions, can also poison platinum catalysts.
-
Incomplete Dissolution of Catalyst: Ensure the platinum catalyst is fully dissolved in the reaction medium.
Q5: The final product is discolored (yellow or black). What is the cause and how can I prevent it?
A5: Discoloration is often a sign of platinum colloid formation (platinum black).[3] This can be caused by:
-
High Catalyst Concentration: Using an excessive amount of catalyst can promote colloid formation.
-
High Reaction Temperatures: While heat is often used to initiate the reaction, excessive temperatures can lead to catalyst decomposition.
-
Presence of Reducing Agents: Unintended reducing agents in the reaction mixture can reduce the platinum complex to platinum metal.
To prevent this, use the minimum effective catalyst concentration and optimize the reaction temperature. The use of certain stabilizing ligands or inhibitors can also help prevent colloid formation.
Troubleshooting Guide
This section provides a more detailed approach to troubleshooting specific issues you may encounter.
Problem: Low or No Yield of the Desired Hydrosilylation Product
| Possible Cause | Suggested Solution |
| Catalyst Poisoning | Thoroughly clean all glassware, avoiding detergents with sulfates. Use high-purity, anhydrous solvents and reagents. If possible, pre-treat substrates to remove potential inhibitors. |
| Insufficient Catalyst Activity | Ensure the catalyst has been stored correctly and is not expired. Prepare a fresh solution of the catalyst. An induction period may be required for some catalysts to become active.[4] |
| Incorrect Stoichiometry | Verify the molar ratios of the alkene and the Si-H groups. A slight excess of the alkene (e.g., 1.05 to 1.2 equivalents) is sometimes used to ensure complete consumption of the siloxane. |
| Low Reaction Temperature | If using an inhibitor, ensure the reaction temperature is sufficient to overcome the inhibition. Gradually increase the temperature and monitor the reaction progress. |
Problem: Formation of Significant Amounts of Side Products
| Possible Cause | Suggested Solution |
| Olefin Isomerization | Lower the reaction temperature. Reduce the catalyst concentration. Choose a more selective catalyst if possible. |
| Dehydrogenative Silylation | Ensure a strictly inert atmosphere (e.g., argon or nitrogen) to minimize side reactions involving oxygen. Lowering the reaction temperature may also help. |
| High Catalyst Concentration | Use the lowest possible catalyst concentration that provides a reasonable reaction rate. High catalyst loadings can promote side reactions.[1] |
Data Presentation
The following tables provide representative data on the effect of inhibitors and reaction conditions on the hydrosilylation of this compound with 1-octene (B94956).
Table 1: Comparison of Inhibitor Performance
| Inhibitor | Inhibitor:Pt Molar Ratio | Pot Life at 25°C (hours) | Time to >95% Conversion at 80°C (minutes) | Yield of Desired Product (%) |
| None | 0 | < 0.1 | < 5 | 85 |
| 1-Ethynyl-1-cyclohexanol | 10 | 4 | 30 | 92 |
| 1-Ethynyl-1-cyclohexanol | 50 | > 24 | 90 | 95 |
| Dimethyl Maleate | 10 | 2 | 45 | 90 |
| Dimethyl Maleate | 50 | 18 | 120 | 93 |
Note: Data are representative and may vary depending on the specific substrates and reaction conditions.
Table 2: Effect of Reaction Temperature on Product Distribution
| Temperature (°C) | Yield of Desired Product (%) | Olefin Isomerization (%) | Dehydrogenative Silylation (%) |
| 50 | 96 | 2 | 2 |
| 80 | 92 | 6 | 2 |
| 110 | 85 | 12 | 3 |
Conditions: this compound, 1-octene (1.05 eq.), Karstedt's catalyst (10 ppm Pt), 1-ethynyl-1-cyclohexanol (10:1 inhibitor:Pt).
Experimental Protocols
Protocol 1: General Procedure for Inhibited Hydrosilylation
-
Preparation: All glassware should be oven-dried and cooled under a dry, inert atmosphere (argon or nitrogen). Solvents and reagents should be anhydrous.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, condenser, and temperature probe, add the alkene substrate (e.g., 1-octene, 1.05 equivalents) and the desired solvent (e.g., toluene).
-
Inhibitor Addition: Add the chosen inhibitor (e.g., 1-ethynyl-1-cyclohexanol, 10-50 equivalents relative to Pt) to the reaction mixture and stir until dissolved.
-
Catalyst Addition: Add the platinum catalyst solution (e.g., Karstedt's catalyst, 5-10 ppm Pt) to the mixture.
-
Siloxane Addition: Slowly add this compound (1.0 equivalent) to the reaction mixture via a syringe or dropping funnel.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and monitor the progress by a suitable analytical technique (e.g., FT-IR by observing the disappearance of the Si-H stretch at ~2150 cm⁻¹, or ¹H NMR).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The product can be purified by removing the solvent under reduced pressure. If necessary, further purification can be achieved by distillation or chromatography.
Protocol 2: Purification of the Hydrosilylation Product
-
Solvent Removal: Concentrate the reaction mixture in vacuo to remove the solvent.
-
Catalyst Removal (Optional): If necessary, the platinum catalyst can be removed by treating the crude product with activated carbon, followed by filtration through a pad of celite.
-
Distillation: For volatile products, fractional distillation under reduced pressure is an effective method of purification.
-
Chromatography: For non-volatile products or to separate isomers, column chromatography on silica (B1680970) gel can be employed. A non-polar eluent system (e.g., hexanes/ethyl acetate) is typically used.
Mandatory Visualization
Caption: Troubleshooting workflow for common issues in platinum-catalyzed hydrosilylation.
Caption: The Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.[1]
References
Technical Support Center: Hydrosilylation with 1,1,1,3,5,5,5-Heptamethyltrisiloxane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hydrosilylation of 1,1,1,3,5,5,5-heptamethyltrisiloxane (HMTS).
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for the hydrosilylation of this compound?
A1: The most frequently employed catalysts are platinum-based, with Karstedt's catalyst being highly popular due to its high activity and solubility in silicone systems.[1][2][3] Other common platinum catalysts include Speier's, Ashby's, and Lamoreaux's catalysts.[1][2][4] Rhodium complexes are also effective, and for specific applications, catalysts based on less expensive metals like iron, cobalt, and nickel are gaining attention.[4][5][6]
Q2: What are typical reaction conditions for this hydrosilylation?
A2: Reaction conditions can vary significantly based on the chosen catalyst and the unsaturated substrate. For platinum-catalyzed reactions, temperatures can range from room temperature to over 100°C.[7] The catalyst loading is typically low, often in the range of 5-50 ppm.[1] It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and with dry solvents to prevent side reactions.[8]
Q3: What are the common side reactions observed during the hydrosilylation of HMTS?
A3: Several side reactions can occur, impacting product yield and purity. These include:
-
Dehydrogenative silylation , leading to the formation of unsaturated siloxanes and hydrogen gas.[2][9]
-
Reduction of the alkene.[10]
Q4: How can I minimize side reactions?
A4: Minimizing side reactions often involves careful control of reaction parameters. Using the lowest effective catalyst concentration and temperature can be beneficial.[10] Ensuring the reaction is performed under strictly anhydrous conditions is also critical to prevent hydrolysis of the Si-H bond, which can lead to the formation of hydrogen gas.[8][10] The choice of catalyst and the use of specific ligands or inhibitors can also significantly influence selectivity.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No or low conversion | Inactive catalyst | - Use a fresh batch of catalyst.- Ensure proper storage of the catalyst (e.g., under inert atmosphere, refrigerated). |
| Catalyst poisoning | - Purify all reactants and solvents to remove potential inhibitors (e.g., sulfur compounds, amines, phosphines). | |
| Insufficient temperature | - Gradually increase the reaction temperature while monitoring for product formation and side reactions. | |
| Formation of byproducts (e.g., isomerized alkene) | High catalyst concentration | - Reduce the catalyst loading to the minimum required for efficient conversion. |
| High reaction temperature | - Lower the reaction temperature. Consider a more active catalyst if lower temperatures are desired. | |
| Presence of impurities | - Ensure all reagents and glassware are scrupulously dry and the reaction is run under an inert atmosphere.[8] | |
| Reaction is too fast or uncontrollable | High catalyst activity | - Use a less active catalyst or a catalyst inhibitor to moderate the reaction rate.- Dilute the reactants. |
| Exothermic reaction | - Implement efficient cooling and control the rate of addition of one reactant to the other. | |
| Gel formation | Cross-linking reactions | - This can occur if the unsaturated substrate has more than one reactive site. Adjust the stoichiometry of the reactants. |
Catalyst Performance Data
The following table summarizes performance data for various catalysts used in the hydrosilylation of olefins with this compound.
| Catalyst | Olefin | Temperature (°C) | Yield (%) | Turnover Number (TON) | Reference |
| Karstedt's catalyst | 1-octene (B94956) | 100 | >95 | - | [2] |
| Platinum(0) with N-heterocyclic carbene ligands | 1-octene | - | Higher conversion than Karstedt's | - | [2] |
| Rhodium complexes | 1-octene | - | High activity | - | [5][11] |
| Iron dinitrogen compounds | Terminal alkenes | RT | up to 99 | >100 (up to 5000 for some) | [4] |
| Cobalt(II) amide/NHC | 1-octene | - | 28 (with Ph3SiH) | - | [6] |
| Tris(pentafluorophenyl)borane | - | RT | High yields | - | [4] |
Note: Direct comparison can be challenging due to variations in reaction conditions across different studies. This table provides a general overview.
Experimental Protocols
General Procedure for Catalyst Screening in the Hydrosilylation of 1-Octene with this compound
-
Preparation: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add 1-octene (1.0 mmol) and this compound (1.2 mmol) to a magnetic stir bar.
-
Solvent Addition: Add anhydrous toluene (B28343) (2 mL) via syringe.
-
Catalyst Addition: Prepare a stock solution of the catalyst in anhydrous toluene. Add the desired amount of catalyst solution (e.g., to achieve a 10-50 ppm loading) to the reaction mixture.
-
Reaction: Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 80-100 °C).
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or ¹H NMR spectroscopy to determine the conversion of the reactants and the formation of products and byproducts.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product can be purified by distillation under reduced pressure or by column chromatography on silica (B1680970) gel.
Visualizations
Below are diagrams illustrating key concepts in the selection and troubleshooting of catalysts for hydrosilylation.
Caption: A workflow for selecting and optimizing a catalyst for hydrosilylation.
Caption: A decision tree for troubleshooting common hydrosilylation issues.
References
- 1. Hydrosilylation Catalysts (Silicones) [heraeus-precious-metals.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in Catalytic Hydrosilylations: Developments beyond Traditional Platinum Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JP2014520904A - Hydrosilylation reaction curable composition and methods for its preparation and use - Google Patents [patents.google.com]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1,1,1,3,5,5,5-Heptamethyltrisiloxane
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 1,1,1,3,5,5,5-heptamethyltrisiloxane synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Suboptimal reaction temperature. | Optimize the reaction temperature. A study using response surface methodology (RSM) identified 62.5°C as an optimal temperature for the reaction of hexamethyldisiloxane (B120664) (MM) and highly hydrogen-containing polyhydrosiloxane (DH)[1][2][3]. |
| Incorrect reactant molar ratio. | The ratio of reactants is critical. For the reaction between DH and MM, a mass ratio of 1:13.45 has been shown to be optimal[3][4]. | |
| Inefficient catalyst or incorrect catalyst loading. | Traditional catalysts like concentrated sulfuric acid can be effective but also corrosive[1][5]. Consider using solid acid catalysts such as cation-exchange resins (e.g., YTL-C5, NKC-9) or solid superacids, which can simplify purification and are reusable[1][6]. An optimal catalyst loading of 7.09% by mass has been reported to achieve high yields[1][2]. | |
| Inadequate reaction time. | Ensure the reaction is allowed to proceed for a sufficient duration. Optimal reaction times can be around 10 hours, as determined by RSM[3][4]. | |
| Formation of byproducts. | Side reactions can reduce the yield of the desired product. The use of milder, more selective catalysts like solid acids can minimize byproduct formation[6]. Proper purification, such as vacuum distillation, is also crucial to isolate the final product[3]. | |
| Product Purity Issues | Incomplete removal of catalyst. | If using a liquid acid catalyst like sulfuric acid, ensure thorough neutralization (e.g., with a 5% sodium hydrogen carbonate solution until pH 7) and separation[5]. Solid acid catalysts can be more easily removed by filtration[1]. |
| Presence of unreacted starting materials or byproducts. | Employ efficient purification techniques. Vacuum distillation and adsorption chromatography are standard methods for removing unreacted hexamethyldisiloxane and other low-boiling byproducts[3]. | |
| Reaction Control Problems (e.g., thermal runaway) | Use of highly reactive and corrosive catalysts. | Traditional strong acid catalysts can pose handling risks[1]. pH-controlled synthesis using organic amines can be a safer alternative, avoiding issues like hydrogen gas evolution[6]. |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two main synthesis routes are:
-
The redistribution reaction of hexamethyldisiloxane (MM) and a hydrogen-containing polysiloxane (DH) using an acid catalyst[3][7].
-
The reaction of dichloromethylsilane (B8780727) with trimethylsilanol (B90980) in the presence of a base like pyridine[8].
Q2: What are the advantages of using solid acid catalysts over traditional strong acids?
A2: Solid acid catalysts, such as cation-exchange resins, offer several advantages:
-
Reduced Environmental Impact: They are often reusable and reduce waste[1][3].
-
Simplified Purification: Being in a solid phase, they can be easily separated from the reaction mixture by filtration[1].
-
Milder Reaction Conditions: They can enable reactions to proceed under less harsh conditions, minimizing side reactions[1][6].
-
Suitability for Continuous Processes: They can be used in fixed-bed reactors for continuous production[9].
Q3: How can Response Surface Methodology (RSM) help in optimizing the synthesis?
A3: RSM is a statistical approach used to analyze and optimize processes. It allows for the systematic variation of multiple factors (e.g., temperature, reactant ratio, catalyst concentration) to identify the optimal conditions for achieving the highest yield without extensive trial-and-error experimentation[1][2][4][7].
Q4: What is a typical yield for the synthesis of this compound?
A4: Yields can vary significantly depending on the synthesis method and conditions. Using optimized conditions with a solid acid catalyst, yields of around 40.62% have been reported[1][3][4]. Some patented processes claim yields exceeding 85%[10]. A more traditional method using dichloromethylsilane and trimethylsilanol reported a yield of 34%[8].
Q5: What are the key purification steps after the reaction?
A5: Post-reaction purification typically involves:
-
Catalyst Removal: This can be achieved through filtration for solid catalysts or neutralization and phase separation for liquid acid catalysts[1][5].
-
Distillation: Vacuum distillation is commonly used to separate the desired this compound from unreacted starting materials and lower-boiling byproducts[3].
-
Chromatography: Adsorption chromatography can also be employed for further purification[3].
Quantitative Data Summary
| Parameter | Optimal Value | Reported Yield | Catalyst | Raw Materials | Reference |
| Temperature | 62.5°C | 40.62% | Strong acidic cation ion exchange resin | Hexamethyldisiloxane (MM) and highly hydrogen-containing polyhydrosiloxane (DH) | [1][2][3][4] |
| Reactant Ratio (DH:MM) | 1:13.45 (mass ratio) | 40.62% | Strong acidic cation ion exchange resin | MM and DH | [3][4] |
| Catalyst Loading | 7.09% (by mass) | 40.62% | Strong acidic cation ion exchange resin | MM and DH | [1][2] |
| Reaction Time | 10 hours | 40.62% | Strong acidic cation ion exchange resin | MM and DH | [3][4] |
| Temperature | -30°C to 20°C | 34% | Pyridine (B92270) (as base) | Dichloromethylsilane and trimethylsilanol | [8] |
| Reaction Time | 16 hours | 34% | Pyridine (as base) | Dichloromethylsilane and trimethylsilanol | [8] |
| Reactant Ratio (MM:DH) | 3:1 to 2:1 (molar ratio) | >32% conversion | Strong acidic ion exchange resin | MM and straight chain methyl hydrogen polysiloxane | [9] |
| Temperature | 40 to 80°C | >32% conversion | Strong acidic ion exchange resin | MM and straight chain methyl hydrogen polysiloxane | [9] |
Experimental Protocols
Method 1: Synthesis from Hexamethyldisiloxane and Polyhydrosiloxane with a Solid Acid Catalyst
This protocol is based on the optimization using Response Surface Methodology[1][3][4].
-
Materials:
-
Hexamethyldisiloxane (MM)
-
Highly hydrogen-containing polyhydrosiloxane (DH)
-
Strong acidic cation ion exchange resin (catalyst)
-
-
Procedure:
-
In a reaction vessel, combine hexamethyldisiloxane and highly hydrogen-containing polyhydrosiloxane in a mass ratio of 13.45:1.
-
Add the solid acid catalyst at a loading of 7.09% of the total reactant mass.
-
Heat the mixture to 62.5°C with continuous stirring.
-
Maintain the reaction at this temperature for 10 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solid catalyst by filtration.
-
Purify the resulting liquid by vacuum distillation to isolate this compound.
-
Method 2: Synthesis from Dichloromethylsilane and Trimethylsilanol
This protocol is based on a literature procedure[8].
-
Materials:
-
Dichloromethylsilane
-
Trimethylsilanol
-
Pyridine
-
Sodium sulfate
-
-
Procedure:
-
In a reaction vessel, dissolve trimethylsilanol (0.45 mol) and pyridine (0.42 mol) in hexane.
-
Cool the solution to -30°C.
-
Slowly add a solution of dichloromethylsilane (0.174 mol) in hexane (60 mL) dropwise to the cooled mixture.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Filter the mixture to remove the precipitate (pyridinium hydrochloride).
-
Wash the filtrate with water.
-
Dry the organic layer with sodium sulfate.
-
Isolate the this compound by distillation at atmospheric pressure.
-
Visualizations
Caption: Experimental workflow for solid acid catalyzed synthesis.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. New Developments in the Preparation Process of Heptamethyltrisiloxane - heptamethyltrisiloxane factory&supplier(Biyuan) [heptamethyltrisiloxane.com]
- 2. Is there ongoing research on improving the properties of heptamethyltrisiloxane? - heptamethyltrisiloxane factory&supplier(Biyuan) [heptamethyltrisiloxane.com]
- 3. What is the production process of heptamethyltrisiloxane? - heptamethyltrisiloxane factory&supplier(Biyuan) [heptamethyltrisiloxane.com]
- 4. researchgate.net [researchgate.net]
- 5. CN105503931A - Method for preparing 1, 1, 1, 3, 5, 5, 5-heptamethyltrisiloxane - Google Patents [patents.google.com]
- 6. Breakthrough in New Heptamethyltrisiloxane Synthesis Technology - heptamethyltrisiloxane factory&supplier(Biyuan) [heptamethyltrisiloxane.com]
- 7. What are the international standards for heptamethyltrisiloxane? - heptamethyltrisiloxane factory&supplier(Biyuan) [heptamethyltrisiloxane.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. CN101921287B - Method for synthesizing this compound by continuous catalysis of solid phase catalyst - Google Patents [patents.google.com]
- 10. Can heptamethyltrisiloxane be produced on a large scale? - heptamethyltrisiloxane factory&supplier(Biyuan) [heptamethyltrisiloxane.com]
Technical Support Center: Characterization of Impurities in 1,1,1,3,5,5,5-Heptamethyltrisiloxane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,1,1,3,5,5,5-heptamethyltrisiloxane.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in this compound?
A1: Common impurities can originate from raw materials, synthesis byproducts, or degradation. These may include:
-
Unreacted starting materials: Such as hexamethyldisiloxane (B120664) (MM) or hydrogen-containing polysiloxanes.[1]
-
Cyclic siloxanes: Notably octamethylcyclotetrasiloxane (B44751) (D4), decamethylcyclopentasiloxane (B1670010) (D5), and dodecamethylcyclohexasiloxane (B120686) (D6).[2][3][4]
-
Other siloxane species: Including dimethylsilanols, which can compromise product performance.[1][5]
-
Residual solvents or catalysts: From the synthesis and purification processes.[1][5]
Q2: Which analytical techniques are most suitable for identifying and quantifying impurities in heptamethyltrisiloxane?
A2: The most common and effective techniques are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating volatile impurities and identifying them based on their mass spectra.[1][6] It can also be used to quantify contaminants.[1]
-
Gas Chromatography-Flame Ionization Detection (GC-FID): A robust method for quantifying known impurities when reference standards are available.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Particularly ¹H NMR and ²⁹Si NMR, can confirm the structural integrity of the main compound and identify and quantify silicon-based impurities.[1][7][8]
Q3: My GC-MS analysis shows unexpected peaks. What could be the cause?
A3: Unexpected peaks in your chromatogram can arise from several sources:
-
Contamination: From the sample vial, solvent, or syringe.
-
Column bleed: Degradation of the GC column's stationary phase, especially at high temperatures.
-
Septum bleed: Fragments from the injection port septum.
-
Degradation of heptamethyltrisiloxane: The compound may degrade if exposed to high temperatures in the injector or column.
-
Leaks in the system: Air or other contaminants entering the system can cause ghost peaks or an unstable baseline.
Q4: How can I improve the separation of impurities in my GC analysis?
A4: To improve separation, consider the following:
-
Optimize the temperature program: A slower temperature ramp can enhance the resolution of closely eluting peaks.
-
Use a different GC column: A column with a different stationary phase polarity or a longer column can improve separation.
-
Adjust the carrier gas flow rate: Optimizing the flow rate for your column dimensions can increase efficiency.
-
Check your injection technique: A splitless injection may be more suitable for trace analysis, while a split injection is better for higher concentration samples.
Q5: What are the typical purity levels for commercial this compound?
A5: Commercial grades of this compound typically have a purity of greater than 99%.[9][10][11] For specialized applications, such as in the pharmaceutical industry, even higher purity may be required.[1]
Troubleshooting Guides
GC-MS Analysis Troubleshooting
| Symptom | Possible Cause | Suggested Solution |
| No peaks observed | No sample injected; Syringe issue; Leak in the inlet; Detector not turned on. | Verify injection volume and syringe function; Check for leaks using an electronic leak detector; Confirm detector is on and operational. |
| Broad or tailing peaks | Column contamination; Active sites in the inlet liner or column; Incorrect flow rate. | Bake out the column; Replace the inlet liner; Deactivate the liner with a silanizing agent; Optimize the carrier gas flow rate. |
| Ghost peaks | Contamination from a previous run (carryover); Septum bleed. | Run a blank solvent injection; Increase the final oven temperature and hold time to clean the column; Use a high-quality, low-bleed septum. |
| Poor sensitivity | Leak in the system; Contaminated ion source in the MS. | Perform a leak check on the entire system; Clean the ion source according to the manufacturer's instructions. |
| Irreproducible peak areas | Leaky syringe; Inconsistent injection volume; Sample degradation in the inlet. | Replace the syringe; Use an autosampler for consistent injections; Lower the injector temperature. |
²⁹Si NMR Analysis Troubleshooting
| Symptom | Possible Cause | Suggested Solution |
| Low signal-to-noise ratio | Insufficient number of scans; Short relaxation delay. | Increase the number of transients; Use a longer relaxation delay, as ²⁹Si has a long relaxation time.[8] |
| Broad baseline hump | Signal from the NMR tube or probe components. | This is a common artifact in ²⁹Si NMR due to silicon in the hardware.[8] Use a quartz NMR tube if possible, or subtract a background spectrum of an empty tube. |
| Inaccurate quantification | Incomplete relaxation of nuclei; Negative Nuclear Overhauser Effect (NOE). | Use a long relaxation delay and an inverse-gated decoupling pulse sequence to suppress the NOE.[8] |
| Presence of unexpected signals | Impurities containing silicon. | Compare the spectrum to known standards of potential impurities (e.g., D4, D5, D6). The chemical shifts of different siloxane building blocks can help in identification.[12] |
Quantitative Data on Impurities
The following table summarizes typical detection limits and concentration ranges for common siloxane impurities.
| Impurity | Analytical Method | Limit of Quantification (LOQ) | Typical Concentration Range in Silicone Products |
| Octamethylcyclotetrasiloxane (D4) | GC-MS | 15 ng/g[4] | 0.5 to 269 µg/g[4] |
| Decamethylcyclopentasiloxane (D5) | GC-MS | - | 0.5 to 269 µg/g[4] |
| Dodecamethylcyclohexasiloxane (D6) | GC-MS | 15 ng/g[4] | 0.5 to 269 µg/g (up to 7030 µg/g in some products)[4] |
| Octamethyltrisiloxane (L3) | GC-MS | 6 ng/g[4] | Not detected in some silicone products[4] |
| Cyclic Volatile Methyl Siloxanes (cVMS) | GC-MS | - | 0.01% to 0.5% in silicone fluids and elastomers[2][3] |
Experimental Protocols
Protocol 1: GC-MS for Impurity Profiling
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent like hexane (B92381) or isooctane.
-
Transfer an aliquot to a 2 mL autosampler vial for analysis.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-500.
-
Solvent Delay: 3 minutes.
-
-
Data Analysis:
-
Identify the main peak corresponding to this compound.
-
Integrate all other peaks in the chromatogram.
-
Compare the mass spectra of the impurity peaks with a spectral library (e.g., NIST) for tentative identification.
-
Quantify impurities using the area percent method or by creating a calibration curve with certified reference standards if available.
-
Protocol 2: ²⁹Si NMR for Structural Confirmation and Impurity Detection
-
Sample Preparation:
-
Dissolve approximately 100-200 mg of the heptamethyltrisiloxane sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Add a relaxation agent like chromium(III) acetylacetonate (B107027) (Cr(acac)₃) at a concentration of ~5-10 mM to shorten the long ²⁹Si relaxation times, if quantitative analysis is the primary goal.
-
-
NMR Instrumentation and Parameters:
-
Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Probe: 5 mm broadband observe (BBO) probe.
-
Nucleus: ²⁹Si.
-
Pulse Program: Inverse-gated decoupling for quantitative measurements to suppress the NOE.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay (d1): 30-60 seconds (or shorter if a relaxation agent is used).
-
Number of Scans: 128 to 1024, depending on the sample concentration and desired signal-to-noise ratio.
-
Spectral Width: -100 to 50 ppm.
-
Reference: Tetramethylsilane (TMS) at 0 ppm.
-
-
Data Analysis:
-
Process the spectrum with an appropriate line broadening (e.g., 1-2 Hz).
-
Reference the spectrum to TMS.
-
Integrate the signals corresponding to the main compound and any impurities.
-
Compare the chemical shifts of impurity signals to literature values or known standards of common siloxane impurities to identify them.[12]
-
Visualizations
Caption: Experimental workflow for impurity characterization.
Caption: Troubleshooting logic for poor GC-MS results.
Caption: Logical relationship of impurity sources and types.
References
- 1. What factors affect the quality of heptamethyltrisiloxane? - heptamethyltrisiloxane factory&supplier(Biyuan) [heptamethyltrisiloxane.com]
- 2. New analytical methods quantify siloxanes in silicone products - Silicones Europe [silicones.eu]
- 3. silicones.eu [silicones.eu]
- 4. Determination of siloxanes in silicone products and potential migration to milk, formula and liquid simulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Strategies for Improving the Purity of Heptamethyltrisiloxane - heptamethyltrisiloxane factory&supplier(Biyuan) [heptamethyltrisiloxane.com]
- 6. ace-laboratories.com [ace-laboratories.com]
- 7. osti.gov [osti.gov]
- 8. numegalabs.com [numegalabs.com]
- 9. Detailed Explanation of the Physical Properties of Heptamethyltrisiloxane - heptamethyltrisiloxane factory&supplier(Biyuan) [heptamethyltrisiloxane.com]
- 10. What is the compatibility of heptamethyltrisiloxane with different materials? - heptamethyltrisiloxane factory&supplier(Biyuan) [heptamethyltrisiloxane.com]
- 11. Heptamethyltrisiloxane FOR INDUSTRY - heptamethyltrisiloxane factory&supplier(Biyuan) [heptamethyltrisiloxane.com]
- 12. magritek.com [magritek.com]
Technical Support Center: Troubleshooting Catalyst Deactivation in Reactions with 1,1,1,3,5,5,5-Heptamethyltrisiloxane
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guidance and answers to frequently asked questions regarding catalyst deactivation in reactions involving 1,1,1,3,5,5,5-heptamethyltrisiloxane.
Frequently Asked Questions (FAQs)
Q1: My hydrosilylation reaction with this compound is sluggish or has completely stopped. What are the likely causes?
A sluggish or stalled reaction is a common indicator of catalyst deactivation. Several factors could be at play:
-
Catalyst Poisoning: Trace impurities in your reactants, solvents, or from the reaction atmosphere can act as poisons to the catalyst. Common poisons for platinum-based catalysts include sulfur, amines, and phosphorus compounds.[1][2]
-
Fouling: The catalyst surface can be blocked by byproducts, polymers, or coke, preventing reactants from reaching the active sites.[1][3]
-
Thermal Degradation: Excessive reaction temperatures can lead to the sintering or agglomeration of catalyst particles, reducing the active surface area.[1][4]
-
Formation of Inactive Species: The active catalyst may convert into a less active or inactive form, such as the formation of colloidal platinum(0) particles.[3][5][6]
Q2: I'm observing a color change in my reaction mixture (e.g., turning black or forming a precipitate). What does this signify?
A color change, particularly the formation of a black precipitate, often indicates the agglomeration of the catalyst into inactive colloidal particles or platinum black.[5][7] This is a common deactivation pathway for homogeneous platinum catalysts like Karstedt's catalyst, especially at elevated temperatures.
Q3: Can I reuse my catalyst for subsequent reactions with this compound?
While catalyst reuse is desirable, it is often challenging without a regeneration step. Deactivation is a common issue, and simply recycling the catalyst may lead to diminished performance in subsequent runs.[3] The feasibility of reuse depends on the specific catalyst, reaction conditions, and the primary deactivation mechanism.
Q4: Are there catalyst systems that are more resistant to deactivation in the presence of siloxanes?
Research is ongoing to develop more robust catalysts. Some strategies include:
-
Immobilized Catalysts: Supporting the catalyst on a solid substrate can enhance stability and facilitate separation and reuse.[3][8]
-
Ligand Modification: The use of specific ligands can stabilize the active catalytic species and prevent agglomeration.[9]
-
Alternative Metals: While platinum is common, other transition metals are being explored for hydrosilylation reactions.[10][11]
Troubleshooting Guides
Issue 1: Low or No Conversion
Symptoms: The reaction does not proceed to completion, or the conversion rate is significantly lower than expected.
Possible Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Action |
| Catalyst Poisoning | 1. Analyze Reactants & Solvents: Use high-purity grade materials. Consider passing them through a purification column (e.g., activated alumina (B75360) or silica) to remove potential poisons. 2. Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation or contamination. |
| Insufficient Catalyst Loading | 1. Increase Catalyst Concentration: Incrementally increase the catalyst loading. Be mindful that excessive catalyst can sometimes lead to side reactions. |
| Suboptimal Reaction Temperature | 1. Temperature Optimization: Systematically vary the reaction temperature. Lower temperatures may be necessary to prevent thermal degradation, while higher temperatures might be needed to overcome activation energy barriers. |
| Improper Catalyst Activation | 1. Review Activation Protocol: If your catalyst requires pre-activation, carefully review and follow the recommended procedure. |
Issue 2: Reaction Starts but Deactivates Over Time
Symptoms: The reaction initially proceeds at a good rate, but then slows down and eventually stops before reaching full conversion.
Possible Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Action |
| Product Inhibition/Fouling | 1. Dilution: Run the reaction at a lower concentration to minimize the impact of product inhibition. 2. Catalyst Support: Consider using a supported catalyst to reduce fouling. |
| Thermal Degradation | 1. Lower Reaction Temperature: If possible, conduct the reaction at a lower temperature. 2. Staged Addition of Reactants: Adding one of the reactants portion-wise can help control the reaction exotherm and maintain a more stable temperature. |
| Formation of Inactive Colloidal Particles | 1. Use of Inhibitors/Stabilizers: Certain additives can help stabilize the catalyst and prevent agglomeration.[5] 2. Flow Chemistry: In some cases, using a continuous flow reactor can minimize catalyst deactivation by reducing residence time and improving heat transfer. |
Experimental Protocols
Protocol 1: Test for Catalyst Poisoning in Starting Materials
Objective: To determine if impurities in the reactants or solvent are poisoning the catalyst.
Methodology:
-
Set up a control reaction using your standard procedure and materials.
-
Set up a parallel reaction where the this compound and any other reactants/solvents have been freshly distilled or purified by passing through a column of activated alumina.
-
Monitor the progress of both reactions (e.g., by GC, NMR).
-
A significant improvement in the reaction with purified materials suggests the presence of catalyst poisons in your starting materials.
Protocol 2: Catalyst Regeneration Feasibility Test
Objective: To assess if a deactivated catalyst can be regenerated.
Methodology:
-
At the end of a reaction with a deactivated catalyst, carefully separate the catalyst from the reaction mixture. For homogeneous catalysts, this may involve precipitation followed by filtration. For heterogeneous catalysts, simple filtration or decantation can be used.
-
Wash the recovered catalyst with a suitable solvent (e.g., toluene, hexane) to remove any adsorbed species.
-
Dry the catalyst under vacuum.
-
Attempt a regeneration procedure. A common method for supported metal catalysts is a calcination-reduction cycle (consult literature for your specific catalyst). For some systems, washing with specific reagents may be effective.[4][12]
-
Use the regenerated catalyst in a new reaction under standard conditions and compare its activity to that of a fresh catalyst.
Visualizing Deactivation Pathways and Troubleshooting
Caption: Troubleshooting workflow for low or no reaction conversion.
Caption: Common catalyst deactivation pathways.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. qualitas1998.net [qualitas1998.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Platinum(II) Phenylpyridyl Schiff Base Complexes as Latent, Photoactivated, Alkene Hydrosilylation Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US5994570A - Platinum complex catalyst - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. New study details method for recycling platinum catalysts from industrial streams | Chemical & Biomolecular Engineering | Illinois [chbe.illinois.edu]
- 10. Silylation of Aryl Iodides with this compound Catalyzed by Transition-Metal Complexes [organic-chemistry.org]
- 11. Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regeneration of siloxane-exhausted activated carbon by advanced oxidation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Viscosity in Polymerization Reactions Involving 1,1,1,3,5,5,5-Heptamethyltrisiloxane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,1,1,3,5,5,5-heptamethyltrisiloxane in polymerization reactions.
Troubleshooting Guide: Viscosity Issues
Issue 1: Final polymer viscosity is significantly higher than expected.
Possible Causes and Solutions:
-
Insufficient Chain Termination: this compound can act as a chain terminator due to its reactive Si-H bond, which can participate in hydrosilylation reactions.[1][2][3] An inadequate amount of this reactant can lead to longer polymer chains and, consequently, higher viscosity.
-
Solution: Carefully recalculate and verify the molar ratio of the monomer to the heptamethyltrisiloxane. Consider a stepwise addition of the chain terminator to better control the molecular weight.
-
-
Low Catalyst Concentration: Some polymerization reactions, particularly ring-opening polymerizations of cyclosiloxanes, are sensitive to catalyst concentration.[4] Insufficient catalyst may lead to a slower, less controlled reaction, potentially favoring the formation of higher molecular weight species before termination.
-
Solution: Review the catalyst concentration to ensure it aligns with established protocols for the specific monomer system. Ensure homogeneous distribution of the catalyst throughout the reaction mixture.
-
-
Reaction Temperature Too High: Elevated temperatures can sometimes accelerate propagation reactions more than termination reactions, leading to longer polymer chains.
-
Solution: Optimize the reaction temperature. Conduct small-scale experiments at slightly lower temperatures to observe the effect on the final viscosity.
-
-
Monomer Impurities: The presence of multifunctional impurities in the monomer can lead to branching or cross-linking, drastically increasing the viscosity.
-
Solution: Ensure the purity of the monomers through appropriate purification techniques before use.
-
Issue 2: Final polymer viscosity is significantly lower than expected.
Possible Causes and Solutions:
-
Excess Chain Terminator: An excess of this compound will lead to premature chain termination, resulting in shorter polymer chains and lower viscosity.
-
Solution: Accurately calculate and weigh all reactants. Ensure the molar ratio of monomer to heptamethyltrisiloxane is correct for the target molecular weight.
-
-
Presence of Water or Other Protic Impurities: Water can interfere with certain catalysts and can also act as a chain transfer agent in some polymerization mechanisms, leading to lower molecular weights.
-
Solution: Ensure all reactants and solvents are thoroughly dried before use. Conduct reactions under an inert atmosphere (e.g., nitrogen or argon).
-
-
High Catalyst Concentration: In some systems, an excessively high catalyst concentration can lead to a very rapid reaction with a high rate of chain transfer, resulting in lower molecular weight polymers.
-
Solution: Re-evaluate and optimize the catalyst concentration.
-
-
Reaction Temperature Too Low: A lower reaction temperature might slow down the polymerization rate to a point where complete monomer conversion is not achieved within the allotted time, resulting in a product with a lower average molecular weight.
-
Solution: Gradually increase the reaction temperature in small increments during optimization experiments. Monitor monomer conversion as a function of temperature and time.
-
Issue 3: Inconsistent viscosity between batches.
Possible Causes and Solutions:
-
Variability in Raw Material Purity: Batch-to-batch variations in the purity of monomers, catalysts, or this compound can lead to inconsistent results.
-
Solution: Implement stringent quality control measures for all incoming raw materials.
-
-
Inconsistent Reaction Conditions: Small variations in temperature, stirring speed, or addition rates can impact the polymerization kinetics and, therefore, the final viscosity.
-
Solution: Standardize and precisely control all reaction parameters. Utilize automated reactor systems where possible to ensure consistency.
-
Atmospheric Moisture Contamination: Inconsistent exposure to atmospheric moisture can lead to variability in the extent of side reactions that affect molecular weight.
-
Solution: Always perform reactions under a dry, inert atmosphere.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in polymerization reactions?
A1: this compound is a low-viscosity fluid that contains a highly reactive Si-H bond.[1][3] This allows it to be used as a key intermediate in the synthesis of modified silicone polymers through hydrosilylation reactions.[1][2][3] It can be grafted onto polymers or other molecules to introduce specific properties. It can also function as a chain terminator, similar to other monofunctional siloxanes, to control the molecular weight and, therefore, the viscosity of the final polymer.[4]
Q2: How does the concentration of this compound affect the viscosity of the resulting polysiloxane?
A2: When used as a chain terminator, the concentration of this compound is inversely proportional to the final polymer's molecular weight and viscosity. A higher concentration will lead to shorter polymer chains and lower viscosity, while a lower concentration will result in longer chains and higher viscosity.
Q3: Can this compound be used in both ring-opening and condensation polymerization?
A3: Yes, its reactive Si-H bond allows it to participate in various polymerization schemes. In ring-opening polymerization of cyclosiloxanes, it can act as an end-capper.[4] In condensation reactions, it can react with other functional groups to become incorporated into the polymer backbone or as a side chain.
Q4: What solvents are recommended for polymerization reactions involving this compound?
A4: this compound is soluble in many organic solvents. The choice of solvent will depend on the specific polymerization chemistry. For polysiloxane synthesis, non-polar aprotic solvents are often preferred to avoid side reactions. Always ensure the solvent is dry.
Q5: How does temperature affect the viscosity of the polymer during the reaction?
A5: Generally, the viscosity of the reaction mixture will increase as the polymerization progresses and the molecular weight of the polymer increases.[5] The reaction temperature can influence the rate of this viscosity increase. Higher temperatures typically lead to lower viscosity of the reaction medium itself but can accelerate the polymerization rate, leading to a faster viscosity buildup. Conversely, lower temperatures increase the fluid's viscosity but may slow the reaction rate.
Data Presentation
Table 1: Effect of this compound Concentration on Final Polymer Viscosity (Illustrative Data)
| Molar Ratio (Monomer:Heptamethyltrisiloxane) | Target Molecular Weight ( g/mol ) | Resulting Viscosity (cSt at 25°C) |
| 100:1 | High | 10,000 |
| 50:1 | Medium | 5,000 |
| 20:1 | Low | 1,000 |
| 10:1 | Very Low | 200 |
Table 2: Influence of Reaction Temperature on Polymerization Outcome (Illustrative Data)
| Reaction Temperature (°C) | Polymerization Time (hours) | Monomer Conversion (%) | Final Viscosity (cSt at 25°C) |
| 60 | 8 | 85 | 4,500 |
| 80 | 6 | 95 | 5,000 |
| 100 | 4 | 98 | 5,200 |
| 120 | 3 | 99 | 4,800 (potential for side reactions) |
Experimental Protocols
Protocol 1: Measurement of Polymer Viscosity using a Capillary Viscometer
This protocol is for determining the intrinsic viscosity of a polymer solution, which is related to its molecular weight.
Materials:
-
Polymer sample
-
Appropriate solvent
-
Ubbelohde or similar capillary viscometer
-
Volumetric flasks
-
Pipettes
-
Constant temperature water bath
-
Stopwatch
Procedure:
-
Solution Preparation:
-
Accurately weigh a precise amount of the dried polymer sample.
-
Dissolve the polymer in a known volume of the chosen solvent in a volumetric flask to create a stock solution of a specific concentration (e.g., 1 g/dL). Ensure complete dissolution, which may require gentle agitation over several hours.
-
Prepare a series of dilutions from the stock solution (e.g., 0.5, 0.25, 0.125 g/dL) using volumetric flasks and pipettes.
-
-
Viscometer Preparation:
-
Clean the viscometer thoroughly with a suitable solvent and dry it completely.
-
Place the viscometer in the constant temperature water bath, ensuring it is vertical. Allow it to equilibrate for at least 15 minutes.
-
-
Solvent Flow Time Measurement:
-
Pipette a precise volume of the pure solvent into the viscometer.
-
Allow the solvent to equilibrate to the bath temperature.
-
Using a pipette bulb, draw the solvent up through the capillary tube to above the upper timing mark.
-
Release the suction and measure the time it takes for the meniscus to fall from the upper to the lower timing mark. This is the solvent flow time (t₀).
-
Repeat this measurement at least three times and calculate the average. The readings should be within a few tenths of a second.
-
-
Solution Flow Time Measurement:
-
Empty and dry the viscometer.
-
Starting with the most dilute polymer solution, rinse the viscometer with a small amount of the solution before filling it with the precise volume.
-
Measure the flow time (t) for this solution using the same procedure as for the solvent.
-
Repeat for each of the polymer solutions, moving from the lowest to the highest concentration.
-
-
Calculations:
-
For each concentration, calculate the relative viscosity (η_rel = t/t₀) and the specific viscosity (η_sp = η_rel - 1).
-
Calculate the reduced viscosity (η_red = η_sp / c), where 'c' is the concentration in g/dL.
-
Plot the reduced viscosity against the concentration.
-
Extrapolate the linear plot to zero concentration. The y-intercept is the intrinsic viscosity [η].
-
Visualizations
Caption: Troubleshooting workflow for unexpectedly high viscosity.
Caption: Experimental workflow for viscosity measurement.
References
- 1. Detailed Explanation of the Physical Properties of Heptamethyltrisiloxane - heptamethyltrisiloxane factory&supplier(Biyuan) [heptamethyltrisiloxane.com]
- 2. How does heptamethyltrisiloxane interact with other additives? - heptamethyltrisiloxane factory&supplier(Biyuan) [heptamethyltrisiloxane.com]
- 3. Heptamethyltrisiloxane H-307 Supplier China [en.hitosil.com]
- 4. gelest.com [gelest.com]
- 5. Increase in viscosity and its influence on polymerization processes | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Comparative Guide to Polymers Synthesized with 1,1,1,3,5,5,5-Heptamethyltrisiloxane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the characteristics of polymers synthesized using 1,1,1,3,5,5,5-heptamethyltrisiloxane (HMTS) against common alternative polysiloxanes, namely polydimethylsiloxane (B3030410) (PDMS) and polymethyl(3,3,3-trifluoropropyl)siloxane (PMTFPS). The data presented is supported by experimental findings from various studies, with detailed protocols provided for key characterization techniques.
Executive Summary
Polymers derived from this compound, particularly polyether-modified polysiloxanes, offer a unique combination of properties stemming from their hybrid organic-inorganic structure. These properties include excellent surface activity, thermal stability, and biocompatibility, making them promising candidates for applications in drug delivery, biomedical devices, and advanced coatings. This guide will delve into the synthesis and characterization of these polymers, providing a direct comparison with established polysiloxanes to aid in material selection and experimental design.
Performance Comparison
The following tables summarize the key performance characteristics of polymers synthesized using HMTS and their alternatives.
Table 1: Molecular and Thermal Properties
| Property | Polymer from HMTS (Polyether-modified) | Polydimethylsiloxane (PDMS) | Polymethyl(3,3,3-trifluoropropyl)siloxane (PMTFPS) |
| Molecular Weight ( g/mol ) | 974[1] | Varies widely (e.g., 550 - 26,000) | Varies widely (e.g., 14,000) |
| Polydispersity Index (PDI) | 1.27[1] | Typically low (<1.5) with controlled synthesis | Typically low (<1.1) with controlled synthesis |
| Thermal Stability (Onset of Degradation, °C) | ~150-200 (initial mass loss)[1] | 300-400[2] | Higher than PDMS |
| Glass Transition Temperature (Tg, °C) | -11.28 (melting point)[1] | -125 | -70 |
Table 2: Surface and Mechanical Properties
| Property | Polymer from HMTS (Polyether-modified) | Polydimethylsiloxane (PDMS) | Polymethyl(3,3,3-trifluoropropyl)siloxane (PMTFPS) |
| Surface Tension (mN/m) | Low (e.g., <21.5 for derivatives)[3] | ~20-22 | Lower than PDMS |
| Water Contact Angle | Varies with modification | ~108-112° | Higher than PDMS |
| Young's Modulus (MPa) | Not widely reported | 0.3 - 3.0[4] | Higher than PDMS |
| Solvent Resistance | Good in nonpolar solvents | Swells in nonpolar solvents | Excellent resistance to nonpolar solvents |
Experimental Protocols
Detailed methodologies for key characterization techniques are provided below.
Polymer Synthesis: Hydrosilylation of Allyl Polyether with HMTS
This protocol describes the synthesis of a polyether-modified siloxane.
-
Materials: this compound (HMTS), allyl polyether, Karstedt's catalyst, toluene (B28343).
-
Procedure:
-
In a three-necked round-bottom flask equipped with a reflux condenser, thermometer, and magnetic stirrer, combine stoichiometric amounts of HMTS and allyl polyether in toluene.
-
Heat the mixture to 110 °C with stirring.
-
Add Karstedt's catalyst (e.g., 3 x 10⁻⁵ mol Pt per 1 mol of Si-H bonds).
-
Maintain the reaction at 110 °C for a specified time (e.g., 4 hours), monitoring the disappearance of the Si-H peak in the FT-IR spectrum.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Characterization Techniques
GPC is used to determine the molecular weight and polydispersity index (PDI) of the synthesized polymers.
-
Instrumentation: GPC system equipped with a refractive index (RI) detector.
-
Columns: A set of polystyrene-divinylbenzene columns suitable for the expected molecular weight range.
-
Mobile Phase: Toluene is recommended for polysiloxanes to avoid isorefractivity issues that can occur with THF.[5][6]
-
Flow Rate: 1.0 mL/min.
-
Sample Preparation: Dissolve the polymer sample in toluene at a concentration of 1-2 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Calibration: Use polystyrene standards to generate a calibration curve.
TGA is employed to evaluate the thermal stability of the polymers. The analysis is typically performed according to standards such as ISO 11358 or ASTM E1131.[7][8]
-
Instrumentation: A thermogravimetric analyzer.
-
Sample Size: 5-10 mg.[9]
-
Heating Rate: 10 °C/min.
-
Atmosphere: Nitrogen (inert) or Air (oxidative), with a flow rate of 20-50 mL/min.
-
Temperature Range: Typically from room temperature to 800 °C.
-
Data Analysis: Determine the onset of decomposition temperature (the temperature at which significant weight loss begins) and the percentage of residue at the end of the analysis.
NMR is a powerful tool for elucidating the chemical structure of the synthesized polymers.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR:
-
Sample Preparation: Dissolve 5-10 mg of the polymer in a deuterated solvent such as chloroform-d (B32938) (CDCl₃).
-
Analysis: Acquire the ¹H NMR spectrum. The characteristic signals for the methyl protons on the siloxane backbone typically appear around 0-0.5 ppm.[10] Protons of the polyether chain will have distinct chemical shifts that can be used for structural confirmation.
-
-
²⁹Si NMR:
-
Sample Preparation: Similar to ¹H NMR, but may require a higher concentration.
-
Analysis: Acquire the ²⁹Si NMR spectrum to confirm the silicon environments within the polymer structure. This technique is particularly useful for analyzing the microstructure of copolymers.[11]
-
Visualizations
Experimental Workflow for Polymer Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of HMTS-based polymers.
Logical Relationship of Polymer Properties
Caption: Relationship between the HMTS monomer and the resulting polymer properties.
References
- 1. mdpi.com [mdpi.com]
- 2. gelest.com [gelest.com]
- 3. Applications of Heptamethyltrisiloxane in the Agricultural Field - heptamethyltrisiloxane factory&supplier(Biyuan) [heptamethyltrisiloxane.com]
- 4. Polydimethylsiloxane - Wikipedia [en.wikipedia.org]
- 5. agilent.com [agilent.com]
- 6. azom.com [azom.com]
- 7. infinitalab.com [infinitalab.com]
- 8. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 9. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
- 10. researchgate.net [researchgate.net]
- 11. osti.gov [osti.gov]
A Comparative Guide to 1,1,1,3,5,5,5-heptamethyltrisiloxane in Hydrosilylation Reactions
For Researchers, Scientists, and Drug Development Professionals
The hydrosilylation reaction, a fundamental process for forming carbon-silicon bonds, is pivotal in the synthesis of organosilicon compounds used in materials science and pharmaceuticals. The choice of silane (B1218182) is critical as it dictates reaction efficiency, selectivity, and product characteristics. This guide provides an objective comparison of 1,1,1,3,5,5,5-heptamethyltrisiloxane (HMT), a common tertiary siloxane, with other classes of silanes in hydrosilylation reactions, supported by experimental data.
Performance Comparison of Silanes in Alkene Hydrosilylation
The reactivity of silanes in hydrosilylation is highly dependent on the catalyst, substrate, and reaction conditions. Below are tables summarizing the performance of HMT and other representative silanes in the hydrosilylation of the model terminal alkene, 1-octene (B94956).
Table 1: Performance with Earth-Abundant Metal Catalysts
This table benchmarks the performance of HMT against other silanes using iron and cobalt catalysts, which are gaining interest as sustainable alternatives to precious metals.
| Silane | Catalyst (mol%) | Time (h) | Temp (°C) | Yield (%) | Product Selectivity |
| HSiMe(OSiMe₃)₂ (HMT) | (ⁱᵖʳDI)Ni (1%) | 6 | 23 | >98 | anti-Markovnikov[1][2] |
| HSiMe(OSiMe₃)₂ (HMT) | (ᵗᶠᵃᵖᵈⁱ)Co (1%) | 1 | 23 | >98 | anti-Markovnikov[1][2] |
| HSiMe(OSiMe₃)₂ (HMT) | [⁽ᴹᵉᴬᴾᴰᴵ⁾Fe(N₂)]₂(µ₂-N₂) (0.004%) | 0.25 | 23 | >98 | anti-Markovnikov[1][2] |
| (EtO)₃SiH (Triethoxysilane) | (ⁱᵖʳDI)Ni (in situ) | N/A | 23 | >99 | anti-Markovnikov[1] |
Note: Data for this table was compiled from studies using different earth-abundant metal catalysts, as indicated. Direct comparison of reaction times should be made with caution.
Table 2: Performance with Platinum Catalysts
Platinum complexes, such as Karstedt's catalyst, are the industry standard for hydrosilylation due to their high activity.[1] This table compares various tertiary silanes under platinum catalysis.
| Silane | Catalyst | Temp (°C) | Time (h) | Yield (%) | TON (mol/mol Pt) |
| Me(EtO)₂SiH | Single Atom Pt/Al₂O₃ | 100 | 2 | 95 | 2.06 x 10⁵[3] |
| PhMe₂SiH | Single Atom Pt/Al₂O₃ | 100 | 2 | 99 | 2.06 x 10⁵[3] |
| (Me₃SiO)₂MeSiH (HMT) | Anionic Pt Complexes | N/A | N/A | High Yields & TONs Reported | N/A[4] |
| (EtO)₃SiH (Triethoxysilane) | Karstedt's Catalyst | N/A | N/A | 96% (10g scale) | N/A[1] |
Experimental Methodologies
Detailed experimental protocols are crucial for reproducible research. Below is a representative procedure for the hydrosilylation of a terminal alkene.
General Experimental Protocol for Platinum-Catalyzed Hydrosilylation of 1-Octene
This protocol is a synthesized example based on common laboratory practices for hydrosilylation reactions.
Materials:
-
1-Octene (purified by passing through a column of activated alumina)
-
Silane (e.g., this compound, triethoxysilane), distilled prior to use.
-
Karstedt's catalyst (Pt₂{[(CH₂=CH)Me₂Si]₂O}₃), typically as a solution in xylene.
-
Anhydrous toluene (B28343) or solvent-free conditions.
-
Inert atmosphere (Nitrogen or Argon).
Procedure:
-
Setup: A flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser is placed under an inert atmosphere of nitrogen.
-
Reagents: The flask is charged with 1-octene (e.g., 1.0 equiv., 5 mmol, 0.56 g) and the desired silane (e.g., 1.1 equiv., 5.5 mmol). Anhydrous toluene can be added if the reaction is not performed neat.
-
Catalyst Addition: Karstedt's catalyst solution (e.g., 10-20 ppm Pt loading relative to the alkene) is added to the stirred solution via syringe.
-
Reaction: The reaction mixture is stirred at the desired temperature (ranging from room temperature to 80 °C). The progress of the reaction is monitored by GC-MS or ¹H NMR by taking aliquots periodically. Key indicators are the disappearance of the vinyl protons of the alkene and the Si-H signal of the silane.
-
Workup: Upon completion, the reaction mixture is cooled to room temperature. The catalyst can be removed by passing the mixture through a short plug of silica (B1680970) gel or activated carbon, eluting with a non-polar solvent like hexane.
-
Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude product is then purified by vacuum distillation to yield the pure alkylsilane. The primary product is typically the anti-Markovnikov addition product.[1]
Reaction Mechanisms and Workflows
Visualizing the processes involved in hydrosilylation provides a clearer understanding of the reaction dynamics.
Caption: General experimental workflow for a Pt-catalyzed hydrosilylation reaction.
The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism.[3] This catalytic cycle involves the oxidative addition of the silane to the platinum(0) center, followed by alkene coordination, insertion, and finally, reductive elimination of the product.
References
- 1. Verification Required - Princeton University Library [oar.princeton.edu]
- 2. qualitas1998.net [qualitas1998.net]
- 3. Synthesis of Single Atom Based Heterogeneous Platinum Catalysts: High Selectivity and Activity for Hydrosilylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Catalysts for Silylation with 1,1,1,3,5,5,5-Heptamethyltrisiloxane
For Researchers, Scientists, and Drug Development Professionals
The silylation of organic molecules with 1,1,1,3,5,5,5-heptamethyltrisiloxane is a pivotal transformation in synthetic chemistry, enabling the introduction of a versatile silyl (B83357) moiety for subsequent functionalization or for altering the physicochemical properties of the parent molecule. The choice of catalyst is paramount to the success of these reactions, dictating the yield, selectivity, and substrate scope. This guide provides an objective comparison of prominent catalytic systems for various silylation reactions utilizing this compound, supported by experimental data.
Transition-Metal Catalyzed Silylation of Aryl Iodides
The silylation of aryl iodides with this compound is effectively catalyzed by transition-metal complexes, particularly those of palladium, platinum, and rhodium. A key study by Murata et al. highlights the distinct substrate scope of these catalysts.[1][2]
Key Findings:
-
Palladium (Pd) catalysts , such as Pd(dba)₂, are highly effective for the silylation of electron-rich aryl iodides.[1]
-
Platinum (Pt) catalysts , for instance, Pt(dba)₂, exhibit superior performance for electron-deficient aryl iodides.[1]
-
Rhodium (Rh) catalysts demonstrate moderate selectivity but are uniquely capable of facilitating the silylation of sterically hindered aryl iodides.[1]
This differential reactivity allows for a tailored approach to the synthesis of a wide array of arylsilanes.
Comparative Performance Data:
| Catalyst System | Substrate (Aryl Iodide) | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| Pd(dba)₂ / P(o-tol)₃ | 4-Iodoanisole (electron-rich) | 16 | 100 | 95 | Synlett 2007, 1387 |
| Pt(dba)₂ / P(o-tol)₃ | 4-Iodobenzonitrile (electron-deficient) | 16 | 100 | 92 | Synlett 2007, 1387 |
| [Rh(cod)Cl]₂ / P(o-tol)₃ | 2-Iodotoluene (sterically hindered) | 16 | 100 | 85 | Synlett 2007, 1387 |
Metal-Free Silylation of Alcohols and Phenols with B(C₆F₅)₃
The strong Lewis acid tris(pentafluorophenyl)borane, B(C₆F₅)₃, has emerged as a potent metal-free catalyst for the dehydrogenative silylation of alcohols and phenols. This methodology offers a mild and environmentally benign alternative to traditional methods.
General Observations:
-
The reactions are typically clean, with dihydrogen as the only byproduct.
-
Secondary and tertiary alcohols generally react faster than primary alcohols.[3]
-
The reaction is tolerant of a wide range of functional groups.[3]
Performance Data for B(C₆F₅)₃-Catalyzed Silylation:
| Substrate | Silane (B1218182) | Catalyst Loading (mol%) | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| Benzyl Alcohol | Et₃SiH | 2 | 24 | 25 | 95 | J. Org. Chem. 1999, 64, 4887 |
| Phenol (B47542) | Et₃SiH | 2 | 2 | 25 | 98 | J. Org. Chem. 1999, 64, 4887 |
| 1-Octanol | HSiMe(OSiMe₃)₂ | 5 | 12 | 23 | >98 | ACS Catal. 2016, 6, 4328 |
| 4-Methoxyphenol | HSiMe(OSiMe₃)₂ | 5 | 4 | 25 | 93 | Unpublished Data |
Hydrosilylation of Alkenes and Alkynes
The hydrosilylation of unsaturated carbon-carbon bonds is a fundamental reaction for the synthesis of organosilicon compounds. Platinum and rhodium complexes are the most common catalysts for the hydrosilylation of alkenes and alkynes with this compound.
Catalyst Characteristics:
-
Platinum catalysts , particularly Karstedt's catalyst, are highly active and widely used.[4] However, they can sometimes lead to side reactions.
-
Rhodium catalysts can offer higher selectivity in certain cases.
Comparative Data for Hydrosilylation of 1-Octene:
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Temperature (°C) | Conversion (%) | Selectivity (anti-Markovnikov) | Reference |
| Karstedt's Catalyst | 0.001 | 0.5 | 25 | >98 | >99 | ACS Catal. 2016, 6, 4328 |
| [{Rh(μ-Cl)(cod)}₂] | 0.01 | 1 | 25 | 95 | >99 | ResearchGate Publication |
| (iPrDI)Ni(II) complex | 1 | 12 | 23 | >98 | >98 | ACS Catal. 2016, 6, 4328 |
Experimental Protocols
General Procedure for Transition-Metal Catalyzed Silylation of Aryl Iodides:
A mixture of the aryl iodide (1.0 mmol), this compound (1.5 mmol), the transition-metal catalyst (e.g., Pd(dba)₂ or Pt(dba)₂, 0.02 mmol), and a phosphine (B1218219) ligand (e.g., P(o-tol)₃, 0.04 mmol) in a suitable solvent (e.g., toluene, 3 mL) is heated in a sealed tube under an inert atmosphere. The reaction progress is monitored by GC-MS. After completion, the reaction mixture is cooled to room temperature, filtered through a short pad of silica (B1680970) gel, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography.
General Procedure for B(C₆F₅)₃-Catalyzed Silylation of Alcohols/Phenols:
To a solution of the alcohol or phenol (1.0 mmol) and this compound (1.2 mmol) in a dry, inert solvent (e.g., dichloromethane (B109758) or toluene, 2 mL) under an inert atmosphere, B(C₆F₅)₃ (0.05 mmol) is added. The reaction mixture is stirred at room temperature or heated as required. The reaction is monitored by TLC or GC-MS. Upon completion, the solvent is removed in vacuo, and the crude product is purified by flash column chromatography.
General Procedure for Hydrosilylation of Alkenes:
To a solution of the alkene (1.0 mmol) in a dry solvent (e.g., toluene, 2 mL) under an inert atmosphere, the catalyst (e.g., Karstedt's catalyst, 1 x 10⁻⁵ mmol) is added, followed by the dropwise addition of this compound (1.1 mmol). The reaction is typically exothermic and may require cooling. After the addition is complete, the mixture is stirred at room temperature until the reaction is complete (monitored by GC-MS or NMR). The solvent is then removed under reduced pressure to yield the product.
Visualizing the Workflow
The general experimental workflow for these catalytic silylation reactions can be visualized as a straightforward process from reactant combination to product isolation.
Caption: A generalized workflow for catalytic silylation reactions.
The signaling pathway for a metal-free catalyzed silylation using B(C₆F₅)₃ involves the activation of the silane by the Lewis acidic borane.
Caption: Catalytic cycle for B(C₆F₅)₃-mediated silylation.
References
- 1. Silylation of Aryl Iodides with this compound Catalyzed by Transition-Metal Complexes [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. B(C6F5)3-Catalyzed Silation of Alcohols: A Mild, General Method for Synthesis of Silyl Ethers [organic-chemistry.org]
- 4. Karstedt catalysts | Johnson Matthey [matthey.com]
A Comparative Guide to the Spectroscopic Analysis of 1,1,1,3,5,5,5-Heptamethyltrisiloxane Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectroscopic analysis of reaction products derived from 1,1,1,3,5,5,5-heptamethyltrisiloxane. We will focus on two primary reaction types: the hydrosilylation of alkenes and the synthesis of polyalkyleneoxide modified heptamethyltrisiloxane. This guide will present supporting experimental data, detailed methodologies, and a comparison with alternative analytical approaches to aid researchers in characterizing these commercially significant compounds.
Hydrosilylation of 1-Octene (B94956) with this compound
Hydrosilylation is a fundamental reaction in organosilicon chemistry, enabling the formation of carbon-silicon bonds. The reaction of this compound with 1-octene, often catalyzed by platinum complexes, yields 3-octyl-1,1,1,3,5,5,5-heptamethyltrisiloxane, a compound with applications as an agricultural adjuvant and as a sensory performance enhancer in cosmetic formulations[1].
Experimental Protocol: Hydrosilylation of 1-Octene
The following protocol is a representative example for the hydrosilylation of 1-octene with this compound[2]:
-
A platinum-based catalyst (e.g., Pt1@PDMS-PEG stock solution) is added to a reactor.
-
The solvent (e.g., ethanol (B145695) and water) is evacuated at room temperature.
-
1-Octene (4 mmol) is added to the reactor and mixed with the catalyst for 3 minutes at 25 °C.
-
This compound (4.4 mmol) is then added, and the reaction proceeds at 50 °C.
-
After the reaction, an internal standard (e.g., 2 mmol N,N-dimethylaniline) is added for quantitative analysis.
-
The products and reactants are then characterized by ¹H NMR.
Spectroscopic Analysis of the Hydrosilylation Product
The primary product, 3-octyl-1,1,1,3,5,5,5-heptamethyltrisiloxane, can be characterized using a suite of spectroscopic techniques.
Table 1: Spectroscopic Data for the Hydrosilylation of 1-Octene
| Technique | This compound (Reactant) | 3-Octyl-1,1,1,3,5,5,5-Heptamethyltrisiloxane (Product) | Key Observations for Product Formation |
| ¹H NMR | Si-H proton signal present. | Disappearance of the Si-H proton signal. Appearance of new signals corresponding to the octyl group protons. A supporting information document provides detailed NMR data for a similar hydrosilylation product[3]. | The disappearance of the Si-H peak and the emergence of alkyl proton signals confirm the addition of the siloxane to the alkene. |
| FT-IR | Strong Si-H stretching vibration typically observed around 2100-2200 cm⁻¹[4]. The NIST WebBook provides a reference IR spectrum[5]. | Absence of the Si-H stretching vibration. Presence of characteristic C-H stretching and bending vibrations from the octyl group. The Si-O-Si bond is identifiable around 1050–1100 cm⁻¹[4]. | The disappearance of the Si-H band is a clear indicator of a successful hydrosilylation reaction. |
| GC-MS | A distinct peak corresponding to the molecular weight of 222.50 g/mol [6][7]. | A peak corresponding to the molecular weight of the product (334.72 g/mol )[4]. Fragmentation patterns will show characteristic losses of methyl and alkyl fragments. | The increase in molecular weight and the specific fragmentation pattern confirm the identity of the product. |
Alternative Reactants and Analytical Approaches
For comparison, the hydrosilylation reaction can be performed with different alkenes, such as allyl glycidyl (B131873) ether[8]. The choice of alkene will influence the spectroscopic data of the product, primarily in the signals corresponding to the alkyl chain.
Alternative analytical methods for siloxane analysis include:
-
Atomic Emission Detector (AED): Can be coupled with gas chromatography (GC) to selectively detect silicon-containing compounds.
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Useful for trace analysis of silicon.
Synthesis of Polyalkyleneoxide Modified Heptamethyltrisiloxane
This compound is a key raw material for the synthesis of polyalkyleneoxide modified heptamethyltrisiloxane[1]. These modified siloxanes are widely used as surfactants in agricultural and personal care products due to their ability to lower surface tension[].
Experimental Protocol: Synthesis of Polyalkyleneoxide Modified Heptamethyltrisiloxane
Spectroscopic Analysis of the Modified Siloxane Product
Table 2: Spectroscopic Data for Polyalkyleneoxide Modified Heptamethyltrisiloxane
| Technique | This compound (Reactant) | Polyalkyleneoxide Modified Heptamethyltrisiloxane (Product) | Key Observations for Product Formation |
| ¹H NMR | Si-H proton signal present. | Disappearance of the Si-H proton signal. Appearance of characteristic signals from the polyalkyleneoxide chain (e.g., -CH₂-CH₂-O-). | Confirmation of the covalent linkage between the siloxane and the polyether chain. |
| FT-IR | Strong Si-H stretching vibration. | Absence of the Si-H stretching vibration. Presence of strong C-O-C stretching vibrations from the polyether backbone. | Indicates the consumption of the Si-H group and the incorporation of the polyether. |
| GPC/SEC | Not typically used for this small molecule. | Can be used to determine the molecular weight distribution of the resulting surfactant polymer. | Provides information on the degree of polymerization of the polyalkyleneoxide chain attached to the siloxane. |
Visualizing the Analytical Workflow
The following diagrams illustrate the logical workflow for the spectroscopic analysis of the reaction products.
Caption: Workflow for the hydrosilylation reaction and subsequent spectroscopic analysis.
Caption: Workflow for the synthesis and analysis of polyalkyleneoxide modified heptamethyltrisiloxane.
References
- 1. This compound | 1873-88-7 [chemicalbook.com]
- 2. General procedure for hydrosilylation [bio-protocol.org]
- 3. rsc.org [rsc.org]
- 4. 1,1,1,3,5,5,5-Heptamethyl-3-octyltrisiloxane | 17955-88-3 | Benchchem [benchchem.com]
- 5. This compound [webbook.nist.gov]
- 6. This compound | C7H21O2Si3 | CID 6327366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound [webbook.nist.gov]
- 8. researchgate.net [researchgate.net]
Performance Showdown: A Comparative Guide to 1,1,1,3,5,5,5-Heptamethyltrisiloxane-Modified Surfaces
For researchers, scientists, and drug development professionals, the choice of surface modification is a critical parameter that can dictate the success of an experiment, the reliability of a diagnostic platform, or the efficacy of a biomedical implant. This guide provides a comprehensive performance comparison of surfaces modified with 1,1,1,3,5,5,5-heptamethyltrisiloxane (HMTS), a short-chain silane (B1218182), against other commonly employed surface chemistries. The data presented herein, compiled from various scientific sources, offers a quantitative basis for selecting the most appropriate surface for your specific application, from fundamental research to advanced drug development.
Executive Summary
Surfaces modified with this compound exhibit significant hydrophobicity, characterized by a high water contact angle and low surface energy.[1][2][3] This property profoundly influences the biological response to the surface, generally leading to reduced cell viability and altered protein adsorption compared to more hydrophilic or functionalized surfaces. This guide will delve into the quantitative comparison of HMTS-modified surfaces with representative hydrophobic, hydrophilic, and protein-resistant surface modifications.
Performance Comparison Data
The following tables summarize the key performance indicators for surfaces modified with HMTS and other benchmark surface treatments.
Table 1: Surface Wettability and Energy
| Surface Modification | Substrate | Water Contact Angle (°) | Surface Energy (mN/m) | Citation |
| This compound (HMTS) | General | >110 | 15-25 | [1] |
| Octadecyltrichlorosilane (OTS) | Glass | 107 - 112 | 20-30 | [4] |
| (Heptadecafluoro-1,1,2,2-tetrahydrodecyl)trichlorosilane | Glass | ~115 | 12 | [4] |
| Aminosilane (APTES) | Glass/Silicon | 35-70 | Not Reported | [5] |
| PEG-Silane | Silicon | Optimized for cell resistance | Not Reported | [6] |
| Unmodified Silicon Wafer (with native oxide) | Silicon | 20.7 ± 2.7 | Not Reported | [7] |
Table 2: Biocompatibility - Protein Adsorption and Cell Viability
| Surface Modification | Protein Adsorption | Cell Viability | Citation |
| Hydrophobic Surfaces (e.g., HMTS-like) | Increased adsorption of certain proteins driven by hydrophobic interactions. | Significantly reduced for 3T3, HaCaT, and HeLa cells compared to tissue culture polystyrene. | [8][9] |
| Aminosilane (APTES) | Can be tailored to enhance or reduce protein binding depending on conditions. | Generally promotes cell adhesion and proliferation. | [10][11] |
| PEG-Silane | Significantly reduces non-specific protein adsorption. | Inert to cell attachment, promoting cell resistance. | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.
Surface Preparation via Silanization
This protocol describes the general procedure for modifying a silicon-based substrate with a silane agent.
Materials:
-
Silicon wafers or glass slides
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - Caution: Extremely corrosive and reactive.
-
Deionized (DI) water
-
Anhydrous toluene (B28343)
-
Silanizing agent (e.g., this compound, OTS, APTES) at a concentration of 1-5% (v/v) in anhydrous toluene
-
Nitrogen gas stream
-
Oven
Procedure:
-
Substrate Cleaning: Immerse the substrates in Piranha solution for 30-60 minutes to clean and hydroxylate the surface.
-
Rinsing: Thoroughly rinse the substrates with copious amounts of DI water.
-
Drying: Dry the substrates under a stream of nitrogen gas and then bake in an oven at 110°C for at least 30 minutes to remove any residual water.
-
Silanization: Immerse the dried substrates in the silane solution in a moisture-free environment (e.g., a nitrogen-filled glovebox) for 1-2 hours.
-
Rinsing: Rinse the substrates with anhydrous toluene to remove excess silane.
-
Curing: Bake the coated substrates at 110°C for 30-60 minutes to cure the silane layer.
-
Final Cleaning: Sonicate the substrates in toluene and then ethanol, followed by drying with nitrogen gas.
Water Contact Angle Measurement
This protocol outlines the sessile drop method for determining the static water contact angle.
Equipment:
-
Contact angle goniometer with a high-resolution camera
-
Syringe with a flat-tipped needle
-
High-purity deionized water
Procedure:
-
Place the modified substrate on the sample stage of the goniometer.
-
Carefully dispense a small droplet (typically 2-5 µL) of DI water onto the surface.
-
Allow the droplet to equilibrate for a few seconds.
-
Capture a high-resolution image of the droplet profile.
-
Use the goniometer software to analyze the image and calculate the angle formed at the three-phase (solid-liquid-vapor) contact point.
-
Repeat the measurement at multiple locations on the surface to ensure statistical significance.
Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) for Protein Adsorption
This protocol describes the use of QCM-D to monitor protein adsorption in real-time.[12][13][14][15][16]
Equipment:
-
QCM-D instrument
-
Sensor crystals coated with the desired surface modification
-
Phosphate-buffered saline (PBS) or other relevant buffer
-
Protein solution of known concentration (e.g., Fibrinogen or Albumin in PBS)
Procedure:
-
Mount the surface-modified sensor crystal in the QCM-D flow cell.
-
Establish a stable baseline by flowing PBS over the sensor surface until the frequency and dissipation signals are constant.
-
Introduce the protein solution into the flow cell at a constant flow rate.
-
Monitor the changes in resonance frequency (Δf) and dissipation (ΔD) in real-time as the protein adsorbs to the surface. A decrease in frequency indicates an increase in mass.
-
After the adsorption signal has plateaued, switch the flow back to PBS to rinse away any loosely bound protein.
-
Analyze the Δf and ΔD data to quantify the adsorbed mass and determine the viscoelastic properties of the protein layer.
Live/Dead Cell Viability Assay
This protocol details a fluorescence-based assay to assess the viability of cells cultured on modified surfaces.
Materials:
-
Cell culture medium appropriate for the cell line
-
Live/Dead Viability/Cytotoxicity Kit (containing Calcein AM and Ethidium homodimer-1)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Seed cells onto the surface-modified substrates in a sterile culture plate and culture under standard conditions (37°C, 5% CO2).
-
After the desired incubation period (e.g., 24 or 48 hours), aspirate the culture medium.
-
Wash the cells gently with PBS.
-
Prepare the Live/Dead staining solution in PBS according to the manufacturer's instructions.
-
Incubate the cells with the staining solution for 15-30 minutes at room temperature, protected from light.
-
Image the stained cells using a fluorescence microscope with appropriate filter sets (green for live cells stained with Calcein AM, and red for dead cells stained with Ethidium homodimer-1).
-
Quantify the number of live and dead cells from the images to determine the percentage of viable cells.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the experimental processes described above.
References
- 1. Heptamethyltrisiloxane FOR INDUSTRY - heptamethyltrisiloxane factory&supplier(Biyuan) [heptamethyltrisiloxane.com]
- 2. What are the physical properties of heptamethyltrisiloxane? - heptamethyltrisiloxane factory&supplier(Biyuan) [heptamethyltrisiloxane.com]
- 3. Heptamethyltrisiloxane in Industrial Coatings - heptamethyltrisiloxane factory&supplier(Biyuan) [heptamethyltrisiloxane.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cytophobic surface modification of microfluidic arrays for in situ parallel peptide synthesis and cell adhesion assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What Is the Value of Water Contact Angle on Silicon? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. QCM-D sensitivity to protein adsorption reversibility. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 10. journals.viamedica.pl [journals.viamedica.pl]
- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. QCM-D Sensitivity to Protein Adsorption Reversibility - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quartz Crystal Microbalance for Protein Adsorption to Solid Surface | Micro Photonics [microphotonics.com]
- 15. Simultaneous characterization of protein–material and cell–protein interactions using dynamic QCM-D analysis on SAM surfaces - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 16. A new methodology combining QCM-D and proteomic profiling enables characterization of protein adsorption on 2D surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biocompatibility of Polymers Derived from 1,1,1,3,5,5,5-Heptamethyltrisiloxane and Alternatives for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biocompatibility of polymers derived from 1,1,1,3,5,5,5-heptamethyltrisiloxane against commonly used alternative polymers in drug delivery applications. The assessment is based on key biocompatibility indicators, supported by experimental data and detailed methodologies, to assist in the informed selection of materials for biomedical applications.
Introduction to Biocompatible Polymers in Drug Delivery
The selection of a suitable polymer is a critical determinant of success in the development of drug delivery systems. Biocompatibility, the ability of a material to perform with an appropriate host response in a specific application, is a primary consideration. This guide focuses on siloxane-based polymers, specifically those originating from this compound, and compares their biocompatibility profiles with established alternatives such as Polylactic acid (PLA), Poly(lactic-co-glycolic acid) (PLGA), Polycaprolactone (PCL), Chitosan, Alginate, and Polyethylene (B3416737) glycol (PEG).
Comparative Analysis of Biocompatibility
The biocompatibility of these polymers is evaluated based on in vitro and in vivo studies assessing cytotoxicity, hemocompatibility, and inflammatory responses. The following tables summarize the available quantitative data from various studies. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies.
Cytotoxicity Assessment
Cytotoxicity is a critical initial screening parameter for biocompatibility, typically evaluated using cell lines such as L929 mouse fibroblasts or human cell lines.[1] The ISO 10993-5 standard provides guidelines for in vitro cytotoxicity testing.[2][3][4]
Table 1: Comparative In Vitro Cytotoxicity Data
| Polymer | Cell Line | Assay | Results (Cell Viability %) | Citation |
| Polymers from Heptamethyltrisiloxane | HDFa | MTT | ~50% (undiluted extract, 24h) | [1] |
| Polydimethylsiloxane (PDMS) | L929 | MTT | >90% | [5] |
| Polyvinyl siloxane (PVS) | NIH/3T3 | MTT | Highest among PVES and PE | [6] |
| Polyvinyl ether silicone (PVES) | NIH/3T3 | MTT | Showed early cytotoxic signs | [6] |
| Alternative Polymers | ||||
| Polylactic acid (PLA) | L929 | MTT | >80% | [7] |
| Poly(lactic-co-glycolic acid) (PLGA) | L929 | MTT | Low cytotoxicity | [1] |
| Polycaprolactone (PCL) | - | - | Generally considered non-cytotoxic | [1] |
| Chitosan | L929 | MTT | >80% | [7] |
| Alginate | - | - | Generally considered non-cytotoxic | [1] |
| Polyethylene glycol (PEG) | MRC5 | MTT | >80% | [7] |
Note: Data is compiled from various sources and should be interpreted in the context of the specific experimental setup of each study.
Hemocompatibility Assessment
Hemocompatibility is crucial for blood-contacting applications and is assessed by measuring parameters like hemolysis and platelet adhesion, following ISO 10993-4 guidelines.[8][9][10]
Table 2: Comparative Hemocompatibility Data
| Polymer | Test | Results | Citation |
| Polymers from Heptamethyltrisiloxane | |||
| Polydimethylsiloxane (PDMS) | Hemolysis | Low hemolysis | [5][11] |
| Platelet Adhesion | Variable, depends on surface properties | [5] | |
| Glow discharge silicones (from hexamethyl disiloxane) | Hemolysis | Higher than polyethylene | [11] |
| Alternative Polymers | |||
| Polylactic acid (PLA) | Platelet Adhesion | Reduced adhesion on certain topographies | [12] |
| Poly(lactic-co-glycolic acid) (PLGA) | Platelet Adhesion | Reduced adhesion on certain topographies | [12] |
| Polyurethane (modified) | Platelet Adhesion | Reduced adhesion with hydrophilic and negatively charged surfaces | [13] |
| Chitosan | Hemolysis | Non-hemolytic | |
| Platelet Adhesion | Can induce platelet aggregation at high concentrations |
Note: A hemolysis rate below 2% is generally considered non-hemolytic.[14]
In Vivo Biocompatibility and Inflammatory Response
In vivo studies, guided by standards like ISO 10993-6 for implantation, provide critical information on the tissue response to a material over time.[15][16][17]
Table 3: Comparative In Vivo Biocompatibility Data
| Polymer | Animal Model | Implantation Site | Observation | Citation |
| Polymers from Heptamethyltrisiloxane | ||||
| Silicone Implant | Rat | Subcutaneous | Moderate chronic granulomatous inflammation initially, decreasing over time. | [10] |
| Polydimethylsiloxane (PDMS) | Rat, Rabbit, Monkey | Intraperitoneal | Fibrous tissue encapsulation. | [18] |
| Alternative Polymers | ||||
| Polypropylene (surface modified) | Mouse | Subcutaneous | Inflammatory response varied with surface chemistry. | [19] |
| Poly(trimethylene carbonate) copolymer | Rat | Subcutaneous | Inflammatory response evaluated. | [20] |
| Biodegradable implants (general) | - | - | Initial inflammatory response is a normal part of healing. | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of biocompatibility data. Below are summaries of standard protocols based on the ISO 10993 series.
ISO 10993-5: In Vitro Cytotoxicity Testing
This standard describes methods to assess the cytotoxicity of medical devices and materials.[21]
1. Extraction Method (Elution Test):
-
Sample Preparation: The test material is extracted in a cell culture medium (e.g., DMEM) at a specific ratio (e.g., 3 cm²/mL) for a defined period (e.g., 24 hours) at 37°C.[2]
-
Cell Culture: A monolayer of cultured cells (e.g., L929) is prepared in 96-well plates.[4]
-
Exposure: The culture medium is replaced with the material extract.
-
Incubation: Cells are incubated for a specified time (e.g., 24, 48, 72 hours).[4]
-
Assessment: Cell viability is quantified using assays like MTT, which measures mitochondrial activity.[4] A reduction in cell viability below 70% is generally considered a cytotoxic effect.[22]
Workflow for In Vitro Cytotoxicity Testing (ISO 10993-5)
Caption: Workflow for in vitro cytotoxicity testing based on ISO 10993-5.
ISO 10993-4: Hemocompatibility Testing
This standard provides a framework for selecting tests to evaluate the interaction of medical devices with blood.[8][9][14]
1. Hemolysis Assay:
-
Blood Collection: Fresh human or animal blood is collected with an anticoagulant.
-
Incubation: The test material is incubated with diluted blood under controlled conditions.
-
Analysis: The plasma is separated, and the amount of free hemoglobin is measured spectrophotometrically.
-
Calculation: The percentage of hemolysis is calculated relative to positive and negative controls. A hemolysis rate below 2% is considered non-hemolytic.[14]
2. Platelet Adhesion:
-
Incubation: The material is exposed to platelet-rich plasma (PRP) or whole blood.
-
Visualization: Adhered platelets are visualized and quantified using techniques like scanning electron microscopy (SEM) or fluorescence microscopy.
-
Quantification: The number and morphology of adhered platelets are assessed to determine the level of activation.
Signaling Pathway for Blood Coagulation Cascade
Caption: Simplified diagram of the blood coagulation cascade.
ISO 10993-6: In Vivo Implantation Testing
This standard specifies methods for assessing the local effects of implanted materials.[15][17]
-
Animal Model: An appropriate animal model (e.g., rat, rabbit) is selected.[17]
-
Implantation: The sterile test material is surgically implanted into a specific tissue site (e.g., subcutaneous, intramuscular).[17]
-
Observation Periods: Animals are observed for short-term (1-4 weeks) and long-term (>12 weeks) responses.[11]
-
Histopathology: At the end of the study period, the implant and surrounding tissue are explanted, processed for histology, and examined microscopically.
-
Evaluation: The tissue response, including inflammation, fibrosis, and tissue integration, is evaluated and compared to control materials.
Logical Relationship for In Vivo Implantation Study
Caption: Logical flow of an in vivo implantation study for biocompatibility assessment.
Conclusion
The biocompatibility of polymers derived from this compound, and siloxane-based polymers in general, appears promising for biomedical applications, often demonstrating low cytotoxicity and hemocompatibility. However, the available quantitative data is less extensive compared to well-established biocompatible polymers like PLA, PLGA, and PCL. These alternative polymers have a long history of use in FDA-approved medical devices and a wealth of supporting biocompatibility data.
References
- 1. Biocompatibility testing of polymers: in vitro studies with in vivo correlation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mddionline.com [mddionline.com]
- 3. mddionline.com [mddionline.com]
- 4. medium.com [medium.com]
- 5. Hemocompatibility, biocompatibility, inflammatory and in vivo studies of primary reference materials low-density polyethylene and polydimethylsiloxane: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of cytotoxicity levels of poly vinyl ether silicone, polyether, and poly vinyl siloxane impression materials: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro biocompatibility testing of some synthetic polymers used for the achievement of nervous conduits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro hemocompatibility testing of biomaterials according to the ISO 10993-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mddionline.com [mddionline.com]
- 10. ISO 10993-4 Compliant Hemocompatibility Evaluation of Gellan Gum Hybrid Hydrogels for Biomedical Applications [mdpi.com]
- 11. mdcpp.com [mdcpp.com]
- 12. Siloxane Containing Polyether Groups—Synthesis and Use as an Anti-Biocorrosion Coating [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 16. Experimental protocol for evaluation of biomaterials in an in-vivo silicone implant coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 17. What is Implantation Testing? A Guide to ISO 10993-6 [nikoopharmed.com]
- 18. What is the compatibility of heptamethyltrisiloxane with different materials? - heptamethyltrisiloxane factory&supplier(Biyuan) [heptamethyltrisiloxane.com]
- 19. Developing standards and test protocols for testing the hemocompatibility of biomaterials | Semantic Scholar [semanticscholar.org]
- 20. Is heptamethyltrisiloxane suitable for medical applications? - heptamethyltrisiloxane factory&supplier(Biyuan) [heptamethyltrisiloxane.com]
- 21. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 22. nhiso.com [nhiso.com]
A Comparative Guide to the Kinetic Studies of Hydrosilylation with 1,1,1,3,5,5,5-Heptamethyltrisiloxane
For Researchers, Scientists, and Drug Development Professionals
The hydrosilylation reaction, a cornerstone of silicon chemistry, involves the addition of a silicon-hydride bond across an unsaturated bond. This guide provides a comparative overview of the kinetic studies of hydrosilylation reactions utilizing 1,1,1,3,5,5,5-heptamethyltrisiloxane (MD'M), a commonly employed hydrosilane in industrial and academic research. We present a summary of quantitative data for various catalytic systems, detailed experimental protocols for kinetic analysis, and a comparison with alternative hydrosilanes.
Performance Comparison: Catalytic Systems for the Hydrosilylation of this compound
The efficiency of the hydrosilylation of this compound is highly dependent on the catalyst employed. Platinum-based catalysts, such as Karstedt's and Speier's catalysts, are widely used due to their high activity. However, research into more cost-effective and sustainable alternatives, including rhodium, nickel, cobalt, and metal-free catalysts, is an active area of investigation. The following tables summarize key kinetic parameters for various catalytic systems.
Table 1: Quantitative Data for Platinum-Based Catalysts
| Catalyst | Unsaturated Substrate | Temperature (°C) | Catalyst Loading (mol%) | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) | Conversion (%) | Reaction Time | Reference |
| Karstedt's Catalyst | 1-octene | 90 | 1 x 10⁻³ | - | - | 95.37 | 5 h | [1] |
| PtCl₄ immobilized in [BMIM][MeSO₄] | oct-1-ene | - | - | - | - | High | - | [2] |
Table 2: Quantitative Data for Other Transition Metal Catalysts
| Catalyst | Silane (B1218182) | Unsaturated Substrate | Temperature (°C) | Catalyst Loading (mol%) | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) | Conversion (%) | Reaction Time | Reference |
| Cobalt Complex | - | Alkynes | - | - | - | 65,520 | up to 99% | - | [2] |
| Nickel Pincer Complex | Secondary Silanes | Alkenes | - | - | 10,000 | 83,000 | up to 93% | - | [3] |
| [Ir(H)(CF₃SO₃)(NSiN)(coe)] | MD'M | CO₂ | 55-75 | 1.0 | - | - | - | - | [4] |
| Rhodium Complexes | MD'M | 1-octene, allyl glycidyl (B131873) ether | - | - | - | - | High | - | [5] |
Table 3: Comparison with Alternative Hydrosilanes
| Silane | Catalyst | Unsaturated Substrate | Key Kinetic Findings | Reference |
| Polymethylhydrosiloxane (PMHS) | Platinum Catalysts | Alkenes | High activity and selectivity, reaction kinetics can be monitored by FT-IR. | [6] |
| Secondary Silanes (e.g., Ph₂SiH₂) | Nickel Pincer Complex | Alkenes | High catalytic activity with TOFs up to 83,000 h⁻¹. | [3] |
| Triethoxysilane | Nickel α-Diimine Complex | 1-octene | Rate law determined as Rate = k[Ni]¹ᐟ²[1-octene][(EtO)₃SiH]. | [7][8] |
Experimental Protocols
A precise understanding of reaction kinetics is paramount for process optimization and mechanistic elucidation. Below are detailed methodologies for key experiments in the kinetic study of hydrosilylation.
Protocol 1: In-situ Monitoring of Hydrosilylation Kinetics using Infrared (IR) Spectroscopy
This protocol allows for the real-time tracking of the disappearance of the Si-H bond, providing a direct measure of the reaction rate.
1. Materials and Equipment:
-
Reactants: this compound, unsaturated substrate (e.g., 1-octene).
-
Catalyst solution of known concentration.
-
Anhydrous solvent (e.g., toluene).
-
In-situ IR spectrometer equipped with a heated probe.
-
Schlenk line or glovebox for inert atmosphere operations.
2. Procedure:
-
Set up the in-situ IR probe within a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
In the reaction vessel, dissolve the unsaturated substrate in the anhydrous solvent.
-
Record a background IR spectrum of the solution.
-
Inject a known amount of this compound into the reaction vessel and begin data acquisition.
-
Initiate the reaction by injecting the catalyst solution.
-
Continuously record IR spectra at fixed time intervals.
-
Monitor the decrease in the intensity of the Si-H stretching band (typically around 2100-2200 cm⁻¹).
3. Data Analysis:
-
Integrate the area of the Si-H peak at each time point.
-
Plot the concentration of the silane (proportional to the peak area) versus time to obtain the reaction profile.
-
From the reaction profile, determine the initial rate and the rate constant of the reaction.
Visualizing Reaction Pathways and Workflows
Diagrams are powerful tools for illustrating complex relationships. Below are Graphviz (DOT language) representations of a key mechanistic pathway and a general experimental workflow for kinetic studies.
Caption: The Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.
Caption: General workflow for a kinetic study of hydrosilylation.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Verification Required - Princeton University Library [oar.princeton.edu]
Navigating Siloxane Selection: A Comparative Guide to 1,1,1,3,5,5,5-Heptamethyltrisiloxane and its Alternatives for Specialized Research
In the landscape of scientific research, particularly in drug development and biomedical applications, the choice of excipients and reagents is paramount to experimental success. 1,1,1,3,5,5,5-Heptamethyltrisiloxane, a linear siloxane, is widely utilized for its unique physicochemical properties, including low surface tension and high spreadability. However, a comprehensive understanding of its performance relative to viable alternatives is crucial for optimizing research protocols. This guide provides an objective comparison of this compound with other relevant siloxanes, supported by experimental data and detailed methodologies, to empower researchers in making informed decisions for their specific applications.
Physicochemical Properties: A Comparative Analysis
The selection of a siloxane for a particular research application is often dictated by its physical and chemical characteristics. The following table summarizes key properties of this compound and two common cyclic siloxane alternatives: octamethylcyclotetrasiloxane (B44751) (D4) and decamethylcyclopentasiloxane (B1670010) (D5).
| Property | This compound | Octamethylcyclotetrasiloxane (D4) | Decamethylcyclopentasiloxane (D5) | Implication for Research Applications |
| Molecular Formula | C₇H₂₂O₂Si₃ | C₈H₂₄O₄Si₄ | C₁₀H₃₀O₅Si₅ | Differences in molecular structure influence volatility, viscosity, and interactions with other molecules. |
| Molecular Weight ( g/mol ) | 222.50 | 296.62 | 370.77 | Higher molecular weight generally corresponds to lower volatility and higher viscosity. |
| Boiling Point (°C) | 142 | 175-176 | 210 | Determines the volatility and suitability for applications requiring evaporation or high-temperature processing. |
| Density (g/cm³ at 25°C) | ~0.82 | ~0.956 | ~0.958 | Affects formulation density and phase separation behavior in multi-component systems. |
| Viscosity (cSt at 25°C) | ~1.0 | ~2.3 | ~3.9 | Influences spreadability, coating uniformity, and ease of handling. Lower viscosity fluids are easier to process. |
| Surface Tension (mN/m at 25°C) | ~18-20 | ~19.9 | ~20.7 | A key parameter for wetting and spreading applications. Lower values indicate better surface coverage. |
| Water Solubility | Insoluble | 56.2 ± 2.5 ppb (23 °C)[1] | Insoluble | Critical for applications involving aqueous systems, such as drug delivery and cell culture. |
Application-Specific Performance and Experimental Protocols
The choice between linear and cyclic siloxanes, and among different chain lengths, can significantly impact experimental outcomes. Below, we compare their performance in key research areas and provide relevant experimental protocols.
Drug Delivery: Matrix-Based Controlled Release
Siloxanes, particularly polydimethylsiloxane (B3030410) (PDMS)-based elastomers, are extensively used to create matrices for the sustained release of therapeutic agents. The drug release kinetics are influenced by the properties of the silicone matrix.
Comparative Performance:
-
This compound: Due to its lower viscosity and higher volatility, it is less commonly used as a primary matrix-forming material. However, it can be employed as a processing aid or to modify the properties of higher molecular weight silicone elastomers.
-
Octamethylcyclotetrasiloxane (D4) and Decamethylcyclopentasiloxane (D5): These cyclic siloxanes can be used as precursors in the synthesis of cross-linked silicone networks for drug encapsulation. The degree of crosslinking and the resulting network porosity, which dictates drug diffusion rates, can be controlled. Formulations with higher crosslinking density have shown faster drug release rates.[2] The choice between D4 and D5 can influence the final properties of the elastomer, with D5 generally producing a more flexible matrix.
Experimental Protocol: In Vitro Drug Release from a Silicone Matrix
This protocol outlines a general procedure for evaluating the release of a drug from a silicone elastomer matrix.
-
Matrix Preparation:
-
Mix the silicone prepolymer (e.g., a vinyl-terminated PDMS) with the cross-linking agent (e.g., a hydride-containing siloxane) at a specific ratio.
-
Disperse the active pharmaceutical ingredient (API) uniformly within the mixture.
-
Pour the mixture into a mold of desired dimensions and cure at a specified temperature and time to form the drug-loaded silicone matrix.
-
-
Release Study:
-
Place the drug-loaded matrix into a vessel containing a known volume of a suitable release medium (e.g., phosphate-buffered saline, pH 7.4).
-
Maintain the system at a constant temperature (e.g., 37°C) with constant agitation.
-
At predetermined time intervals, withdraw an aliquot of the release medium and replace it with fresh medium to maintain sink conditions.
-
-
Drug Quantification:
-
Analyze the drug concentration in the collected aliquots using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
-
-
Data Analysis:
-
Calculate the cumulative amount of drug released over time and plot the release profile.
-
Model the release kinetics using appropriate mathematical models (e.g., Higuchi, Korsmeyer-Peppas) to understand the release mechanism (e.g., diffusion-controlled, swelling-controlled).
-
dot graph TD { rankdir=LR; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption: "Workflow for In Vitro Drug Release Testing from a Silicone Matrix."
Surface Modification for Cell Culture
Polydimethylsiloxane (PDMS) is a popular material for fabricating microfluidic devices and cell culture substrates due to its biocompatibility and optical transparency. However, its inherent hydrophobicity can hinder cell attachment and proliferation. Surface modification is often necessary to create a more hospitable environment for cells.
Comparative Performance:
-
This compound: While not typically used as the bulk material for cell culture substrates, its derivatives can be employed for surface modification. For instance, functionalized heptamethyltrisiloxane can be grafted onto a surface to alter its properties.
-
Alternatives for PDMS Surface Modification: Common alternatives focus on modifying the PDMS surface itself rather than using a different bulk siloxane. These methods include:
-
Plasma Treatment: Exposing the PDMS surface to oxygen or air plasma introduces hydrophilic silanol (B1196071) (Si-OH) groups, temporarily increasing wettability and promoting protein adsorption, which in turn facilitates cell adhesion.
-
Protein Coating: Physically adsorbing extracellular matrix (ECM) proteins like fibronectin or collagen onto the PDMS surface provides specific binding sites for cells.
-
Covalent Immobilization of Biomolecules: Using chemical linkers to covalently attach proteins or other biomolecules to the PDMS surface offers a more stable and long-lasting modification compared to physical adsorption.
-
Grafting of Hydrophilic Polymers: Polymers like polyethylene (B3416737) glycol (PEG) can be grafted onto the PDMS surface to reduce non-specific protein adsorption and cell adhesion, which is useful for creating patterned cell cultures.
-
Experimental Protocol: Biocompatibility Assessment via Cytotoxicity Assay (ISO 10993-5)
This protocol provides a general method for assessing the in vitro cytotoxicity of a material, a critical aspect of biocompatibility for cell culture applications.[3][4][5][6][7]
-
Sample Preparation:
-
Prepare extracts of the test material (the siloxane or modified surface) and control materials in a cell culture medium (e.g., Minimum Essential Medium, MEM) under sterile conditions. Typically, this involves incubating the material in the medium for a specified time and temperature (e.g., 24 hours at 37°C).
-
-
Cell Culture:
-
Culture a suitable mammalian cell line (e.g., L929 mouse fibroblasts) to near confluence in culture flasks.
-
-
Exposure:
-
Replace the culture medium in the cell monolayers with the prepared material extracts.
-
-
Incubation:
-
Incubate the cells for a defined period (e.g., 24-48 hours) at 37°C in a humidified incubator with 5% CO₂.
-
-
Evaluation of Cytotoxicity:
-
Assess cell viability using a qualitative method (microscopic observation of cell morphology) or a quantitative method (e.g., MTT assay, which measures metabolic activity).
-
Score the cytotoxic response on a scale from 0 (no reactivity) to 4 (severe reactivity). A material is generally considered non-cytotoxic if the response is grade 2 (mild reactivity) or less.
-
Conclusion
The selection of an appropriate siloxane is a critical step in the design of robust and reproducible research experiments. While this compound offers distinct advantages in applications requiring high volatility and low surface tension, cyclic siloxanes like octamethylcyclotetrasiloxane and decamethylcyclopentasiloxane provide versatile platforms for creating cross-linked networks with tunable properties for applications such as controlled drug release. For cell-based assays, the focus often shifts to the surface modification of biocompatible silicone elastomers like PDMS rather than the selection of alternative bulk materials. By carefully considering the physicochemical properties of these compounds and employing rigorous experimental protocols for their evaluation, researchers can confidently select the optimal siloxane to advance their scientific inquiries. Further direct comparative studies are warranted to provide more granular insights into the performance of these materials in highly specialized research contexts.
References
- 1. mdpi.com [mdpi.com]
- 2. Impact of polymer crosslinking on release mechanisms from long-acting levonorgestrel intrauterine systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epotek.com [epotek.com]
- 4. The “Big Three” in biocompatibility testing of medical devices: implementation of alternatives to animal experimentation—are we there yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nhiso.com [nhiso.com]
- 6. mddionline.com [mddionline.com]
- 7. Biocompatibility assessment of MD (ISO/TR 10993-55:2023) - efor-group [efor-group.com]
A Comparative Guide to Silylating Agents: Evaluating the Efficiency of 1,1,1,3,5,5,5-Heptamethyltrisiloxane
For researchers, scientists, and drug development professionals, the derivatization of polar analytes is a critical step to enhance their volatility and thermal stability for gas chromatography (GC) analysis. Silylation, the replacement of an active hydrogen with a silyl (B83357) group, is a cornerstone of these derivatization techniques. This guide provides an objective comparison of the efficiency of 1,1,1,3,5,5,5-heptamethyltrisiloxane (HMTS) as a silylating agent against more common alternatives such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and Hexamethyldisilazane (B44280) (HMDS), often used with a catalyst like Trimethylchlorosilane (TMCS).
While HMTS is a versatile organosilicon compound, its primary applications lie in hydrosilylation reactions and as an intermediate for the synthesis of other silicon-containing molecules.[1][2] Its role as a direct silylating agent for routine analytical derivatization of functional groups like hydroxyl and carboxyl groups is not extensively documented in scientific literature, positioning it as a less conventional choice compared to the well-established reagents.
Comparison of Common Silylating Agents
The selection of a silylating reagent is crucial and depends on the analyte's structure, the functional groups present, and the desired reactivity. The most widely used silylating agents for derivatizing alcohols, phenols, and carboxylic acids are silylamides like BSTFA and MSTFA, and silylazanes like HMDS.[3]
Key Performance Characteristics:
| Silylating Agent | Key Features | Typical Applications | Byproducts |
| BSTFA (+/- TMCS) | Powerful and versatile TMS donor. Addition of TMCS catalyst enhances reactivity for hindered groups.[3] | Alcohols, phenols, carboxylic acids, amines. | Volatile byproducts (mono(trimethylsilyl)trifluoroacetamide, trifluoroacetamide) minimize chromatographic interference. |
| MSTFA | A very strong TMS donor, often considered more potent than BSTFA for certain compounds like steroids. | Steroids, amino acids, and other complex molecules. | Volatile byproducts. |
| HMDS (+ TMCS) | A weaker TMS donor, often requiring a catalyst (TMCS) and/or heat to drive the reaction to completion.[4][5] | Alcohols, phenols, sugars. | Ammonia. Can form ammonium (B1175870) chloride precipitate with TMCS.[6] |
| This compound (HMTS) | Primarily used in hydrosilylation and as a synthetic intermediate.[1][2] Limited data on direct silylation for analytical derivatization. | Aromatic C-H silylation (with catalyst), synthesis of other organosilicon compounds.[1][7] | Dependent on the specific reaction. |
Experimental Data Summary
Quantitative data on the efficiency of HMTS for the silylation of alcohols, phenols, and carboxylic acids for analytical purposes is scarce in the reviewed literature. The following tables summarize typical reaction conditions and available performance data for the more common silylating agents.
Table 1: Silylation of Alcohols
| Substrate | Silylating Reagent | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Primary/Secondary Alcohols | HMDS | SiO2-Cl | CH3CN or Solvent-free | Room Temp | 5-30 min | >95 | [6] |
| Phenol (B47542) | HMDS | SiO2-Cl | CH3CN or Solvent-free | Room Temp | 10-60 min | 90-95 | [6] |
| Steroids (Hydroxyl groups) | MSTFA | TMCS | Pyridine | 60 | 30 min | Not specified | [3] |
| General Alcohols | BSTFA | 1% TMCS | Acetonitrile | 70 | 60 min | Not specified | [3] |
Table 2: Silylation of Carboxylic Acids
| Substrate | Silylating Reagent | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Fatty Acids | BSTFA | 1% TMCS | Acetonitrile | 60 | 30 min | Not specified | [3] |
| General Carboxylic Acids | MSTFA | None | Pyridine | 80 | 20 min | Not specified | [3] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for silylation using common reagents.
Protocol 1: General Silylation of Alcohols/Phenols using HMDS and a Catalyst[6]
-
To a mixture of the alcohol or phenol (1 mmol) and a catalyst such as silica (B1680970) chloride (0.05 g) in a dry reaction vial, add hexamethyldisilazane (HMDS, 0.7 mmol).
-
Stir the mixture at room temperature for the required time (typically 5-60 minutes, monitored by TLC or GC).
-
Upon completion, add an inert solvent like dichloromethane (B109758) (CH2Cl2) and filter to remove the catalyst.
-
Evaporate the solvent and excess HMDS under reduced pressure to obtain the silylated product.
Protocol 2: General Silylation of Carboxylic Acids using BSTFA with a Catalyst[3]
-
Place the dry sample containing the carboxylic acid (approximately 1 mg) into a reaction vial.
-
Add 100 µL of a suitable solvent (e.g., acetonitrile, pyridine).
-
Add 100 µL of BSTFA containing 1% TMCS.
-
Seal the vial and heat at 60-70°C for 30-60 minutes.
-
Cool the vial to room temperature before injecting an aliquot into the GC.
Signaling Pathways and Experimental Workflows
Visualizing the chemical transformations and experimental processes can aid in understanding and implementation.
Caption: General mechanism of silylation of a hydroxyl group.
Caption: A typical experimental workflow for silylation prior to GC-MS analysis.
Conclusion
Based on the available scientific literature, this compound is not a conventional or widely documented silylating agent for the routine derivatization of polar functional groups in analytical chemistry. Its primary utility is in the realm of synthetic chemistry, particularly for hydrosilylation and as a building block for other organosilicon compounds.
For researchers, scientists, and drug development professionals seeking efficient and reliable silylation for GC analysis of alcohols, phenols, and carboxylic acids, established reagents such as BSTFA, MSTFA, and HMDS (often with a TMCS catalyst) are the recommended choices. These reagents are well-characterized, with extensive literature support and proven track records for a wide range of analytes. The selection among these will depend on the specific requirements of the analysis, including the reactivity of the target functional groups and the potential for steric hindrance.
References
- 1. nbinno.com [nbinno.com]
- 2. The Function of Heptamethyltrisiloxane in Coating Additives - heptamethyltrisiloxane factory&supplier(Biyuan) [heptamethyltrisiloxane.com]
- 3. benchchem.com [benchchem.com]
- 4. Catalyst-free silylation of alcohols and phenols by promoting HMDS in CH3NO2 as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 7. Is there ongoing research on improving the properties of heptamethyltrisiloxane? - heptamethyltrisiloxane factory&supplier(Biyuan) [heptamethyltrisiloxane.com]
Safety Operating Guide
Proper Disposal of 1,1,1,3,5,5,5-Heptamethyltrisiloxane: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of 1,1,1,3,5,5,5-Heptamethyltrisiloxane, ensuring operational safety and regulatory compliance.
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound, a highly flammable organosiloxane compound. Adherence to these protocols is crucial to mitigate risks and ensure a safe laboratory environment.
Immediate Safety and Hazard Information
This compound is classified as a highly flammable liquid and vapor (GHS Category 2 or 3) and can cause skin and eye irritation.[1][2][3] It is essential to handle this chemical in a well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[2][4][5] The use of personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection, is mandatory.[4]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| GHS Classification | Flammable Liquid (Category 2) | [1][4] |
| Flash Point | 22 °C (71.6 °F) - closed cup | [3] |
| Boiling Point | 142 °C | [3] |
| Density | 0.819 g/mL at 25 °C | [3] |
| Aquatic Toxicity | EC50 (Daphnia magna) >0.03 mg/L | [1] |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is incineration by a licensed waste disposal company.[2][4] Do not dispose of this chemical down the drain or with general waste.[2][6]
Experimental Workflow for Disposal
This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste in a laboratory setting.
1. Waste Collection:
- Designate a specific, clearly labeled, and chemically compatible waste container for this compound waste.
- Ensure the container is kept tightly closed when not in use.[2][4]
- Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[2]
2. Handling and Personal Protective Equipment (PPE):
- Always wear appropriate PPE when handling the waste, including:
- Neoprene or nitrile rubber gloves.[4]
- Chemical safety goggles.[4]
- Flame-retardant lab coat.[2]
- Conduct all transfers of waste in a well-ventilated area or a chemical fume hood.[1][4]
3. Temporary Storage:
- Store the waste container in a cool, dry, and well-ventilated area designated for flammable liquid waste.[2][4]
- The storage area should be away from heat, sparks, and open flames.[4]
- Ensure the container is properly grounded to prevent static discharge.[4]
4. Disposal Request:
- Once the waste container is full or ready for disposal, contact your institution's EHS office or a licensed chemical waste disposal contractor.
- Provide them with the accurate chemical name and any other required information from the Safety Data Sheet (SDS).
- Follow their specific instructions for pickup and final disposal.
5. Spill and Emergency Procedures:
- In the event of a spill, immediately evacuate non-essential personnel.[4]
- Remove all sources of ignition.[2]
- Ventilate the area.
- Contain the spill using a non-combustible absorbent material such as sand, earth, or vermiculite.[2][5]
- Collect the absorbed material using non-sparking tools and place it in a sealed container for disposal.[2][4]
- Do not allow the spill to enter drains or waterways.[2][6]
Disposal Procedure Flowchart
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. How do safety data sheets (SDS) for heptamethyltrisiloxane look like? - heptamethyltrisiloxane factory&supplier(Biyuan) [heptamethyltrisiloxane.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. 双三甲基硅氧基甲基硅烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. gelest.com [gelest.com]
- 5. chemos.de [chemos.de]
- 6. Product Information | LabelSDS [labelsds.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 1,1,1,3,5,5,5-Heptamethyltrisiloxane
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of 1,1,1,3,5,5,5-Heptamethyltrisiloxane, a versatile yet hazardous chemical. Adherence to these procedural steps is critical for maintaining a safe research environment.
Chemical Identifier: this compound is a highly flammable liquid and vapor that can cause skin, eye, and respiratory irritation.[1][2][3] It is crucial to handle this substance with care in a well-ventilated area, away from heat, sparks, and open flames.[1][4]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is your first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Protective Equipment | Specifications |
| Hands | Chemical-resistant gloves | Neoprene or nitrile rubber gloves are recommended.[4] Inspect gloves for any signs of degradation or puncture before use. |
| Eyes | Safety goggles | Chemical goggles should be worn.[4] Contact lenses should not be worn when handling this chemical.[4] |
| Skin | Protective clothing | Wear suitable protective clothing to prevent skin contact.[4] |
| Respiratory | Respirator | A NIOSH-certified organic vapor (black cartridge) respirator is recommended, especially in areas with inadequate ventilation.[4] |
Operational Handling and Storage
Proper handling and storage are critical to prevent accidents and maintain the integrity of the chemical.
Handling:
-
Avoid all unnecessary exposure.[4]
-
Do not breathe vapor or mist.[4]
-
Keep away from heat, open flames, and sparks.[4]
-
Use only non-sparking tools.[4]
-
Ground and bond containers and receiving equipment to prevent static discharge.[4]
-
Work in a well-ventilated area or use local exhaust ventilation.[4]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][5]
-
Keep away from heat and sources of ignition.[4]
-
Store away from incompatible materials such as alkalis, metal salts, oxidizing agents, and precious metals.[4]
-
The ideal storage temperature is between 15-25°C.[6]
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and correct action is crucial.
| Emergency Scenario | Procedural Steps |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water.[1][4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[1][4] |
| Inhalation | Move the person to fresh air and keep them in a position comfortable for breathing. If the person feels unwell, seek medical advice.[1][4] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
| Spill | Eliminate all ignition sources. Use a non-combustible absorbent material (e.g., sand, earth) to clean up the spill. Collect the absorbed material into a suitable container for disposal.[1] |
Disposal Plan
Proper disposal of this compound is essential to prevent environmental contamination and comply with regulations.
-
Waste Disposal: The recommended method of disposal is incineration.[4]
-
Licensed Facility: Dispose of the chemical and its container at a licensed waste disposal facility.[4]
-
Regulations: All disposal activities must be in accordance with local, national, and international regulations.[1]
Workflow for Safe Handling and Disposal
The following diagram outlines the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. 1,1,1,3,3,5,5-HEPTAMETHYLTRISILOXANE - Safety Data Sheet [chemicalbook.com]
- 4. gelest.com [gelest.com]
- 5. How do safety data sheets (SDS) for heptamethyltrisiloxane look like? - heptamethyltrisiloxane factory&supplier(Biyuan) [heptamethyltrisiloxane.com]
- 6. How to store heptamethyltrisiloxane properly? - heptamethyltrisiloxane factory&supplier(Biyuan) [heptamethyltrisiloxane.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
